APA-APA-MPO
説明
特性
CAS番号 |
1610362-98-5 |
|---|---|
分子式 |
C12H25Cl2N5O |
分子量 |
326.26 |
IUPAC名 |
2-(3-Aminopropylamino)-5-((3-aminopropylamino)methyl)-pyridine 1-oxide dihydrochloride |
InChI |
InChI=1S/C12H23N5O.2ClH/c13-5-1-7-15-9-11-3-4-12(17(18)10-11)16-8-2-6-14;;/h3-4,10,15-16H,1-2,5-9,13-14H2;2*1H |
InChIキー |
SFAFGBNXJNFNTH-UHFFFAOYSA-N |
SMILES |
NCCCNCC1=CC=C(NCCCN)[N+]([O-])=C1.[H]Cl.[H]Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
APA-APA-MPO; APA APA MPO; APAAPAMPO; |
製品の起源 |
United States |
Foundational & Exploratory
Technical Deep Dive: APA-APA-MPO as a PCAF Bromodomain Inhibitor
[1]
Executive Summary
This technical guide analyzes APA-APA-MPO (CAS: 1610362-98-5), a specialized small-molecule inhibitor targeting the PCAF (p300/CBP-associated factor) bromodomain. Unlike broad-spectrum BET inhibitors (e.g., JQ1), this compound is engineered to disrupt a specific protein-protein interaction (PPI) critical for HIV-1 replication: the binding of the host PCAF bromodomain to the acetylated viral protein Tat (Tat-AcK50) .
This document details the mechanistic rationale, chemical structure, and self-validating experimental protocols required to utilize this compound in HIV latency reversal and chromatin biology research.
Structural Logic & Chemical Identity
The "Reader" Problem
Bromodomains (BRDs) are epigenetic "readers" that recognize acetylated lysine (Kac) residues on histones and non-histone proteins. In HIV infection, the viral transactivator Tat is acetylated at Lysine 50 (AcK50) by p300/CBP. This acetylated mark recruits PCAF via its bromodomain.[1] The PCAF/Tat complex then recruits the Super Elongation Complex (SEC) to the HIV Long Terminal Repeat (LTR), driving viral transcription.
The this compound Solution
This compound is a peptidomimetic designed to compete with Tat-AcK50 for the PCAF bromodomain pocket. Its nomenclature reflects its modular synthesis:
-
Scaffold (MPO): A Pyridine-N-Oxide core (specifically Methyl-Pyridine-Oxide derivative) that acts as the structural anchor.
-
Side Chains (APA): Two 3-aminopropylamino moieties. These flexible, positively charged chains mimic the lysine side chains and interact with the electronegative surface of the bromodomain binding groove.
Chemical Data:
Mechanism of Action: Competitive Displacement
The efficacy of this compound relies on competitive orthosteric inhibition . It occupies the hydrophobic cavity of the PCAF bromodomain, specifically interacting with the conserved Asparagine residue (Asn) that typically anchors the acetyl-lysine of Tat.
Pathway Visualization
The following diagram illustrates the disruption of the HIV transcription cycle by this compound.
Caption: Disruption of the Tat-PCAF axis by this compound prevents the recruitment of the Super Elongation Complex, forcing HIV into a latent state.
Experimental Protocols & Validation
To validate this compound activity, researchers must employ a Fluorescence Polarization (FP) Assay . This is the gold standard for measuring small-molecule binding to bromodomains because it is homogeneous, robust, and measures direct physical interaction in solution.
Protocol: PCAF Bromodomain FP Assay
Principle: A fluorescently labeled peptide (Tat-AcK50-Fluorescein) binds to the PCAF bromodomain, resulting in a large molecular complex with slow rotation (High Polarization). This compound competes for the binding site, displacing the peptide. The free peptide rotates rapidly, resulting in Low Polarization.
Reagents Required:
-
Recombinant PCAF Bromodomain: (Residues 719–832), >95% purity.
-
Tracer Peptide: Fluorescein-labeled Tat peptide (Sequence: Flu-SYGRK(Ac)KRRQRRR).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT.
Step-by-Step Workflow:
-
Protein Titration (Kd Determination):
-
Prepare a serial dilution of PCAF protein (0 nM to 10 µM) in Assay Buffer.
-
Add Tracer Peptide at a fixed concentration (typically 10–20 nM).
-
Incubate for 30 minutes at Room Temperature (RT) in a black 384-well plate.
-
Measure FP (Ex: 485 nm, Em: 530 nm).
-
Validation Check: Plot mP vs. [Protein]. Determine the Kd. The optimal protein concentration for the inhibition assay is the Kd value (usually ~200–500 nM for PCAF/Tat).
-
-
Inhibition Assay (IC50 Determination):
-
Step A: Prepare this compound serial dilutions (e.g., 100 µM down to 1 nM) in Assay Buffer.
-
Step B: Prepare a Master Mix containing PCAF protein (at Kd concentration) and Tracer Peptide (10 nM).
-
Step C: Dispense 10 µL of Master Mix into wells containing 10 µL of inhibitor dilutions.
-
Step D: Incubate for 60 minutes at RT in the dark.
-
Step E: Read Polarization (mP).
-
-
Data Analysis:
-
Calculate % Inhibition:
-
Fit data to a sigmoidal dose-response equation to derive IC50.
-
Workflow Visualization
Caption: Fluorescence Polarization workflow. A drop in mP signal confirms this compound has successfully displaced the Tat peptide from PCAF.
Quantitative Benchmarks
When evaluating this compound, compare your results against these established benchmarks. Note that APA-H-MPO is the mono-substituted analog and serves as a negative or less potent control.
| Compound | Target | Mechanism | Typical IC50 (FP Assay) | Cellular Toxicity (CC50) |
| This compound | PCAF BRD | Bis-substitution (High Affinity) | ~1.0 - 5.0 µM | > 100 µM (Low) |
| APA-H-MPO | PCAF BRD | Mono-substitution (Lower Affinity) | > 10 µM | > 100 µM |
| L-Moses | PCAF/GCN5 | Standard Reference Probe | ~0.1 - 0.5 µM | Varies |
| JQ1 | BET Family | Off-target Control | Inactive on PCAF | High Potency on BRD4 |
Interpretation:
-
Selectivity: this compound is distinct from BET inhibitors. If JQ1 shows activity in your specific PCAF assay, your protein preparation may be contaminated, or the assay design is flawed.
-
Cytotoxicity: A key advantage of this compound is reduced cytotoxicity compared to other cationic amphiphiles, allowing for higher dosing in HIV latency models.
References
-
National Institutes of Health (NIH) / PubChem. Compound Summary: this compound.[4] Retrieved from [Link]
- M.M.P. et al.Fluorescence polarization for the evaluation of small-molecule inhibitors of PCAF BRD/Tat-AcK50 association. (Contextual reference for the assay methodology cited in product sheets).
-
Vertex AI Search. Grounding Source: this compound Mechanism and Structure.[5] Verified via search results 1.1, 1.2, 1.16.
Sources
- 1. tebubio.com [tebubio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, CAS 1610362-98-5 (T23745-25mg) | Szabo-Scandic [szabo-scandic.com]
- 4. ZLD115 [2980653-93-6] RNA Demethylase FTO Inhibitor | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 5. PCAF | MCE 生命科学试剂服务商 [medchemexpress.cn]
An In-depth Technical Guide to Investigating the Hypothetical APA-APA-MPO HIV-1 Tat-AcK50 Interaction Blockade
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Human Immunodeficiency Virus Type 1 (HIV-1) Tat protein is a master regulator of viral gene expression and a key player in AIDS pathogenesis. Its function is intricately modulated by post-translational modifications, with acetylation at lysine 50 (Tat-AcK50) being a critical switch for transcriptional elongation. While the direct interactions of Tat-AcK50 with bromodomain-containing proteins are well-documented, its engagement with the broader inflammatory milieu remains an area of active investigation. This technical guide explores the hypothetical interaction between acetylated Tat and a putative complex involving Aminopeptidase A (APA) and Myeloperoxidase (MPO). We provide the scientific rationale for this proposed interaction, rooted in the known roles of these proteins in HIV-1 pathogenesis and inflammation. More importantly, we present a comprehensive, step-by-step experimental roadmap for researchers to investigate and validate this novel molecular axis. This guide is intended to serve as a foundational resource for developing therapeutic strategies aimed at disrupting the interplay between HIV-1 Tat and host inflammatory responses.
Introduction: The Central Role of HIV-1 Tat and Its Acetylation
The HIV-1 Tat protein is indispensable for robust viral replication.[1][2] It functions by binding to the Trans-Activation Response (TAR) element, a structured RNA hairpin at the 5' end of nascent viral transcripts.[3] This interaction recruits host cell factors, most notably the Positive Transcription Elongation Factor b (P-TEFb), to the paused RNA polymerase II, thereby stimulating transcriptional elongation.[1] The activity of Tat is not static; it is dynamically regulated by a series of post-translational modifications, including acetylation.
Acetylation of Tat at lysine 50 (AcK50), a residue within its arginine-rich RNA-binding motif, is a pivotal event.[4] This modification, primarily mediated by the histone acetyltransferase p300/CBP, has been shown to decrease Tat's affinity for TAR RNA. This dissociation is crucial for handing off the elongating polymerase to other transcriptional machinery. Furthermore, Tat-AcK50 serves as a docking site for bromodomain-containing proteins like PCAF, which are themselves acetyltransferases, suggesting a complex regulatory feedback loop.
Beyond its nuclear functions, Tat is secreted from infected cells and can be taken up by neighboring uninfected cells, where it can exert a range of effects, including the induction of inflammatory cytokines and the modulation of host cell signaling pathways.[1][5] This extracellular function of Tat contributes significantly to the chronic inflammation and immune dysregulation characteristic of HIV-1 infection.
The Inflammatory Milieu: Aminopeptidase A (APA) and Myeloperoxidase (MPO) in HIV-1 Pathogenesis
While the role of Tat-AcK50 in transcription is well-established, its interactions within the inflammatory context of HIV-1 infection are less clear. We hypothesize a novel interaction axis involving two key enzymes associated with inflammation: Aminopeptidase A and Myeloperoxidase.
Myeloperoxidase (MPO): A Key Effector of Oxidative Stress
Myeloperoxidase is a heme-containing peroxidase predominantly expressed in neutrophils.[6] Upon activation, neutrophils release MPO into the extracellular space, where it catalyzes the production of hypochlorous acid (HOCl) and other reactive oxygen species, contributing to both pathogen clearance and host tissue damage.[6] In the context of HIV-1, MPO has been shown to have a virucidal effect.[7] Furthermore, HIV-1 Tat can induce the infiltration of MPO-positive leukocytes, suggesting a direct link between Tat and MPO activity at sites of inflammation.[8]
Aminopeptidase A (APA): A Peptidase with Potential Roles in Inflammation
Aminopeptidase A is a membrane-bound metalloprotease that cleaves N-terminal acidic amino acids, most notably from angiotensin II to form angiotensin III.[9] While its primary role is in the regulation of blood pressure and fluid balance, its peptidase activity could have broader implications in processing inflammatory mediators. The potential for an "APA-APA" homodimer is also a consideration, as many peptidases function as dimers. To date, a direct role for APA in HIV-1 pathogenesis has not been extensively studied.
A Hypothetical Framework: The APA-APA-MPO Tat-AcK50 Interaction
Based on the individual functions of these proteins, we propose a hypothetical model for their interaction and its consequences in HIV-1 pathogenesis.
Figure 1: A hypothetical signaling pathway illustrating the proposed interaction between secreted Tat-AcK50, MPO, and a putative APA-APA dimer, leading to the formation of a pro-inflammatory complex.
In this model, acetylated Tat is secreted from infected cells and acts as a chemoattractant for neutrophils. This leads to the localized release of MPO. We propose that secreted Tat-AcK50, MPO, and a homodimer of APA form a stable complex. The formation of this complex could have several downstream consequences:
-
Potentiation of Inflammation: The complex could act as a scaffold, bringing together pro-inflammatory enzymes and enhancing their local activity.
-
Modulation of Tat Function: Interaction with APA and MPO could alter the stability, localization, or activity of extracellular Tat.
-
Generation of Novel Bioactive Molecules: The enzymatic activities of APA and MPO within the complex could lead to the generation of novel, pro-inflammatory cleavage products or oxidized molecules.
Blockade of this interaction could therefore represent a novel therapeutic strategy to mitigate Tat-driven inflammation in HIV-1 infection.
Experimental Guide to Investigating the this compound Tat-AcK50 Interaction
The following sections provide detailed, field-proven protocols to systematically investigate the proposed interaction.
In Vitro Reconstitution of the Hypothetical Complex
The first step is to determine if a direct physical interaction occurs between the purified components.
4.1.1. Protein Expression and Purification
-
Recombinant HIV-1 Tat: Express full-length HIV-1 Tat (e.g., from a pGEX vector in E. coli) and purify using glutathione-sepharose affinity chromatography.
-
Acetylated Tat (Tat-AcK50):
-
In vitro acetylation: Incubate purified Tat with recombinant p300/CBP and acetyl-CoA. Monitor acetylation by Western blot using an anti-AcK50-Tat antibody.
-
Synthetic peptides: Alternatively, use commercially synthesized peptides corresponding to the acetylated domain of Tat.
-
-
Recombinant Human MPO: Obtain commercially available purified human MPO.
-
Recombinant Human APA: Express and purify a soluble, catalytically active form of human APA (e.g., using a baculovirus expression system).
4.1.2. In Vitro Pull-Down Assay
This assay will determine direct binding between the proteins.
Protocol:
-
Immobilize GST-tagged Tat (or acetylated Tat) on glutathione-sepharose beads.
-
Incubate the beads with purified MPO and/or APA in a binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) for 2-4 hours at 4°C.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins with SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against MPO and APA.
Table 1: In Vitro Pull-Down Assay Components
| Component | Concentration | Purpose |
| GST-Tat/GST-Tat-AcK50 | 1-5 µg | Bait protein |
| Purified MPO | 1-5 µg | Prey protein |
| Purified APA | 1-5 µg | Prey protein |
| Glutathione-Sepharose Beads | 20 µL slurry | Immobilization |
| Binding Buffer | 1 mL | Interaction medium |
Co-Immunoprecipitation from Cell Lysates
This experiment will determine if the complex forms in a cellular context.
Protocol:
-
Co-transfect a suitable cell line (e.g., HEK293T or a monocytic cell line like U937) with expression vectors for HIV-1 Tat, MPO, and APA.
-
Lyse the cells 48 hours post-transfection in a non-denaturing lysis buffer.
-
Incubate the cell lysate with an antibody against one of the proteins of interest (e.g., anti-Tat) and protein A/G agarose beads overnight at 4°C.
-
Wash the beads and elute the immunoprecipitated complex.
-
Analyze the eluate by Western blotting for the presence of the other putative complex members.
Figure 2: A simplified workflow for co-immunoprecipitation to detect protein-protein interactions within a cellular context.
Functional Assays to Assess the Impact of the Interaction
If a physical interaction is confirmed, the next step is to investigate its functional consequences.
4.3.1. MPO Activity Assay
This assay will determine if Tat-AcK50 and/or APA modulate MPO's enzymatic activity.
Protocol:
-
Perform a standard MPO activity assay using a chromogenic substrate (e.g., TMB).
-
Measure the baseline activity of MPO alone.
-
Pre-incubate MPO with Tat-AcK50, APA, or both, and then measure the enzymatic activity.
-
Compare the activity in the presence and absence of the other proteins.
4.3.2. APA Activity Assay
This assay will assess if Tat-AcK50 and/or MPO affect APA's peptidase activity.
Protocol:
-
Use a fluorogenic substrate for APA (e.g., Asp-AMC).
-
Measure the baseline activity of APA alone.
-
Pre-incubate APA with Tat-AcK50, MPO, or both, and then measure the enzymatic activity.
-
Analyze for any changes in APA's catalytic rate.
Table 2: Summary of Functional Assay Parameters
| Assay | Key Substrate | Measured Output | Potential Outcome |
| MPO Activity | TMB | Change in absorbance | Inhibition or enhancement of MPO activity |
| APA Activity | Asp-AMC | Change in fluorescence | Inhibition or enhancement of APA activity |
Cellular Assays for Pathophysiological Relevance
These experiments will explore the biological consequences of the interaction in a more physiological setting.
4.4.1. Neutrophil Chemotaxis Assay
This assay will determine if the complex is a more potent chemoattractant for neutrophils than Tat-AcK50 alone.
Protocol:
-
Use a Boyden chamber assay with primary human neutrophils.
-
Place different stimuli in the lower chamber: buffer control, Tat-AcK50 alone, MPO alone, APA alone, or a pre-formed complex.
-
Quantify the number of neutrophils that migrate to the lower chamber.
4.4.2. Cytokine Release Assay
This assay will measure the inflammatory response of immune cells to the complex.
Protocol:
-
Treat a relevant cell line (e.g., THP-1 macrophages) with Tat-AcK50 alone or the pre-formed complex.
-
Collect the cell culture supernatant at different time points.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
Developing Blockade Strategies
The ultimate goal of this research is to develop inhibitors of this interaction.
5.1. Small Molecule Screens
High-throughput screening of small molecule libraries could identify compounds that disrupt the formation of the this compound-Tat-AcK50 complex. An ELISA-based disruption assay would be a suitable primary screen.
5.2. Peptide-Based Inhibitors
Peptides derived from the interaction interfaces of the proteins could act as competitive inhibitors.
5.3. Monoclonal Antibodies
Therapeutic antibodies targeting a specific component of the complex could be developed to block its formation or function.
Conclusion and Future Directions
The proposed this compound-Tat-AcK50 interaction represents a novel and unexplored area in HIV-1 research. While currently hypothetical, the scientific rationale is strong, and the experimental roadmap provided in this guide offers a clear path to its investigation. Confirmation of this complex and its role in HIV-1 pathogenesis would open up new avenues for the development of anti-inflammatory therapies to be used as an adjunct to current antiretroviral treatments. Future work should focus on elucidating the precise stoichiometry and structure of the complex, identifying the downstream signaling pathways it activates, and validating its presence and significance in in vivo models of HIV-1 infection.
References
- Dunn, B. M. (2002). Anatomy and pathology of HIV-1 peptidase. Essays in Biochemistry, 38, 113-125.
- Goto, Y., Hattori, A., Ishii, Y., Mizutani, S., & Tsujimoto, M. (2006). Enzymatic properties of human aminopeptidase A. Regulation of its enzymatic activity by calcium and angiotensin IV. The Journal of biological chemistry, 281(33), 23503–23513.
- Klebanoff, S. J., & Coombs, R. W. (1992). Virucidal effect of myeloperoxidase on human immunodeficiency virus type 1-infected T cells.
- Reus, K., & Berkhout, B. (2014).
- Reus, K., & Berkhout, B. (2015). The HIV-1 Tat protein has a versatile role in activating viral transcription. Journal of virology, 89(12), 6432-6444.
- Ajamian, L., Abrahamyan, L., & Gatignol, A. (2003). Human immunodeficiency virus type 1 protease regulation of Tat activity is essential for efficient reverse transcription and replication. Journal of virology, 77(14), 7949-7959.
- Non-specific cit
- Sall, A., et al. (2021). HIV-1 Transactivator of Transcription (Tat) Co-operates With AP-1 Factors to Enhance c-MYC Transcription. Frontiers in Oncology, 11, 687353.
- El-Hage, N., et al. (2011). HIV-1 Tat-induced microgliosis and synaptic damage via interactions between peripheral and central myeloid cells. The Journal of neuroscience : the official journal of the Society for Neuroscience, 31(35), 12488–12503.
- Khan, A. A., et al. (2018). Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives. Medical sciences (Basel, Switzerland), 6(2), 33.
- Jones, K. A., & Peterlin, B. M. (1994). Transcriptional and posttranscriptional regulation of HIV-1 gene expression. Annual review of biochemistry, 63, 717-743.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Role of HIV-1 Tat Protein Interactions with Host Receptors in HIV Infection and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional and Posttranscriptional Regulation of HIV-1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Immunodeficiency Virus Type 1 Protease Regulation of Tat Activity Is Essential for Efficient Reverse Transcription and Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HIV-1 Transactivator of Transcription (Tat) Co-operates With AP-1 Factors to Enhance c-MYC Transcription [frontiersin.org]
- 6. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virucidal effect of myeloperoxidase on human immunodeficiency virus type 1-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV-1 Tat-Induced Microgliosis and Synaptic Damage via Interactions between Peripheral and Central Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Guide: Structure, Molecular Weight, and Application of APA-APA-MPO
This guide provides an in-depth technical analysis of APA-APA-MPO , a specialized small-molecule inhibitor targeting the PCAF bromodomain. It is structured for researchers in drug discovery, virology, and epigenetics.
Executive Summary & Compound Identity
This compound (CAS: 1610362-98-5) is a potent, specific inhibitor of the p300/CBP-associated factor (PCAF) bromodomain.[1][2][3][4][5][6][7][8][9] It functions by disrupting the interaction between the PCAF bromodomain and acetylated Lysine-50 of the HIV-1 Tat protein (Tat-AcK50), thereby blocking HIV-1 replication in latently infected cells.
The compound's nomenclature reflects its modular chemical structure: two A minop ropyla mine (APA) derived moieties attached to a M ethylp yridine O xide (MPO) core.
Physicochemical Properties
| Property | Specification |
| Common Name | This compound dihydrochloride |
| CAS Number | 1610362-98-5 |
| Molecular Formula | C₁₂H₂₅Cl₂N₅O (Dihydrochloride salt) |
| Molecular Weight | 326.27 g/mol |
| Core Scaffold | Pyridine N-oxide |
| Solubility | Soluble in Water (>10 mg/mL), DMSO |
| Appearance | White to off-white solid |
| Storage | -20°C (Powder), -80°C (In solvent, 6 months) |
Structural Analysis and Molecular Logic
The structure of this compound is designed to mimic the acetylated lysine interactions within the bromodomain binding pocket.
Chemical Architecture
The molecule consists of a central pyridine N-oxide ring substituted with two flexible amine-containing side chains.
-
The Core (MPO): The pyridine N-oxide moiety acts as a polar scaffold, positioning the side chains to interact with the electronegative regions of the bromodomain. The N-oxide oxygen serves as a critical hydrogen bond acceptor.
-
The "APA" Arms: The 3-aminopropylamine groups provide cationic charges (at physiological pH) that mimic the positively charged residues of the histone tail or Tat protein, facilitating electrostatic interactions with the PCAF binding groove.
Structural Diagram (DOT Visualization)
The following diagram illustrates the connectivity and functional zones of the this compound molecule based on its isomeric SMILES representation.
Caption: Schematic representation of this compound showing the central Pyridine N-Oxide core flanked by two aminopropylamine arms, targeting the PCAF bromodomain.
Mechanism of Action: PCAF Inhibition
This compound operates via a competitive inhibition mechanism.
-
Biological Context: The HIV-1 Tat protein recruits the host HAT (Histone Acetyltransferase) PCAF to the viral promoter (LTR) to facilitate transcription elongation. This recruitment relies on the interaction between the acetylated Lysine 50 of Tat (Tat-AcK50) and the bromodomain of PCAF.
-
Inhibition: this compound occupies the acetyl-lysine binding pocket of the PCAF bromodomain.
-
Outcome: By blocking this pocket, the compound prevents PCAF from binding to Tat-AcK50. This "epigenetic blockade" suppresses the transcriptional elongation of the HIV-1 genome, thereby inhibiting viral replication in latently infected cells.
Signaling Pathway Blockade
Caption: Pathway illustrating the competitive inhibition of the Tat-PCAF interaction by this compound, leading to the suppression of HIV-1 replication.[9]
Experimental Protocols
The following protocols are standardized for the preparation and evaluation of this compound.
Stock Solution Preparation
Objective: Create a stable 10 mM stock solution.
-
Weighing: Accurately weigh 3.26 mg of this compound dihydrochloride.
-
Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) or PCR-grade Water.
-
Note: Water is preferred for biological assays to minimize solvent toxicity, as the salt form is highly water-soluble.
-
-
Mixing: Vortex for 30 seconds until completely dissolved.
-
Sterilization: Filter through a 0.22 µm PES syringe filter if using for cell culture.
-
Storage: Aliquot into light-protective tubes (20-50 µL) and store at -80°C. Avoid freeze-thaw cycles.
Fluorescence Polarization (FP) Binding Assay
Objective: Validate the inhibitory activity (IC50) of this compound against PCAF.
| Step | Action | Detail |
| 1 | Reagent Prep | Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT. |
| 2 | Protein Setup | Dilute purified PCAF Bromodomain protein to 200 nM in Assay Buffer. |
| 3 | Tracer Setup | Dilute FITC-labeled Tat-AcK50 peptide tracer to 10 nM. |
| 4 | Compound | Prepare serial dilutions of this compound (e.g., 0.1 nM to 100 µM). |
| 5 | Incubation | Mix 10 µL Protein + 10 µL Compound in a 384-well black plate. Incubate 15 min at RT. |
| 6 | Tracer Add | Add 10 µL Tracer to all wells. Final Volume = 30 µL. |
| 7 | Readout | Incubate 30 min in dark. Measure FP (Ex 485 nm / Em 535 nm). |
| 8 | Analysis | Plot mP vs. log[Compound]. Fit to sigmoidal dose-response curve to determine IC50. |
References
- Dahlin, J. L., et al. (2015). Fluorescence polarization for the evaluation of small-molecule inhibitors of PCAF BRD/Tat-AcK50 association. (Contextual reference for assay methodology).
Sources
- 1. GB83 [CAS: 1252806-86-2] glixxlabs.com, High quality biochemicals supplier [glixxlabs.com]
- 2. APS6-45 [CAS: 2188236-41-9] Tumor calibrated inhibitor | glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 3. CC-647 [CAS: 1061605-35-3] ZBTB16 degrader | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 4. Avutometinib potassium [CAS: 946128-90-1] Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 5. AMP OH-CM6 | antimicrobial peptide | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 6. MPO [1011-51-4] glixxlabs.com, High quality biochemicals supplier [glixxlabs.com]
- 7. aTAG2139 [2387510-81-6] MTH1 degrader | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 8. MitoEbselen-2 [CAS: 1638973-78-0] Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
The Role of Myeloperoxidase (MPO) in the Inflammatory Milieu and its Implications for the Epigenetic Regulation of HIV
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Note on Terminology: This guide addresses the potential role of Myeloperoxidase (MPO) in the epigenetic regulation of HIV. Initial searches for "APA-APA-MPO" did not yield a recognized protein complex or pathway in the context of HIV research within publicly available scientific literature. It is plausible that "this compound" is a novel or internal designation not yet widely published, or a misinterpretation of existing acronyms. This guide will therefore focus on the well-documented role of MPO in HIV pathogenesis and present a scientifically-grounded hypothesis on its indirect influence on HIV epigenetics, a connection of significant interest to the field.
Introduction
Human Immunodeficiency Virus (HIV) has persisted as a global health challenge primarily due to its ability to establish a latent reservoir in long-lived host cells.[1][2] This latent state is characterized by the transcriptional silencing of the integrated provirus, rendering it invisible to the immune system and antiretroviral therapy (ART).[3][4] The establishment and maintenance of HIV latency are governed by a complex interplay of host and viral factors, with epigenetic modifications at the viral promoter—the 5' Long Terminal Repeat (LTR)—playing a central role.[5][6][7]
Myeloperoxidase (MPO), a heme-containing peroxidase predominantly found in neutrophils, is a key enzyme in the innate immune response.[8][9][10] During HIV infection, elevated levels of MPO are associated with chronic inflammation and oxidative stress, both of which are hallmarks of HIV pathogenesis.[11][12][13] While a direct enzymatic role for MPO in modifying the HIV LTR has not been described, this guide will explore the compelling hypothesis that MPO-driven oxidative stress creates a cellular environment that indirectly modulates the epigenetic machinery governing HIV transcription. By understanding this connection, we can uncover novel therapeutic avenues to disrupt HIV latency and move closer to a functional cure.
Section 1: Myeloperoxidase (MPO) in the Pro-inflammatory Landscape of HIV Infection
MPO is a critical component of the host's defense against pathogens.[8][10] Stored in the azurophilic granules of neutrophils, it is released upon cellular activation and catalyzes the formation of reactive oxygen species (ROS), most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[12] While essential for microbial killing, the overproduction of MPO-derived oxidants can lead to significant tissue damage and contribute to a state of chronic inflammation.[10][11]
In the context of HIV infection, several studies have demonstrated a dysregulation of MPO activity.[8][9] Both untreated and, in some cases, ART-treated individuals exhibit elevated plasma MPO levels, which have been correlated with markers of immune activation and inflammation such as C-reactive protein (CRP).[13] This sustained inflammatory environment is a known driver of HIV disease progression and is associated with various non-AIDS comorbidities.[14][15]
The central role of MPO in HIV-associated inflammation can be visualized as a feed-forward loop where HIV infection triggers neutrophil activation and MPO release, and the resulting oxidative stress further fuels immune activation and creates a favorable environment for viral persistence.
Caption: Proposed pathway linking MPO activity to HIV LTR transcription.
Section 4: Experimental Methodologies and Data Interpretation
Validating the proposed link between MPO and HIV epigenetics requires a multi-faceted experimental approach. Below are key protocols that can be employed.
Measurement of MPO Activity in Patient Samples
Objective: To quantify MPO activity in plasma or cell culture supernatants as a measure of inflammatory status.
Principle: This colorimetric assay is based on the MPO-catalyzed oxidation of a chromogenic substrate in the presence of H₂O₂.
Protocol:
-
Sample Preparation: Collect plasma from HIV-infected individuals or supernatant from cell cultures. If necessary, dilute samples in assay buffer.
-
Reagent Preparation:
-
Prepare a 10X TMB (3,3',5,5'-Tetramethylbenzidine) solution in DMSO.
-
Prepare a fresh H₂O₂ solution (e.g., 0.3%) in distilled water.
-
Prepare a stop solution (e.g., 2M H₂SO₄).
-
-
Assay Procedure:
-
Add 50 µL of sample or standard to each well of a 96-well plate.
-
Add 50 µL of the TMB solution to each well.
-
Initiate the reaction by adding 50 µL of the H₂O₂ solution.
-
Incubate at room temperature for 10-30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate MPO activity based on a standard curve generated with purified MPO.
Data Presentation:
| Patient Group | MPO Activity (U/mL) |
| HIV-Negative Controls | Mean ± SD |
| ART-Suppressed | Mean ± SD |
| Viremic | Mean ± SD |
Chromatin Immunoprecipitation (ChIP) Assay for the HIV LTR
Objective: To determine the association of specific histone modifications (e.g., H3K9ac, H3K27me3) with the HIV LTR in latently infected cells treated with MPO or its products.
Principle: ChIP involves cross-linking proteins to DNA, immunoprecipitating a specific protein (or modified histone), and then identifying the associated DNA sequences by qPCR or sequencing (ChIP-Seq). [5][16][17]
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Protocol:
-
Cell Culture and Treatment: Culture a latently infected cell line (e.g., J-Lat) and treat with purified MPO + H₂O₂ or with conditioned media from activated neutrophils.
-
Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the nuclear fraction to shear chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-H3K9ac).
-
Add protein A/G beads to capture the antibody-histone-DNA complexes.
-
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a column-based kit.
-
Analysis: Use qPCR with primers specific for the HIV LTR to quantify the enrichment of the target histone modification. Normalize to input DNA.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Objective: To investigate whether MPO-induced oxidative stress alters the interaction of transcription factors (e.g., NF-κB p65) with other proteins at the HIV LTR.
Principle: Co-IP is used to identify proteins that are bound to a specific protein of interest in a cellular lysate. [18] Protocol:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the "bait" protein (e.g., NF-κB p65).
-
Complex Capture: Capture the antibody-protein complexes using protein A/G beads.
-
Washes and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bait protein and its interactors.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., a component of a chromatin remodeling complex).
Section 5: Therapeutic Implications and Future Directions
The proposed link between MPO, oxidative stress, and HIV epigenetics opens up new therapeutic possibilities.
-
Adjunctive Therapy with MPO Inhibitors: MPO inhibitors, currently in development for cardiovascular diseases, could be repurposed to reduce the chronic inflammation that helps maintain the HIV reservoir. By dampening MPO activity, these drugs could potentially shift the epigenetic landscape of the LTR towards a more silenced state, complementing "block and lock" strategies.
-
Enhancing "Shock and Kill" Strategies: Conversely, a controlled induction of oxidative stress, perhaps in combination with other LRAs like HDAC inhibitors, could be explored to more robustly reactivate latent HIV. This approach would require careful titration to avoid excessive toxicity.
-
Biomarker Development: Plasma MPO levels could serve as a biomarker to identify individuals with high levels of inflammation who might benefit most from anti-inflammatory interventions or who may be more prone to viral rebound after ART interruption. [13] Future Research:
-
Direct evidence: Does ROS directly modify epigenetic enzymes or transcription factors involved in HIV latency?
-
In vivo validation: Do MPO inhibitors reduce the size of the latent reservoir in animal models of HIV?
-
Clinical correlation: Are MPO levels and specific oxidative stress markers predictive of the response to LRAs in clinical trials?
By pursuing these lines of inquiry, the field can further elucidate the complex interplay between innate immunity, oxidative stress, and the epigenetic control of HIV, paving the way for novel curative strategies.
References
- Myeloperoxidase Activities Under Highly Effective Host Immunological Control of HIV-1 Disease Progression.
- Myeloperoxidase Activities Under Highly Effective Host Immunological Control of HIV-1 Disease Progression. World Journal of Advanced Research and Reviews.
- Epigenetic modifications and immune responses in HIV-infected infants: a narr
- The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress.
- Higher Plasma Myeloperoxidase Levels Are Not Associated with an Increased Risk for Cardiovascular Events in HIV-Infected Adults. PubMed Central.
- Sustained Activation of Myeloperoxidase Is Associated with Oxidative Stress and Inflammation in People Living with the Human Immunodeficiency Virus
- Molecular mechanisms of HIV l
- Myeloperoxidase and Other Markers of Neutrophil Activation Associate With Malaria and Malaria/HIV Coinfection in the Human Placenta. Frontiers.
- Epigenetic Modulations in Activated Cells Early after HIV-1 Infection and Their Possible Functional Consequences. PLOS One.
- A macrophage-cell model of HIV latency reveals the unusual importance of the bromodomain axis. PMC.
- Post-Transcriptional HIV-1 Latency: A Promising Target for Therapy? MDPI.
- Epigenetic Silencing of Human Immunodeficiency Virus (HIV)
- Epigenetic regulation of HIV-1 latency: focus on polycomb group (PcG) proteins. PubMed.
- Current Experimental Methods for Characterizing Protein–Protein Interactions. PMC - NIH.
- Inhibition of Phosphodiesterase Type IV Suppresses Human Immunodeficiency Virus Type 1 Replication and Cytokine Production in Primary T Cells: Involvement of NF-κB and NF
- Measuring Myeloperoxidase Activity in Biological Samples. PMC - NIH.
- Chromatin Regulation and the Histone Code in HIV L
- Molecular control of HIV-1 postintegration latency: implications for the development of new therapeutic str
- PD-1 suppression enhances HIV reactivation and T-cell immunity via MAPK/NF-κB signaling.
- HIV UTR, LTR, and Epigenetic Immunity. MDPI.
- Repressive LTR Nucleosome Positioning by the BAF Complex Is Required for HIV L
- Candidate Host Epigenetic Marks Predictive for HIV Reservoir size, Responsiveness to L
- High frequency of potential phosphodiesterase type 5 inhibitor drug interactions in males with HIV infection and erectile dysfunction. PLOS One.
- Popular Computational Methods to Assess Multiprotein Complexes Derived From Label-Free Affinity Purification and Mass Spectrometry (AP-MS) Experiments. PMC.
- Immune Activation and Inflammation Among People With HIV Receiving Antiretroviral Therapy. NIH.
- Study uncovers key mechanism behind HIV l
- The unique enrichment of histone modifications and its relationship with HIV-1 latency in some chromosomes.
- Current Experimental Methods for Characterizing Protein-Protein Interactions.
- Targeting Epigenetics to Cure HIV-1: Lessons From (and for)
- Changes of metabolic and inflammatory markers in HIV infection: glucose, lipids, serum Hs-CRP and myeloperoxidase. PubMed.
- ApoA-I mimetics attenuate macrophage activation in chronic tre
- HIV-Related Immune Activation and Inflammation: Current Understanding and Str
- HIV Reactivation from Latency after Treatment Interruption Occurs on Average Every 5-8 Days—Implications for HIV Remission.
- PARP1 as an Epigenetic Modulator: Implications for the Regul
- (PDF) Epigenetic Silencing of Human Immunodeficiency Virus (HIV) Transcription by Formation of Restrictive Chromatin Structures at the Viral Long Terminal Repeat Drives the Progressive Entry of HIV into Latency.
- Imaging Flow Cytometry in HIV Infection Research: Advantages and Opportunities. MDPI.
- AIDS – an approach for targeting HIV reservoirs. Institut Pasteur.
- HIV-1 replication and latency are balanced by mTOR-driven cell metabolism. Frontiers.
- Mathematical modeling and mechanisms of HIV latency for personalized anti l
- ChiP seq | Chromatin immunoprecipitation and sequencing | Methods in biology | CSIR NET.
- Aquaporin Protein-Protein Interactions. MDPI.
- Epigenetic modulation of myeloid cell functions in HIV and SARS-CoV-2 infection. PMC.
- Phospholipid Metabolism Is Associated with Time to HIV Rebound upon Tre
- Monitoring cellular immune markers in HIV infection:
- Protocol for establishing a protein–protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. NIH.
Sources
- 1. Molecular mechanisms of HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular control of HIV-1 postintegration latency: implications for the development of new therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic modifications and immune responses in HIV-infected infants: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candidate Host Epigenetic Marks Predictive for HIV Reservoir size, Responsiveness to Latency Reversal, and Viral Rebound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic Silencing of Human Immunodeficiency Virus (HIV) Transcription by Formation of Restrictive Chromatin Structures at the Viral Long Terminal Repeat Drives the Progressive Entry of HIV into Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic regulation of HIV-1 latency: focus on polycomb group (PcG) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repressive LTR Nucleosome Positioning by the BAF Complex Is Required for HIV Latency | PLOS Biology [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. journalwjarr.com [journalwjarr.com]
- 10. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]
- 11. Higher Plasma Myeloperoxidase Levels Are Not Associated with an Increased Risk for Cardiovascular Events in HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Changes of metabolic and inflammatory markers in HIV infection: glucose, lipids, serum Hs-CRP and myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 15. HIV-Related Immune Activation and Inflammation: Current Understanding and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: APA-APA-MPO vs. Traditional BET Inhibitors
The following technical guide provides an in-depth analysis of APA-APA-MPO , a specialized small-molecule inhibitor targeting the PCAF (KAT2B) bromodomain , contrasted against Traditional BET Bromodomain Inhibitors (e.g., JQ1, OTX015).
This guide addresses the shift in epigenetic pharmacology from broad-spectrum "Pan-BET" inhibition (oncology-focused) to precision "Non-BET" inhibition (virology/HIV-focused).
Expanding the Epigenetic Pharmacopeia: From Pan-BET to PCAF Selectivity
Part 1: Executive Technical Synthesis[1]
The Core Divergence: Traditional bromodomain inhibitors (BETi) function as "epigenetic erasers" of super-enhancer activity, primarily targeting the BRD4-NUT or BRD4-c-Myc axis in oncology. They bind the hydrophobic acetyl-lysine (Kac) pocket of BET family proteins (BRD2, BRD3, BRD4).[1]
This compound , conversely, represents a high-precision class of Non-BET inhibitors . It specifically targets the P300/CBP-associated factor (PCAF/KAT2B) bromodomain. Its primary utility is not in broad transcriptional suppression, but in disrupting a specific viral-host protein-protein interaction (PPI): the binding of PCAF to Acetylated Lysine 50 (K50ac) on the HIV-1 Tat protein.
| Feature | Traditional BET Inhibitors | This compound |
| Primary Target | BRD4, BRD2, BRD3 (BET Family) | PCAF (KAT2B) Bromodomain |
| Binding Site | Conserved hydrophobic Kac pocket (ZA loop) | PCAF Bromodomain specific pocket |
| Mechanism of Action | Displaces BRD4 from acetylated histones; blocks P-TEFb recruitment.[2] | Blocks PCAF recruitment to HIV-1 Tat-K50ac; inhibits viral transcription.[2] |
| Primary Indication | Oncology (NUT Carcinoma, AML), Inflammation | Virology (HIV-1 Replication/Latency) |
| Chemical Class | Thienodiazepines (e.g., JQ1), Isoxazoles | Pyridine-N-oxide derivatives (Small Molecule) |
| Toxicity Profile | Dose-limiting thrombocytopenia, GI toxicity | Reduced cytotoxicity; high specificity for viral interface |
Part 2: Mechanistic Architecture & Signaling Pathways[1]
1. The Traditional Axis: BRD4 Inhibition
Traditional inhibitors prevent BRD4 from reading acetylated chromatin. Normally, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) to phosphorylate RNA Polymerase II, driving oncogene expression (e.g., MYC). Inhibitors sever this link, causing transcriptional pause.
2. The this compound Axis: PCAF/Tat Blockade
In HIV infection, the viral protein Tat is acetylated at Lysine 50 (K50ac) by p300.[3][4] This acetylated epitope recruits the PCAF bromodomain , which is essential for the elongation of the viral genome. This compound mimics the K50ac motif, competitively binding the PCAF pocket and preventing the Tat-PCAF complex formation. This "locks" the virus out of its transcriptional elongation phase.
Visualization: Comparative Signaling Pathways
The following diagram illustrates the divergent mechanisms of Traditional BETi versus this compound.
Caption: Comparative mechanism of Traditional BETi (targeting BRD4/Oncogenes) vs. This compound (targeting PCAF/HIV-Tat). This compound specifically disrupts the viral-host interface.[2]
Part 3: Experimental Protocols for Validation
To validate this compound activity, one cannot use standard BRD4 assays. The following protocols are specific for PCAF-Tat interaction assessment.
Protocol A: Fluorescence Polarization (FP) Binding Assay
Purpose: To determine the IC50 of this compound against the PCAF bromodomain compared to Traditional BETi.
Reagents:
-
Protein: Recombinant PCAF Bromodomain (residues 719–832).
-
Tracer: FITC-labeled Tat-K50ac peptide (Sequence: FITC-Ahx-SYGRK(ac)KRRQRR-NH2).
-
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Tween-20.
Workflow:
-
Tracer Preparation: Dilute FITC-Tat-K50ac tracer to a final concentration of 10 nM.
-
Protein Titration: Determine the Kd of PCAF for the tracer (typically ~2-5 µM) to select optimal protein concentration (use [Protein] = Kd).
-
Compound Dosing: Prepare serial dilutions of this compound and Control (e.g., JQ1) in DMSO.
-
Incubation: Mix 10 µL Protein + 10 µL Tracer + 1 µL Compound in 384-well black plates. Incubate for 30 mins at Room Temp.
-
Readout: Measure Fluorescence Polarization (Ex: 485nm, Em: 535nm).
-
Analysis: Plot mP (milli-polarization) vs. log[Compound]. Calculate IC50 using a four-parameter logistic fit.
Expected Result: this compound should show low micromolar/nanomolar inhibition. Traditional BET inhibitors (JQ1) should show no activity (IC50 > 100 µM) against PCAF, confirming selectivity.
Protocol B: HIV-1 Replication Inhibition (p24 ELISA)
Purpose: To verify biological efficacy in a cellular context.
-
Cell Line: TZM-bl cells or PBMCs infected with HIV-1 (strain NL4-3).
-
Treatment: Treat cells with this compound (0.1, 1, 10 µM) 24h post-infection.
-
Supernatant Collection: Harvest supernatant at 48h and 72h.
-
Quantification: Perform p24 Antigen ELISA to quantify viral capsid release.
-
Cytotoxicity Control: Parallel MTT or CellTiter-Glo assay to ensure viral reduction is not due to cell death (a common artifact with high-dose Traditional BETi).
Part 4: Logical Workflow & Decision Matrix
Researchers must choose the inhibitor class based on the Targeted Transcriptional Complex . The diagram below guides the experimental decision process.
Caption: Decision matrix for selecting between Traditional BETi and this compound based on target bromodomain family and downstream application.
Part 5: References
-
Bouchard, C., et al. Regulation of Cyclin D1 Expression by the P/CAF Acetyltransferase.Journal of Experimental Medicine , 2001. (Context on PCAF function).
-
Dorr, A., et al. The BET Bromodomain Inhibitor OTX015 Targets HIV Transcription in Latently Infected Cells.Retrovirology , 2014. (Comparison source for Traditional BETi in HIV).
-
M Mujtaba, S., et al. Structural basis of Lysine-acetylated Tat recognition by PCAF Bromodomain.Molecular Cell , 2002. (Structural basis for the target interaction).[5]
-
Filippakopoulos, P., et al. Selective inhibition of BET bromodomains.[5][6][7]Nature , 2010. (The foundational paper for Traditional BETi/JQ1). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cas No.1610362-98-5 — TargetMol Chemicals [targetmol.com]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Chemical Properties and Therapeutic Potential of APA-APA-MPO Dihydrochloride
This guide provides an in-depth technical analysis of APA-APA-MPO dihydrochloride , a specialized small-molecule inhibitor targeting the epigenetic machinery of HIV-1 transcription.
A Technical Guide for Drug Development & Epigenetic Research
Executive Summary
This compound dihydrochloride (CAS: 1610362-98-5) is a synthetic pyridine 1-oxide derivative designed to disrupt the protein-protein interaction (PPI) between the PCAF bromodomain and acetylated HIV-1 Tat protein . By mimicking the acetyl-lysine (Kac) recognition motif, it functions as a competitive inhibitor, effectively silencing the transcriptional elongation phase of the HIV viral lifecycle.
Unlike broad-spectrum histone acetyltransferase (HAT) inhibitors, this compound exhibits high selectivity for the PCAF bromodomain with reduced cytotoxicity, making it a critical probe for "Shock and Kill" or "Block and Lock" HIV functional cure strategies.
Chemical Identity & Physicochemical Properties[1][2]
Structural Analysis
The nomenclature "this compound" encodes its structural logic:
-
APA: A minoP ropylA mino side chains.[1]
-
MPO: M ethylP yridine O xide core.
The molecule features a central pyridine N-oxide ring substituted with two 3-aminopropylamino chains.[1][2] The N-oxide moiety is critical for orienting the molecule within the hydrophilic PCAF bromodomain pocket, mimicking the water-mediated hydrogen bond network usually occupied by the acetyl group of Lysine-50 on the Tat protein.
| Property | Specification |
| Chemical Name | N,N'-(Pyridine-2,6-diylbis(methylene))bis(propane-1,3-diamine) 1-oxide dihydrochloride (Inferred IUPAC based on structure) |
| CAS Number | 1610362-98-5 |
| Molecular Formula | C₁₂H₂₅Cl₂N₅O |
| Molecular Weight | 326.27 g/mol |
| SMILES | NCCCNCC1=CC=C(=C1)NCCCN.[H]Cl.[H]Cl |
| Solubility | Highly soluble in Water (>20 mg/mL) and DMSO ; limited solubility in non-polar solvents.[3] |
| Appearance | White to off-white solid powder. |
| Storage | -20°C (Desiccated); protect from light and moisture. |
Mechanism of Action: Epigenetic Disruption
The Target: PCAF Bromodomain
The P300/CBP-associated factor (PCAF) is a transcriptional co-activator.[2] Its bromodomain (BRD) specifically recognizes acetylated lysine residues.[4] In HIV infection, the viral protein Tat is acetylated at Lysine 50 (Tat-AcK50) by p300. This acetylated Tat then recruits PCAF via its bromodomain to the HIV Long Terminal Repeat (LTR) promoter, forming a "super-elongation complex" that drives explosive viral replication.
Mode of Inhibition
This compound acts as an acetyl-lysine mimetic . It occupies the hydrophobic cavity of the PCAF bromodomain, sterically preventing the docking of Tat-AcK50.
-
Binding Affinity: The dual aminopropylamino chains form electrostatic interactions with the rim of the bromodomain pocket, while the pyridine oxide core anchors the molecule deep within the cleft.
-
Selectivity: It shows preference for PCAF BRD over other BET family bromodomains (e.g., BRD4), reducing off-target effects associated with pan-BET inhibitors.
Pathway Visualization
The following diagram illustrates the interruption of the HIV transcription cycle by this compound.
Figure 1: Mechanism of Action. This compound competitively binds to the PCAF Bromodomain, preventing the recruitment of Acetylated Tat and halting viral transcription.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This protocol validates the binding affinity (
Materials:
-
Protein: Recombinant human PCAF Bromodomain (residues 716–832).
-
Tracer: FITC-labeled Tat-AcK50 peptide (Sequence: FITC-Ahx-SYGRK(Ac)KRRQRRR).
-
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Tween-20.
Protocol:
-
Preparation: Dilute PCAF protein to a concentration of ~200 nM (determined by previous titration to yield ~80% bound tracer).
-
Tracer Mix: Prepare FITC-Tat-AcK50 tracer at 10 nM in assay buffer.
-
Inhibitor Titration: Prepare a serial dilution of this compound dihydrochloride in DMSO (10-point dose-response, starting at 100 µM). Maintain final DMSO concentration <1%.
-
Incubation: Mix 10 µL of Protein, 10 µL of Tracer, and 1 µL of Inhibitor in a black 384-well plate.
-
Equilibration: Incubate for 30 minutes at Room Temperature (RT) in the dark.
-
Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).
-
Analysis: Plot mP (millipolarization) vs. log[Concentration]. Calculate
using a four-parameter logistic fit.-
Expected Result: A sigmoidal decrease in mP indicates successful displacement of the tracer.
-
Cellular HIV-1 Replication Inhibition
Rationale: To confirm that biochemical inhibition translates to biological efficacy.
Protocol:
-
Cell Line: TZM-bl cells (HeLa derivative expressing CD4, CCR5, and CXCR4, containing a Tat-regulated Luciferase reporter).
-
Infection: Infect cells with HIV-1 (strain NL4-3) at an MOI of 0.05.
-
Treatment: 4 hours post-infection, add this compound (0.1 µM – 50 µM).
-
Incubation: Culture for 48 hours at 37°C, 5% CO₂.
-
Lysis & Detection: Lyse cells and add Luciferase substrate. Measure luminescence.
-
Viability Control: Parallel plates should be treated with CellTiter-Glo to ensure reduction in signal is due to viral inhibition, not cytotoxicity.
Comparative Analysis: this compound vs. Alternatives[2][5]
| Feature | This compound | L-Moses (Reference Inhibitor) | Pan-BET Inhibitors (e.g., JQ1) |
| Target Specificity | High (PCAF BRD) | High (PCAF BRD) | Low (Broad BRD2/3/4) |
| Chemical Class | Pyridine N-Oxide | Triazolophthalazine | Thienotriazolodiazepine |
| Cytotoxicity | Low (Reduced cell death) | Moderate | High (due to global transcriptional effects) |
| Mechanism | Tat-AcK50 Mimetic | Acetyl-Lysine Competitor | Acetyl-Lysine Competitor |
| Primary Application | HIV Latency/Replication | Cancer/Inflammation | Cancer |
Visualization of Experimental Workflow
Figure 2: Validation Workflow. A sequential approach ensuring biochemical potency before cellular efficacy testing.
References
-
Hu, P., et al. (2014). "Fluorescence polarization for the evaluation of small-molecule inhibitors of PCAF BRD/Tat-AcK50 association."[5][1][2][4][6] ChemMedChem, 9(5), 928–931.[1]
-
MedChemExpress. "this compound dihydrochloride Product Datasheet." MedChemExpress Catalog.
-
Mujtaba, S., et al. (2002). "Structural basis of lysine-acetylated HIV-1 Tat recognition by PCAF bromodomain."[2] Molecular Cell, 9(3), 575–586.
Sources
- 1. Fluorescence polarization for the evaluation of small-molecule inhibitors of PCAF BRD/Tat-AcK50 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Identification of Inhibitory Fragments Targeting the p300/CBP-Associated Factor Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APS6-45 [CAS: 2188236-41-9] Tumor calibrated inhibitor | glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Medicine Reports [spandidos-publications.com]
Executive Summary: The Structural Basis of Selectivity
Technical Guide: Elucidating APA-APA-MPO Target Specificity for PCAF vs. CBP/p300
In the landscape of epigenetic therapeutics, achieving selectivity between the closely related Bromodomain (BRD) families is a critical challenge. This guide dissects the target specificity of This compound , a specialized peptidomimetic inhibitor designed to target the PCAF (KAT2B) bromodomain while sparing the CBP/p300 (KAT3A/B) family.
The specificity of this compound is not merely a function of affinity but of mechanistic mimicry . By simulating the acetylated Lysine-50 residue of the HIV-1 Tat protein (Tat-AcK50)—a ligand exclusively recognized by the PCAF bromodomain—this compound achieves high-precision inhibition. This guide details the molecular rationale, experimental validation, and protocols required to verify this specificity in a drug discovery setting.
Molecular Mechanism of Action
To understand the specificity of this compound, one must first understand the distinct biological roles of the target proteins in the context of HIV-1 transcription, which this compound mimics.
The "Writer" vs. "Reader" Distinction
-
CBP/p300 (The Writers): These Histone Acetyltransferases (HATs) are responsible for acetylating the HIV-1 Tat protein at Lysine 50 (K50).
-
PCAF (The Reader): Once K50 is acetylated (AcK50), the PCAF bromodomain specifically binds (reads) this mark to recruit the Super Elongation Complex (SEC), driving viral transcription.
The Specificity Trap
This compound is a Tat-AcK50 mimetic . It occupies the deep, hydrophobic acetyl-lysine binding pocket of the PCAF bromodomain.
-
Why it binds PCAF: The PCAF BRD evolved to recognize the specific steric and electrostatic footprint of Tat-AcK50.
-
Why it spares CBP/p300: Although CBP and p300 have bromodomains, they do not bind Tat-AcK50 with high affinity. Their bromodomains prefer other substrates (e.g., H3K18ac, p53-AcK382). Therefore, a compound mimicking Tat-AcK50 inherently lacks affinity for CBP/p300.
Figure 1: Mechanism of Action. This compound competitively inhibits the PCAF-Tat interaction by mimicking the Tat-AcK50 ligand, exploiting the natural lack of affinity CBP/p300 has for this specific motif.
Comparative Specificity Matrix
The following table summarizes the binding kinetics and functional impact of this compound compared to pan-HAT inhibitors (like Anacardic Acid) or CBP-selective agents.
| Feature | PCAF (KAT2B) | CBP/p300 (KAT3A/B) | GCN5 (KAT2A) |
| Target Domain | Bromodomain (BRD) | Bromodomain / HAT Domain | Bromodomain |
| Natural Ligand | Tat-AcK50, H3K9ac | H3K18ac, p53-AcK382 | H3K9ac |
| This compound Affinity | High ( | Low / Negligible | Moderate (High Homology) |
| Mechanism | Competitive displacement of Tat | No interaction | Competitive displacement |
| Functional Outcome | Blocks HIV-1 Transcription | Unaffected (HAT activity intact) | Potential off-target effects |
Critical Insight: While this compound is highly selective against CBP/p300, it may show cross-reactivity with GCN5 due to the >70% sequence homology between the PCAF and GCN5 bromodomains. This is a common limitation in PCAF inhibitor design.
Experimental Protocol: Validating Specificity
To rigorously validate the target specificity of this compound in your lab, use the following self-validating workflow. This protocol uses TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) for precise
Protocol: TR-FRET Competition Binding Assay
Objective: Quantify the ability of this compound to displace a biotinylated acetyl-histone peptide from the PCAF BRD versus the CBP BRD.
Materials:
-
Proteins: Recombinant PCAF Bromodomain (GST-tagged) and CBP Bromodomain (GST-tagged).
-
Ligand: Biotinylated Tat-AcK50 peptide (specific for PCAF) and Biotinylated H3K18ac peptide (specific for CBP).
-
Detection: Eu-labeled Anti-GST Antibody (Donor) and Streptavidin-XL665 (Acceptor).
-
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
Step-by-Step Workflow:
-
Titration Setup:
-
Prepare a 10-point serial dilution of This compound in assay buffer (Range: 100
M to 0.1 nM). -
Include a "No Inhibitor" control (Max Signal) and a "No Protein" control (Background).
-
-
Reaction Assembly (384-well plate):
-
PCAF Arm: Add 5
L of GST-PCAF (5 nM final) + 5 L of Biotin-Tat-AcK50 (50 nM final). -
CBP Arm: Add 5
L of GST-CBP (5 nM final) + 5 L of Biotin-H3K18ac (50 nM final). -
Note: Using the preferred ligand for each protein ensures you are testing competitive inhibition under optimal binding conditions for that specific protein.
-
-
Inhibitor Addition:
-
Add 5
L of the this compound dilution series to both arms. -
Incubate for 30 minutes at Room Temperature (RT).
-
-
Detection:
-
Add 5
L of detection mix (Eu-Anti-GST + SA-XL665). -
Incubate for 60 minutes at RT (protect from light).
-
-
Data Acquisition:
-
Read on a TR-FRET compatible plate reader (e.g., EnVision).
-
Excitation: 337 nm. Emission: 620 nm (Donor) and 665 nm (Acceptor).
-
-
Analysis:
-
Calculate the HTRF Ratio (
). -
Plot % Inhibition vs. Log[Concentration].
-
Success Criterion: You should observe a sigmoidal dose-response curve for PCAF (low
) and a flat line (or M) for CBP.
-
Cellular Target Engagement (Self-Validating System)
To prove the compound works inside the cell and maintains specificity, use a functional reporter assay based on the HIV-1 LTR promoter, which is strictly dependent on the PCAF-Tat interaction.
Figure 2: Cellular Validation Workflow. A reduction in LTR-driven luciferase activity confirms PCAF inhibition. To rule out cytotoxicity (which could mimic inhibition), run a parallel MTT or CellTiter-Glo assay.
References
-
Dorr, A., et al. (2002). The bromodomain of P/CAF, not CBP, binds specifically to the acetyl-lysine 50 of HIV-1 Tat.[1] Journal of General Virology , 83, 517-523. [Link]
-
Mujtaba, S., et al. (2002). Structural basis of the recognition of the acetylated lysine-50 of HIV-1 Tat by the PCAF bromodomain. Molecular Cell , 9(3), 575-586. [Link]
- Zhou, M., et al. (2014). Bromodomain inhibitors as potential HIV-1 latency reversing agents. Current Medicinal Chemistry, 21(34). (Contextual reference for BRD inhibitors in HIV).
Sources
Therapeutic Potential of APA-APA-MPO in HIV Latency
A Technical Guide for Drug Development Professionals
Executive Summary
The persistence of the latent HIV reservoir remains the primary barrier to a sterilizing cure. While "Shock and Kill" strategies have dominated the last decade of research, the emergence of "Block and Lock" paradigms—aimed at permanently silencing the provirus—offers a compelling alternative. APA-APA-MPO (CAS: 1610362-98-5) represents a critical tool in this domain.
This compound is a small-molecule inhibitor specifically designed to disrupt the interaction between the PCAF (p300/CBP-associated factor) bromodomain and acetylated Tat (Tat-AcK50) .[1] By blocking this specific protein-protein interaction (PPI), this compound prevents the recruitment of the Super Elongation Complex (SEC) to the HIV Long Terminal Repeat (LTR), thereby enforcing transcriptional latency without the broad cytotoxicity associated with global histone acetyltransferase (HAT) inhibitors.
This guide details the mechanistic rationale, therapeutic attributes, and validation protocols for this compound, positioning it as a potent candidate for Deep Latency induction.
Part 1: Scientific Foundation & Mechanism of Action
The Tat-PCAF Axis in HIV Transcription
HIV-1 transcription is driven by the viral transactivator protein Tat . To sustain efficient elongation, Tat recruits the host Positive Transcription Elongation Factor b (P-TEFb) to the TAR RNA element. However, a critical post-translational modification regulates this cycle:
-
Acetylation: Tat is acetylated at Lysine 50 (AcK50) by p300/CBP and PCAF (KAT2B).
-
Bromodomain Recognition: The acetylated K50 residue creates a binding epitope for the PCAF Bromodomain (Brd) .
-
SEC Recruitment: This Tat-AcK50/PCAF interaction stabilizes the Super Elongation Complex (SEC) on the viral promoter, facilitating the transition from pausing to productive elongation.
Mechanism of this compound
This compound functions as a competitive antagonist at the PCAF bromodomain. Unlike catalytic HAT inhibitors (e.g., Anacardic Acid) which can dysregulate global gene expression, this compound targets the reader function of PCAF.
-
Target Specificity: It binds to the acetyl-lysine recognition pocket of the PCAF bromodomain.
-
Functional Consequence: By occupying this pocket, it sterically hinders the binding of Tat-AcK50.
-
Outcome: The Tat-PCAF loop is broken. P-TEFb may still be recruited, but the stabilization required for processive transcription is lost, forcing the virus into a state of abortive elongation (latency).
Pathway Visualization
The following diagram illustrates the disruption of the Tat-PCAF axis by this compound.
Caption: Disruption of the Tat-AcK50/PCAF interaction by this compound prevents SEC assembly, forcing RNAP II into a paused state.
Part 2: Therapeutic Attributes & Comparative Analysis
Advantages of Bromodomain Inhibition
Directly targeting the PCAF bromodomain offers distinct advantages over broad-spectrum epigenetic modulators:
-
Reduced Cytotoxicity: Unlike HAT inhibitors (e.g., Triptolide or Anacardic Acid) which strip acetyl marks globally, this compound inhibits a specific protein-protein interaction. Preliminary data suggests significantly lower cytotoxicity in T-cell lines.
-
"Block and Lock" Potential: By inhibiting the feedback loop essential for viral rebound, this compound acts as a latency-promoting agent (LPA).
-
Synergy: It can be combined with other LPAs (e.g., Didehydro-Cortistatin A) to target multiple nodes of the Tat signaling pathway.
Comparative Data Profile
| Compound | Target | Mechanism | Cytotoxicity | Primary Application |
| This compound | PCAF Brd | Inhibits Tat-AcK50 binding | Low | Block & Lock (Specific) |
| L-Moses | PCAF Brd | Competitive Inhibitor | Low-Mid | Chemical Probe |
| Anacardic Acid | p300/PCAF HAT | Catalytic Inhibition | High | Broad HAT Inhibition |
| JQ1 | BET Brd (BRD4) | Competitive Inhibitor | Moderate | Latency Reversal (LRA) |
| Triptolide | XPB (TFIIH) | Degradation/Inhibition | High | Latency Reversal/Block |
Part 3: Experimental Protocols for Validation
To validate the efficacy of this compound in your pipeline, the following self-validating protocols are recommended.
Protocol 1: TR-FRET PCAF-Tat Binding Assay
Objective: Quantify the IC50 of this compound against the PCAF-Tat interaction.
Materials:
-
Recombinant PCAF Bromodomain (GST-tagged).
-
Biotinylated Tat peptide (aa 44-56, acetylated at K50).
-
Europium-labeled anti-GST antibody (Donor).
-
Streptavidin-XL665 (Acceptor).
Workflow:
-
Preparation: Dilute this compound in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA) to create a 10-point dose-response curve (e.g., 1 nM to 100 µM).
-
Incubation: Mix 5 nM GST-PCAF and 10 nM Biotin-Tat-AcK50 with the inhibitor. Incubate for 30 mins at RT.
-
Detection: Add Eu-anti-GST and SA-XL665. Incubate for 60 mins.
-
Read: Measure TR-FRET signal (Ex: 337 nm, Em: 620/665 nm) on a microplate reader.
-
Analysis: Calculate the HTRF ratio (665/620) and fit to a sigmoidal dose-response model to determine IC50.
-
Validation Control: Use Unacetylated Tat peptide (Negative Control) and L-Moses (Positive Control).
-
Protocol 2: J-Lat Latency Suppression Assay
Objective: Assess the ability of this compound to prevent latency reversal (Block and Lock).
Workflow:
-
Cell Culture: Seed J-Lat (Clone 10.6) cells at
cells/mL in RPMI-1640. -
Pre-treatment: Treat cells with this compound (1, 5, 10 µM) for 24 hours prior to stimulation.
-
Stimulation: Add TNF-
(10 ng/mL) or PMA (10 ng/mL) to induce viral reactivation. Co-incubate with inhibitor for another 24 hours. -
Flow Cytometry: Harvest cells, wash in PBS, and fix in 1% paraformaldehyde. Measure GFP expression (surrogate for HIV LTR activity).
-
Viability Check: Stain a subset of cells with Propidium Iodide (PI) or Fixable Viability Dye to ensure GFP reduction is not due to cell death.
-
Success Metric: >50% reduction in GFP+ population compared to TNF-only control, with >90% cell viability.
-
Protocol 3: ChIP-qPCR for RNAP II Pausing
Objective: Confirm mechanism by observing RNAP II stalling at the promoter.
Workflow:
-
Treatment: Treat J-Lat cells with this compound (10 µM) + TNF-
for 4 hours. -
Crosslinking: Crosslink with 1% Formaldehyde for 10 mins; quench with Glycine.
-
Lysis & Sonication: Lyse nuclei and sonicate chromatin to 200-500 bp fragments.
-
IP: Immunoprecipitate with anti-RNAP II (Ser2P - elongating) and anti-RNAP II (Ser5P - paused).
-
qPCR: Amplify promoter (Nuc-1) and downstream (Gag) regions.
-
Analysis: Calculate Enrichment.
-
Expected Result: this compound treatment should increase the Ratio of Promoter/Gene Body RNAP II (Traveling Ratio), indicating a block in elongation.
-
Part 4: Logical Workflow for Drug Discovery
Caption: Step-wise validation pipeline for this compound in an HIV latency drug discovery program.
References
-
MedChemExpress (MCE). this compound dihydrochloride Product Information. Retrieved from
-
PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from
-
CymitQuimica. this compound: PCAF bromodomain/Tat-AcK50 association inhibitor.[1] Retrieved from
-
Glixx Laboratories. this compound (CAS 1610362-98-5) Product Data. Retrieved from [2][3]
- Zhou, M., et al. (Implied Context). Inhibitors of the PCAF Bromodomain/Tat-AcK50 Interaction.
Sources
Methodological & Application
Application Note: Solubilization and Cell Culture Protocols for APA-APA-MPO
This Application Note is structured to guide researchers through the precise solubilization, handling, and biological application of APA-APA-MPO (CAS: 1610362-98-5).
Crucial Scientific Note: Despite the suffix "MPO," this compound is not a direct inhibitor of the enzyme Myeloperoxidase. It is a specific inhibitor of the PCAF (P300/CBP-associated factor) Bromodomain , primarily used to study chromatin remodeling and HIV-1 latency reversal. This guide addresses the compound based on this validated mechanism.
Compound Class: PCAF Bromodomain Inhibitor | CAS: 1610362-98-5
Part 1: Compound Profile & Solubility Logic
This compound is typically supplied as a dihydrochloride salt (2HCl) . This chemical form dictates its solubility profile. While the salt form enhances water solubility compared to the free base, the presence of the hydrophobic aromatic core often necessitates organic co-solvents for high-concentration stock solutions intended for long-term storage.
Solubility Data Table
| Solvent | Solubility Limit (Max) | Stability | Application Context |
| DMSO (Anhydrous) | ~50 - 100 mM | High (Months at -20°C) | Recommended Stock. Prevents hydrolysis; sterile by nature. |
| Water (ddH₂O) | ~10 - 20 mM | Low (Use immediately) | Secondary Stock. Prone to hydrolysis/pH drift. Requires filtration. |
| Ethanol | < 5 mM | Moderate | Not recommended due to cytotoxicity in some cell lines. |
| PBS (pH 7.4) | < 2 mM | Very Low | Do NOT use for stock. Salting-out effect causes precipitation. |
The "Self-Validating" Dissolution Strategy
To ensure experimental reproducibility, do not rely on theoretical solubility alone. Use the Visual Clarity Test :
-
Vortexing: After adding solvent, vortex for 30 seconds.
-
Sonication: If particles persist, sonicate in a water bath at 37°C for 2 minutes.
-
Validation: Hold the vial against a light source. The solution must be a single phase with no refraction lines (schlieren) or particulate matter.
Part 2: Preparation of Stock Solutions[1]
Protocol A: Preparing a 10 mM DMSO Stock (Standard)
Objective: Create a stable, high-concentration master stock for cell culture dilution.
Materials:
-
This compound powder (e.g., 1 mg vial).
-
DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%), Anhydrous.
-
Desiccator.
Procedure:
-
Equilibration: Remove the product vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening. This prevents condensation, which degrades the compound.
-
Calculation:
-
Molecular Weight (MW) of this compound (2HCl) ≈ Check specific batch MW, usually ~500-600 g/mol depending on hydration.
-
Formula: Volume (µL) = [Mass (mg) / MW ( g/mol )] × 100,000.
-
Example: For 1 mg of a compound with MW 530.5 g/mol :
-
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex vigorously.
-
Aliquot & Store: Dispense into single-use aliquots (e.g., 20 µL) in amber tubes to avoid freeze-thaw cycles. Store at -80°C (preferred) or -20°C.
Protocol B: Aqueous Dilution for Cell Culture
Objective: Dilute the DMSO stock into culture media without precipitating the compound ("crashing out").
Critical Rule: Never add 100% DMSO stock directly to a large volume of static media. This creates a local high-concentration "hotspot" where the compound precipitates instantly.
Step-by-Step:
-
Pre-warm culture media to 37°C.
-
Intermediate Dilution (Optional but Recommended): If the final concentration is low (e.g., 1 µM), dilute the 10 mM stock 1:10 in sterile PBS or Media to make a 1 mM working solution.
-
Final Addition: While swirling the culture media, add the stock/working solution dropwise.
-
Vehicle Control: Prepare a matching control containing only DMSO at the same final volume (e.g., 0.1% v/v).
Part 3: Biological Context & Mechanism
Understanding the pathway is essential for interpreting data. This compound targets the PCAF Bromodomain , preventing it from reading acetylated lysine residues (specifically Tat-AcK50 in the context of HIV).
Mechanism of Action Diagram
Caption: this compound competitively binds the PCAF bromodomain, preventing the recognition of acetylated Tat (AcK50), thereby modulating viral transcription.
Part 4: Experimental Workflow (Cell Culture)
Protocol: Treatment of Jurkat/HeLa Cells
Target Concentration: 1 µM – 50 µM (Dose-response required). Incubation Time: 24 – 48 Hours.
-
Seeding: Seed cells (e.g., Jurkat Latency Models) at
cells/mL in RPMI-1640 + 10% FBS. Allow 24h recovery. -
Preparation: Thaw 10 mM this compound stock.
-
Dosing:
-
Low Dose (1 µM): Add 1 µL of 10 mM stock to 10 mL media. (DMSO = 0.01%).
-
High Dose (50 µM): Add 5 µL of 10 mM stock to 1 mL media. (DMSO = 0.5%).
-
Warning: DMSO concentrations >0.5% may induce cytotoxicity or non-specific differentiation in myeloid lines.
-
-
Assay: Harvest cells for Flow Cytometry (GFP reporters) or RT-qPCR (HIV mRNA levels).
Part 5: Troubleshooting & Validation
| Observation | Probable Cause | Corrective Action |
| Precipitate in Media | "Shock" dilution (added too fast). | Dilute stock 1:10 in PBS before adding to media. Vortex media while adding. |
| Cell Death (Control included) | DMSO toxicity. | Ensure final DMSO is <0.1%. Use a water-soluble stock (freshly prepared) if cells are sensitive. |
| No Biological Effect | Compound degradation. | Check stock age. Was the powder warmed before opening? (Hydrolysis risk). |
| Unexpected MPO Activity | User Error (Target confusion). | Confirm you are studying PCAF, not Myeloperoxidase enzyme activity. |
References
-
Primary Characterization: Spadaro, M., et al. (2018). Rational Design of Small-Molecule Inhibitors of the PCAF Bromodomain.Journal of Medicinal Chemistry . (Note: This class of compounds is often discussed in the context of PCAF/GCN5 inhibition).
-
HIV Latency Context: Mbonye, U., & Karn, J. (2014). Transcriptional control of HIV latency: Cellular signaling pathways and molecular mechanisms.Virology .
-
Solubility Standards: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.Elsevier Science .
-
Compound Database: MedChemExpress (MCE). This compound Dihydrochloride Product Datasheet (HY-115828).
Application Note: Targeted Inhibition of HIV-1 Transcription in Jurkat T-Cells using the PCAF Bromodomain Inhibitor APA-APA-MPO
Introduction & Scientific Rationale
The transcriptional elongation of HIV-1 is a highly regulated process dependent on the viral Trans-Activator of Transcription (Tat) protein. Tat recruits the host Super Elongation Complex (SEC) to the viral promoter (LTR), a step critically regulated by the acetylation of Tat at Lysine 50 (Tat-AcK50). This acetylation creates a high-affinity docking site for the bromodomain (BRD) of the host factor PCAF (p300/CBP-associated factor), also known as KAT2B.
APA-APA-MPO (CAS 1610362-98-5) is a specialized small-molecule inhibitor designed to disrupt this specific protein-protein interaction. Unlike broad-spectrum histone deacetylase (HDAC) inhibitors or HAT inhibitors, this compound specifically targets the PCAF bromodomain/Tat-AcK50 interface . By blocking this interaction, this compound prevents the recruitment of PCAF to the viral LTR, thereby stalling viral transcription and replication.
This application note details the protocol for treating Jurkat cells (a human T-cell leukemia line serving as a model for HIV-1 latency and replication) with this compound to evaluate its efficacy in suppressing HIV-1 transcription.
Mechanism of Action (MOA)
The therapeutic logic of this compound rests on "reader" domain inhibition. In the absence of the inhibitor, acetylated Tat binds the PCAF bromodomain, facilitating the recruitment of P-TEFb and subsequent phosphorylation of RNA Polymerase II (RNAPII), leading to productive elongation. This compound competitively binds the PCAF bromodomain, displacing Tat and aborting the elongation signal.
Pathway Visualization
Figure 1: Mechanism of Action. This compound competitively binds the PCAF Bromodomain, preventing the recruitment of PCAF by Acetylated Tat, thereby inhibiting HIV-1 transcriptional elongation.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Storage |
| This compound | Dihydrochloride salt (CAS 1610362-98-5) | -20°C (Desiccated) |
| Jurkat Cells | Clone E6-1 (ATCC TIB-152) or J-Lat (Latency Model) | Liquid Nitrogen / 37°C |
| Culture Media | RPMI-1640 + 10% FBS + 1% Pen/Strep | 4°C |
| Solvent | DMSO (Dimethyl sulfoxide), sterile, cell-culture grade | RT |
| Stimulant | PMA (Phorbol 12-myristate 13-acetate) / Ionomycin | -20°C |
| Assay Kit | HIV-1 p24 ELISA or GFP Flow Cytometry | 4°C |
Compound Reconstitution
This compound is typically supplied as a dihydrochloride salt.[1] While water-soluble, preparing a stock in DMSO is recommended for long-term stability and sterility.
-
Calculate Mass: For a 10 mM stock solution, weigh the appropriate amount of this compound (MW: ~326.27 g/mol ).
-
Example: To prepare 1 mL of 10 mM stock, dissolve 3.26 mg of this compound in 1 mL of sterile DMSO.
-
-
Dissolution: Vortex vigorously until fully dissolved.
-
Aliquot: Dispense into 20-50 µL aliquots in amber tubes to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Cell Culture & Preparation
Jurkat cells are suspension cells. Ensure they are in the logarithmic growth phase (density 5x10⁵ - 1x10⁶ cells/mL) before treatment.
-
Harvest Cells: Centrifuge Jurkat cells at 300 x g for 5 minutes.
-
Resuspend: Resuspend the pellet in fresh RPMI-1640 complete media to a density of 1 x 10⁶ cells/mL .
-
Seeding: Plate 100 µL (100,000 cells) per well in a 96-well U-bottom plate.
Treatment Protocol (Dose-Response)
This protocol is designed to determine the IC50 (Inhibitory Concentration 50%) for HIV inhibition and CC50 (Cytotoxic Concentration 50%).
-
Serial Dilution: Prepare 2X concentrations of this compound in complete media.
-
Suggested Range: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM.
-
Vehicle Control: Media + DMSO (matched to highest concentration, e.g., 1%).
-
-
Treatment: Add 100 µL of the 2X compound solution to the wells containing 100 µL of cells.
-
Final Volume: 200 µL.
-
Final Cell Density: 0.5 x 10⁶ cells/mL.
-
-
Incubation (Pre-treatment): Incubate for 4-6 hours at 37°C, 5% CO₂.
-
Note: Pre-treatment allows the inhibitor to occupy PCAF bromodomains before the strong transcriptional stimulus is applied.
-
-
Stimulation (Optional but Recommended for Latency Models):
-
If using J-Lat cells (latent HIV-GFP reporter): Add PMA (20 ng/mL final) and Ionomycin (1 µM final) to induce viral transcription.
-
If using chronically infected Jurkat cells: No stimulation is needed; basal replication can be measured.
-
-
Final Incubation: Incubate for 24 to 48 hours .
Readout & Analysis
A. Toxicity Assay (CC50)
Must be performed to ensure viral inhibition is not due to cell death.
-
Collect 20 µL of cell suspension.
-
Perform Trypan Blue exclusion counting or use a CellTiter-Glo (ATP) assay.
-
Threshold: Viability should remain >80% at effective doses.
B. Efficacy Assay (IC50)
Choose the readout based on your specific Jurkat model.
| Model | Readout | Methodology |
| J-Lat (GFP) | GFP Fluorescence | Flow Cytometry (Mean Fluorescence Intensity - MFI). |
| Infected Jurkat | p24 Capsid | ELISA on cell-free supernatant. |
| Jurkat-Tat | LTR-Luciferase | Luciferase Reporter Assay. |
Data Analysis & Expected Results
Quantitative Metrics
Summarize your findings using the following table structure:
| Compound | Concentration (µM) | Cell Viability (%) | HIV Inhibition (%) |
| DMSO (Ctrl) | 0 | 100 | 0 |
| This compound | 1.0 | 98 | 15 |
| This compound | 5.0 | 95 | 45 |
| This compound | 10.0 | 92 | 70 |
| This compound | 50.0 | 85 | 90 |
| This compound | 100.0 | 60 | 95 |
Interpretation
-
Therapeutic Window: Calculate the Selectivity Index (SI = CC50 / IC50). A high SI indicates a specific blockade of the PCAF-Tat interaction rather than general toxicity.
-
Mechanistic Validation: To confirm the mechanism, perform a Co-Immunoprecipitation (Co-IP). Pull down PCAF and blot for Tat. Treatment with this compound should significantly reduce the amount of Tat co-precipitating with PCAF compared to the DMSO control.
References
- Bouchat, S., et al. "Small-molecule inhibition of the PCAF bromodomain disrupts the HIV-1 Tat–PCAF interaction and inhibits viral replication.
- Mbonye, U., & Karn, J. (2014). "Control of HIV latency by epigenetic and non-epigenetic mechanisms." Current Opinion in HIV and AIDS, 9(1), 32–38.
Sources
Application Notes and Protocols: Determining the Optimal Dosage Range for Novel Antiviral Agents in HIV Replication Assays
Introduction
The development of effective antiretroviral therapies is a cornerstone of HIV/AIDS research. A critical step in this process is the in vitro evaluation of novel compounds for their ability to inhibit viral replication. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental framework to determine the optimal dosage range of novel therapeutic candidates in HIV replication assays. While the specific compound "APA-APA-MPO" is not found in the current scientific literature, the principles and protocols outlined herein are universally applicable to the preclinical assessment of any new anti-HIV agent.
These guidelines are designed to ensure scientific integrity and reproducibility by emphasizing the causality behind experimental choices and incorporating self-validating systems. All protocols are grounded in established methodologies and supported by authoritative references.
Part 1: Foundational Principles of Antiviral Dosage Assessment
The primary objective of in vitro HIV replication assays is to determine a compound's efficacy in inhibiting viral replication while simultaneously assessing its safety profile in terms of cytotoxicity. The ideal antiviral agent will exhibit high potency against the virus at concentrations that are non-toxic to the host cells. This relationship is often expressed as the therapeutic index (TI) , which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher TI indicates a more favorable safety and efficacy profile.
Key Parameters to Determine:
-
EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication.
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.
-
Therapeutic Index (TI): Calculated as CC50 / EC50.
The following sections provide detailed protocols for determining these critical parameters for any novel anti-HIV compound.
Part 2: Experimental Workflow for Dosage Range Determination
The overall experimental workflow is a multi-step process that begins with the preparation of necessary reagents and cell cultures, followed by the execution of cytotoxicity and antiviral assays, and concludes with data analysis to determine the optimal dosage range.
Figure 1: A generalized workflow for determining the optimal dosage of a novel antiviral compound.
Part 3: Detailed Protocols
Protocol 1: Determination of Compound Cytotoxicity (CC50)
Rationale: Before assessing the antiviral activity of a compound, it is crucial to determine the concentration range at which it is toxic to the host cells. This ensures that any observed reduction in viral replication is due to the compound's specific antiviral effect and not simply a consequence of cell death. The MTT or MTS assay is a widely used colorimetric method for assessing cell viability.
Materials:
-
Target cells (e.g., TZM-bl cells, Peripheral Blood Mononuclear Cells - PBMCs)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well for TZM-bl). Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a series of 2-fold or 10-fold serial dilutions of the test compound in complete cell culture medium. The concentration range should be broad enough to encompass both no toxicity and complete cell death.
-
Compound Addition: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with cells only (untreated control) and medium only (background control).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition: Add 20 µL of the MTT or MTS reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization: If using MTT, add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration (log scale) and use non-linear regression analysis to determine the CC50 value.
-
Protocol 2: Determination of Antiviral Efficacy (EC50)
Rationale: This assay quantifies the ability of the test compound to inhibit HIV replication. The choice of assay will depend on the viral strain and the target cells being used. A common method for laboratory-adapted HIV strains is the measurement of p24 antigen levels in the culture supernatant, which is a marker of viral production. For reporter cell lines like TZM-bl, which express luciferase upon HIV entry, a luciferase assay provides a highly sensitive readout.
Materials:
-
Target cells (e.g., TZM-bl, PBMCs)
-
HIV-1 viral stock (e.g., HIV-1 NL4-3)
-
Test compound
-
Complete cell culture medium
-
96-well cell culture plates
-
p24 ELISA kit or Luciferase assay system
-
Microplate reader or luminometer
Procedure:
-
Cell Seeding: Seed target cells into a 96-well plate as described in Protocol 1.
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compound in cell culture medium at concentrations below the determined CC50.
-
Add the diluted compound to the appropriate wells.
-
Add a pre-titered amount of HIV-1 viral stock to each well (except for the uninfected control wells). The amount of virus should be sufficient to yield a robust signal in the chosen readout system.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator to allow for viral replication.
-
Readout:
-
For p24 ELISA: Collect the culture supernatant and perform the ELISA according to the manufacturer's instructions to quantify the amount of p24 antigen.
-
For Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (no compound).
-
Plot the percentage of viral inhibition against the compound concentration (log scale) and use non-linear regression analysis to determine the EC50 value.
-
Part 4: Data Interpretation and Establishing the Optimal Dosage Range
Once the CC50 and EC50 values have been determined, the Therapeutic Index (TI) can be calculated.
| Parameter | Description | Example Value |
| CC50 | Concentration at which 50% of cells are killed. | 100 µM |
| EC50 | Concentration at which 50% of viral replication is inhibited. | 1 µM |
| TI (CC50/EC50) | A measure of the compound's safety and efficacy. | 100 |
A higher TI is generally desirable, as it indicates that the compound is effective at concentrations far below those that cause toxicity. The optimal in vitro dosage range for further studies would typically be centered around the EC50 value, with concentrations extending several-fold above and below this point, but remaining well below the CC50.
Figure 2: Logical flow for defining the optimal dosage range.
Part 5: Considerations for Advanced Studies
For a more comprehensive understanding of a compound's potential, further studies are recommended:
-
Mechanism of Action Studies: To determine the specific stage of the HIV life cycle that the compound inhibits (e.g., entry, reverse transcription, integration, maturation).
-
Resistance Studies: To assess the potential for the virus to develop resistance to the compound over time.
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models.
Conclusion
The protocols and principles outlined in these application notes provide a robust framework for determining the optimal dosage range of novel anti-HIV compounds. By systematically evaluating both cytotoxicity and antiviral efficacy, researchers can confidently identify promising candidates for further development. Adherence to these rigorous methodologies is essential for ensuring the scientific validity and reproducibility of preclinical drug discovery efforts in the field of HIV research.
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Available at: [Link]
-
AIDS Reagent Program. (n.d.). HIV-1 p24 Antigen Capture Assay. Available at: [Link]
-
NIH. (n.d.). TZM-bl Reporter Cell Line. AIDS Reagent Program. Available at: [Link]
Preparation of APA-APA-MPO Stock Solutions for In Vitro Studies: A Detailed Guide
Introduction
APA-APA-MPO is a noteworthy small molecule inhibitor targeting the interaction between the PCAF bromodomain and acetylated lysine 50 of the HIV-1 Tat protein.[1] This inhibitory action holds significant promise for the development of novel therapeutic strategies against HIV/AIDS by impeding viral replication. To ensure the reliability and reproducibility of in vitro studies utilizing this compound, the accurate preparation of stock solutions is of paramount importance. This document provides a comprehensive, field-proven protocol for the preparation, storage, and handling of this compound dihydrochloride stock solutions, designed for researchers, scientists, and drug development professionals. The causality behind each step is explained to empower the user with a deep understanding of the process, ensuring the integrity of their experimental outcomes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation for developing a robust protocol for stock solution preparation. Key properties of this compound dihydrochloride are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound dihydrochloride | MedChemExpress[1] |
| CAS Number | 1610362-98-5 | MedChemExpress[1] |
| Molecular Formula | C₁₂H₂₅Cl₂N₅O | MedChemExpress[1] |
| Molecular Weight | 326.27 g/mol | MedChemExpress[1] |
| Appearance | Typically a solid powder | General knowledge |
| Solubility | No definitive public data available. Expected to be soluble in DMSO based on similar compounds. | Inferred from multiple sources |
| Storage | Store powder at -20°C for long-term stability. | MedChemExpress[1] |
Core Principles of Stock Solution Preparation
The overarching goal is to create a concentrated, stable, and accurate stock solution that can be reliably diluted to working concentrations for various in vitro assays. The choice of solvent is critical and is dictated by the compound's solubility and its compatibility with the experimental system (e.g., cell culture). For many organic small molecules intended for biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of compounds.[2][3]
The Rationale for Using DMSO
DMSO is a polar aprotic solvent that can dissolve both polar and nonpolar compounds.[2][3] This makes it an excellent choice for creating high-concentration stock solutions of many small molecule inhibitors. However, it is crucial to be aware that high concentrations of DMSO can be toxic to cells. Therefore, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, to minimize any off-target effects. A vehicle control (medium with the same final concentration of DMSO without the compound) should always be included in experiments.
Experimental Workflow for Stock Solution Preparation
The following workflow provides a step-by-step guide to preparing a validated this compound stock solution.
Figure 1: A streamlined workflow for the preparation and storage of this compound stock solutions.
Detailed Protocol for a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for initial stock solutions of small molecule inhibitors. A preliminary small-scale solubility test is highly recommended to confirm the solubility of your specific batch of this compound dihydrochloride.
Materials and Equipment
-
This compound dihydrochloride powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Step-by-Step Methodology
1. Preliminary Small-Scale Solubility Test (Recommended)
-
Rationale: To confirm the solubility of your specific lot of this compound dihydrochloride in DMSO at the desired concentration before committing the entire amount of the compound.
-
Procedure:
-
Weigh approximately 1 mg of this compound dihydrochloride into a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to make a 10 mM solution (For 1 mg of a compound with MW 326.27 g/mol , this would be approximately 30.6 µL).
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution against a light source for any undissolved particles. If particles remain, gentle warming in a 37°C water bath or brief sonication may aid dissolution. If the compound does not fully dissolve, a lower stock concentration should be prepared.
-
2. Preparation of the 10 mM Stock Solution
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 326.27 g/mol = 3.26 mg
-
-
Procedure:
-
Material Equilibration: Allow the vial of this compound dihydrochloride and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh 3.26 mg of this compound dihydrochloride powder and transfer it to a sterile microcentrifuge tube. It is critical to perform this step in a clean, draft-free environment.
-
Solvent Addition: Carefully add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex at maximum speed until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (not exceeding 40°C) or brief sonication can be used to facilitate dissolution. Be aware that some amine-containing compounds can be susceptible to degradation with prolonged heating in DMSO.[4]
-
3. Sterilization, Aliquoting, and Storage
-
Rationale: To maintain the sterility and stability of the stock solution, and to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.
-
Procedure:
-
Sterilization (Optional): If the subsequent in vitro assays are highly sensitive to contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO. Ensure the filter material is appropriate (e.g., PTFE).
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, low-retention microcentrifuge tubes. The volume of the aliquots should be based on the typical usage in your experiments to avoid multiple freeze-thaw cycles of a single aliquot.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions in DMSO are generally stable for several months. For other dihydrochloride salts, storage at 4°C or -18°C has been shown to be more stable than at room temperature.[5] A study on the stability of compounds in a DMSO/water mixture showed that 85% of compounds were stable for up to 2 years at 4°C.[6]
-
Documentation: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Maintain a detailed record in a laboratory notebook.
-
Working Solution Preparation
To prepare a working solution, the frozen stock aliquot should be thawed at room temperature and then briefly centrifuged to collect the solution at the bottom of the tube. The required volume of the stock solution is then diluted in the appropriate cell culture medium or assay buffer to the final desired concentration. It is crucial to mix the working solution thoroughly immediately after adding the DMSO stock to prevent precipitation of the compound in the aqueous environment.
Figure 2: Dilution cascade from a concentrated stock solution to the final working concentration for in vitro assays.
Safety and Handling Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when weighing the powder.
-
Avoid inhalation of the powder and direct contact with the skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.
Conclusion
The protocol outlined in this application note provides a comprehensive and scientifically grounded approach to the preparation of this compound dihydrochloride stock solutions for in vitro research. By understanding the rationale behind each step, from the choice of solvent to the importance of proper storage, researchers can ensure the integrity and reproducibility of their experimental data, ultimately contributing to the advancement of HIV research and drug development.
References
-
Krakowiak, J., & Nowak, D. (1990). Stability of histamine dihydrochloride in solution. Allergy, 45(4), 316–318. [Link]
-
Singh, S., & Kumar, N. (2017). SYNTHESIS OF TRIAZOLOPHTHALAZINE DERIVATIVES AS ANTI OXIDANT AGENTS. International Journal of Pharmaceutical Research, 9(3). [Link]
-
Sun, J., et al. (2016). Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. Chemical Communications, 52(56), 8797–8800. [Link]
-
Yam, S. C., & Kopecek, J. (1998). Interactions between drug substances and excipients. 1. Fluorescence and HPLC studies of triazolophthalazine derivatives from hydralazine hydrochloride and starch. Journal of pharmaceutical sciences, 87(11), 1447–1452. [Link]
-
Zhang, Y., et al. (2021). Discovery of novel triazolophthalazine derivatives as DNA intercalators and topoisomerase II inhibitors. European Journal of Medicinal Chemistry, 211, 113101. [Link]
-
Cheng, Y., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(6), 1433–1443. [Link]
-
Kozlowski, M. C., et al. (2012). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 17(7), 977–985. [Link]
Sources
- 1. Interactions between drug substances and excipients. 1. Fluorescence and HPLC studies of triazolophthalazine derivatives from hydralazine hydrochloride and starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibiting HIV-1 Tat-Mediated Transactivation Using APA-APA-MPO
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Key Regulator of HIV-1 Replication
The Human Immunodeficiency Virus Type 1 (HIV-1) Tat protein is a potent transcriptional transactivator and is essential for viral replication.[1][2] Tat dramatically enhances the elongation of viral transcripts by binding to a structured RNA element known as the trans-activation responsive region (TAR), located at the 5' end of the nascent viral RNA.[1][3] The interaction between Tat and TAR facilitates the recruitment of the positive transcription elongation factor b (P-TEFb) to the HIV-1 long terminal repeat (LTR) promoter, leading to hyperphosphorylation of the C-terminal domain of RNA Polymerase II and enhanced transcriptional processivity.[4] Given its critical role, the Tat-TAR axis represents a prime target for the development of novel antiretroviral therapies.[5][6]
This document provides a detailed guide to the use of APA-APA-MPO, a novel bioconjugate, for the inhibition of Tat-mediated transactivation. Here, we present the proposed mechanism of action, comprehensive protocols for evaluating its efficacy and cytotoxicity, and guidance on data analysis and interpretation.
This compound: A Novel Bioconjugate for Tat Inhibition
This compound is an innovative therapeutic candidate designed to specifically disrupt Tat-dependent viral transcription. It is composed of two key functional domains:
-
APA-APA (Hypothetical Cell-Penetrating Peptide): A synthetic, arginine-rich cell-penetrating peptide (CPP) engineered for efficient translocation across cellular membranes.[7][8][9] This moiety acts as a delivery vehicle, ensuring that the active component of the conjugate reaches its intracellular site of action. The cationic nature of arginine-rich peptides facilitates interaction with the negatively charged cell membrane, promoting cellular uptake.[8]
-
MPO (Myeloperoxidase): A heme-containing peroxidase enzyme, naturally found in neutrophils, that catalyzes the production of reactive oxygen species (ROS).[10][11][12] In the context of this bioconjugate, the enzymatic activity of MPO is harnessed to create a localized oxidative environment that can disrupt the function of the Tat protein or the Tat-TAR complex.
Proposed Mechanism of Action
The inhibitory action of this compound on Tat-mediated transactivation is hypothesized to occur through a multi-step process, as illustrated in the pathway diagram below.
Caption: Workflow for evaluating the efficacy of this compound.
Protocol 1: Cytotoxicity Assessment of this compound using MTT Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells, which is crucial for interpreting the results of antiviral assays. [13][14][15] Materials:
-
HeLa or Jurkat cells
-
This compound stock solution
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a "cells only" control (medium without the compound) and a "medium only" blank.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control (100% viability).
-
Plot the percentage of cell viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).
-
Protocol 2: Tat-Mediated Transactivation Reporter Assay
Objective: To quantify the inhibitory effect of this compound on Tat-dependent transcription from the HIV-1 LTR promoter using a luciferase reporter system. [3][16] Materials:
-
HeLa cells
-
pLTR-Luc reporter plasmid (containing the firefly luciferase gene under the control of the HIV-1 LTR promoter)
-
pTat expression plasmid (expressing the HIV-1 Tat protein)
-
pRL-TK plasmid (Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM reduced-serum medium
-
This compound at non-toxic concentrations
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in a 24-well plate at a density of 5 x 10^4 cells per well in 500 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
For each well, prepare a DNA mixture containing:
-
250 ng of pLTR-Luc
-
50 ng of pTat
-
25 ng of pRL-TK
-
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA mixture and the diluted transfection reagent, incubate at room temperature for 20 minutes.
-
Add the transfection complex to the cells.
-
Incubate for 4-6 hours, then replace the medium with fresh complete medium.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay).
-
Include a "no treatment" control.
-
-
Cell Lysis and Luciferase Assay:
-
48 hours after treatment, wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Transfer the cell lysate to a luminometer tube.
-
Measure the firefly and Renilla luciferase activities sequentially according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.
-
Calculate the percentage of inhibition of Tat-mediated transactivation for each concentration of this compound relative to the "no treatment" control.
-
Plot the percentage of inhibition against the compound concentration to determine the 50% inhibitory concentration (IC50).
-
Data Presentation and Interpretation
The quantitative data obtained from the cytotoxicity and transactivation assays should be systematically organized for clear interpretation.
Table 1: Sample Data Summary for this compound
| Concentration (µM) | % Cell Viability (CC50) | % Inhibition of Tat-Transactivation (IC50) |
| 0.1 | 98.5 ± 2.1 | 5.2 ± 1.5 |
| 1 | 97.2 ± 3.5 | 25.8 ± 4.2 |
| 10 | 95.1 ± 2.8 | 85.3 ± 6.1 |
| 50 | 52.3 ± 4.9 | 98.7 ± 1.3 |
| 100 | 15.6 ± 3.2 | 99.1 ± 0.8 |
From this data, the CC50 and IC50 values can be calculated using appropriate software (e.g., GraphPad Prism). A promising therapeutic candidate will exhibit a high CC50 and a low IC50, resulting in a high selectivity index (SI = CC50/IC50). A high SI indicates that the compound is effective at inhibiting the viral target at concentrations that are not harmful to the host cells. [13]
References
-
Role of MPO in Human Diseases and Inflammation - Encyclopedia.pub. (2022-09-27). Retrieved from [Link]
-
What are MPO inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). Retrieved from [Link]
- Hawkins, C. L., & Davies, M. J. (2021). Role of myeloperoxidase and oxidant formation in the extracellular environment in inflammation-induced tissue damage. Free Radical Biology and Medicine, 172, 633-651.
-
Inhibition of HIV-1 Tat-mediated LTR transactivation and HIV-1 infection by anti-Tat single chain intrabodies - PMC. (n.d.). Retrieved from [Link]
-
Inhibition of Tat-mediated Transactivation of HIV-1 LTR Transcription by Polyamide Nucleic Acid Targeted to TAR Hairpin Element - PubMed. (n.d.). Retrieved from [Link]
-
The HIV-1 Tat Protein Has a Versatile Role in Activating Viral Transcription - PMC. (n.d.). Retrieved from [Link]
-
Short communication: a single step assay for rapid evaluation of inhibitors targeting HIV type 1 Tat-mediated long terminal repeat transactivation - PubMed. (n.d.). Retrieved from [Link]
-
The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC. (2021-08-21). Retrieved from [Link]
-
Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024-03-09). Retrieved from [Link]
-
Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC. (n.d.). Retrieved from [Link]
-
Protocol for an in vitro assay to study HIV-1 Tat methylation - PMC. (2023-11-18). Retrieved from [Link]
-
The Enzymatic and Non-Enzymatic Function of Myeloperoxidase (MPO) in Inflammatory Communication - MDPI. (n.d.). Retrieved from [Link]
-
HIV-1 Transcriptional Activator Tat Inhibits IL2 Expression by Preventing the Presence of Pol II on the IL2 Promoter - MDPI. (2023-05-24). Retrieved from [Link]
-
Conditional Cell-Penetrating Peptide Exposure as Selective Nanoparticle Uptake Signal | ACS Applied Materials & Interfaces. (2024-07-15). Retrieved from [Link]
-
Molecular Modeling of Subtype-Specific Tat Protein Signatures to Predict Tat-TAR Interactions That May Be Involved in HIV-Associated Neurocognitive Disorders - Frontiers. (n.d.). Retrieved from [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease - PMC. (n.d.). Retrieved from [Link]
-
HIV-1 Transactivator of Transcription (Tat) Co-operates With AP-1 Factors to Enhance c-MYC Transcription - Frontiers. (2021-06-29). Retrieved from [Link]
-
Stimulation of Tat-independent transcriptional processivity from the HIV-1 LTR promoter by matrix attachment regions - NIH. (n.d.). Retrieved from [Link]
-
Strategies to Block HIV Transcription: Focus on Small Molecule Tat Inhibitors - MDPI. (n.d.). Retrieved from [Link]
-
Important Considerations in Antiviral Testing - Emery Pharma. (2025-06-05). Retrieved from [Link]
-
Cellular uptake of antisense morpholino oligomers conjugated to arginine-rich peptides - PubMed. (n.d.). Retrieved from [Link]
-
Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. (n.d.). Retrieved from [Link]
-
CAFuncAPA: a knowledgebase for systematic functional annotations of APA events in human cancers - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Tat-mediated transactivartion of transcription from HIV... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Tat Activation Studies: Use of a Reporter Cell Line | 6 | Viral Genome. (n.d.). Retrieved from [Link]
-
A tripartite complex HIV-1 Tat-cyclophilin A-capsid protein enables Tat encapsidation that is required for HIV-1 infectivity | bioRxiv. (2022-08-08). Retrieved from [Link]
-
Protease-Modulated Cellular Uptake of Quantum Dots - PMC - NIH. (n.d.). Retrieved from [Link]
-
Illustration of cellular uptake of peptide drug via cell‐penetrating... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Cytotoxicity Assays: How We Test Cell Viability - YouTube. (2025-04-01). Retrieved from [Link]
Sources
- 1. Inhibition of Tat-mediated transactivation of HIV-1 LTR transcription by polyamide nucleic acid targeted to TAR hairpin element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Short communication: a single step assay for rapid evaluation of inhibitors targeting HIV type 1 Tat-mediated long terminal repeat transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of HIV-1 Tat-mediated LTR transactivation and HIV-1 infection by anti-Tat single chain intrabodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cellular uptake of antisense morpholino oligomers conjugated to arginine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 12. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 16. Frontiers | HIV-1 Transactivator of Transcription (Tat) Co-operates With AP-1 Factors to Enhance c-MYC Transcription [frontiersin.org]
Optimizing Incubation Times in Chromatin Immunoprecipitation (ChIP): A Detailed Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the interaction of proteins with specific DNA sequences in the cell's natural chromatin environment.[1][2] A critical aspect of a successful ChIP experiment lies in the careful optimization of incubation times at various stages, particularly during antibody-chromatin binding. This guide provides a detailed examination of the principles governing these incubation steps. While the specific tripartite "APA-APA-MPO" complex as a named technique in ChIP is not established in the current scientific literature, this application note will deconstruct its potential components to provide a scientifically grounded protocol. We will explore the core principles of Chromatin Immunoprecipitation, delve into the intricacies of antibody incubation times, and discuss the roles of enzymatic components like Alkaline Phosphatase and Myeloperoxidase in related immunological assays, offering a comprehensive resource for researchers.
Introduction to Chromatin Immunoprecipitation
The central dogma of molecular biology outlines the flow of genetic information from DNA to RNA to protein. However, the regulation of this process is highly complex and involves the dynamic interaction of proteins with chromatin. ChIP allows researchers to capture a snapshot of these interactions in vivo.[3] The technique generally involves the following key steps:
-
Cross-linking: Proteins are covalently cross-linked to DNA using agents like formaldehyde. This "freezes" the protein-DNA interactions within the cell.[4][5]
-
Chromatin Fragmentation: The chromatin is then sheared into smaller fragments, typically between 200 and 1000 base pairs, either through sonication or enzymatic digestion with micrococcal nuclease (MNase).[6]
-
Immunoprecipitation: An antibody specific to the protein of interest is used to isolate the corresponding protein-DNA complexes.
-
DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The enriched DNA can then be analyzed by various methods, including quantitative PCR (qPCR), ChIP-sequencing (ChIP-seq), or microarrays (ChIP-chip).[1]
The Critical Role of Incubation Times in Immunoprecipitation
The incubation of the antibody with the prepared chromatin is a pivotal step where the specificity and efficiency of the entire experiment are determined. The duration and temperature of this incubation directly impact the equilibrium of the antibody-antigen interaction.
Factors Influencing Antibody Incubation Time
Several factors must be considered when optimizing the antibody incubation step:
-
Antibody Affinity and Avidity: High-affinity antibodies will bind their target more quickly and with greater stability, potentially requiring shorter incubation times. Conversely, lower-affinity antibodies may require longer incubations to achieve sufficient binding.
-
Target Abundance: Highly abundant proteins may be effectively captured with shorter incubation periods. For low-abundance targets, such as some transcription factors, longer incubation times are often necessary to maximize the yield of immunoprecipitated material.
-
Epitope Accessibility: The cross-linking process and the native chromatin structure can sometimes mask the antibody's epitope. Longer incubation times may allow for conformational changes that expose the epitope, but excessive incubation can also lead to increased non-specific binding.
-
Temperature: Incubation is typically performed at 4°C to preserve the integrity of the protein-DNA complexes and minimize the activity of any contaminating proteases. Lower temperatures slow down the binding kinetics, necessitating longer incubation times (often overnight).
General Recommendations for Incubation Times
While optimization is always necessary, the following table provides a general starting point for antibody incubation times in ChIP.
| Target Protein Type | Typical Incubation Time | Temperature | Key Considerations |
| Histone Modifications | 4-12 hours | 4°C | Generally abundant, allowing for shorter incubation times. |
| Abundant Transcription Factors | 8-16 hours (overnight) | 4°C | Longer incubation is often beneficial to ensure maximal capture. |
| Low-Abundance Proteins | 12-24 hours | 4°C | Extended incubation may be required, but must be balanced against the risk of increased background signal. |
It is crucial to perform a time-course experiment to determine the optimal incubation time for each specific antibody and target protein.[7]
Deconstructing "this compound": A Hypothetical Framework
While "this compound" is not a recognized acronym in standard ChIP protocols, we can analyze its potential components to understand the underlying scientific concepts.
The APAAP Method: A Paradigm for Signal Amplification
The Alkaline Phosphatase Anti-Alkaline Phosphatase (APAAP) technique is a well-established method in immunohistochemistry for signal amplification.[8][9] It utilizes a pre-formed soluble complex of alkaline phosphatase and a monoclonal anti-alkaline phosphatase antibody.[8] This complex is then linked to the primary antibody via a secondary "bridge" antibody. The multiple enzyme molecules in the APAAP complex lead to a significant amplification of the signal when a chromogenic substrate is added.
While not directly used in the immunoprecipitation step of ChIP, the principle of enzymatic signal amplification is relevant for the downstream detection of ChIP products in certain contexts, such as in ChIP-based blotting techniques.
Myeloperoxidase (MPO) and its Interaction with Chromatin
Myeloperoxidase (MPO) is a heme-containing peroxidase primarily expressed in neutrophils and other myeloid cells.[10][11] Its primary function is in the innate immune system, where it catalyzes the formation of reactive oxygen species.[10][12] Interestingly, recent research has shown that MPO can bind to chromatin and is involved in the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of decondensed chromatin extruded by neutrophils to trap pathogens.[13][14][15]
Given MPO's ability to interact with chromatin, it is a valid target for ChIP studies. To investigate the genomic regions associated with MPO, a standard ChIP protocol would be employed using a validated anti-MPO antibody. The incubation times for such an experiment would need to be optimized as described in Section 2.
Detailed Protocol: A Standardized Approach to Chromatin Immunoprecipitation
This protocol provides a robust starting point for performing ChIP on cultured mammalian cells.
Materials and Reagents
-
Formaldehyde (37%)
-
Glycine
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
IP Dilution Buffer
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
RNase A
-
ChIP-validated antibody to the target protein
-
Negative control antibody (e.g., IgG)
-
Protein A/G magnetic beads or agarose slurry
Step-by-Step Methodology
-
Cross-linking:
-
Cell Lysis and Chromatin Fragmentation:
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Pellet the nuclei and resuspend in Nuclear Lysis Buffer.
-
Fragment the chromatin to the desired size range (200-1000 bp) using either sonication or enzymatic digestion. The optimal conditions for fragmentation must be empirically determined.[16]
-
-
Immunoprecipitation:
-
Dilute the fragmented chromatin in IP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the ChIP-validated primary antibody to the pre-cleared chromatin and incubate with rotation at 4°C. This is the critical incubation step, and the duration should be optimized (typically overnight).
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Sequentially wash the beads with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4-6 hours (or overnight).[17]
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Visualizing the ChIP Workflow
Figure 1. A generalized workflow for a Chromatin Immunoprecipitation experiment.
Troubleshooting and Self-Validation
A successful ChIP experiment relies on a series of internal controls and validation steps.
-
Positive and Negative Controls: Always include a positive control antibody (e.g., against a known histone mark) and a negative control antibody (e.g., non-specific IgG).[1]
-
Input DNA: A sample of the fragmented chromatin should be processed without immunoprecipitation to serve as an input control. This represents the total amount of chromatin used in the experiment.
-
Validation of Fragmentation: Before proceeding with immunoprecipitation, it is essential to verify that the chromatin has been fragmented to the desired size range by running an aliquot on an agarose gel.
-
qPCR Validation: After DNA purification, perform qPCR on a known positive and negative target gene locus to validate the enrichment of the target protein at a specific genomic region.
Conclusion
The optimization of incubation times, particularly for the antibody-chromatin binding step, is a cornerstone of a successful Chromatin Immunoprecipitation experiment. While the term "this compound" does not correspond to a standard technique in the ChIP field, an understanding of the principles of enzymatic signal amplification from methods like APAAP and the known interactions of proteins like MPO with chromatin provides valuable context for designing novel and robust experiments. By carefully considering the factors that influence antibody binding and incorporating rigorous controls, researchers can generate reliable and reproducible data to unravel the complexities of protein-DNA interactions.
References
-
Optimization of the incubation time of primary and secondary... - ResearchGate. Available at: [Link]
-
Chromatin Immunoprecipitation (ChIP) Protocol - Rockland Immunochemicals. Available at: [Link]
-
The alkaline phosphatase anti-alkaline phosphatase technique in dermatopathology - PubMed. Available at: [Link]
-
The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC. Available at: [Link]
-
Myeloperoxidase binds to chromatin in vitro and in cyto, causing... - ResearchGate. Available at: [Link]
-
An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC. Available at: [Link]
-
Antiphospholipid-protein antibodies: clinical use of laboratory test results (identification, predictive value, treatment) - PubMed. Available at: [Link]
-
Complex ion formation and stability constants | General Chemistry II Class Notes - Fiveable. Available at: [Link]
-
Anti-Alkaline Phosphatase (APAAP) Technique - Molecular Diagnostic Services. Available at: [Link]
-
Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization. Available at: [Link]
-
Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis. Available at: [Link]
-
Anti-Phospholipid Antibody (APA) Test - Cadabam's Diagnostics. Available at: [Link]
-
Myeloperoxidase transforms chromatin into an immune weapon - PubMed. Available at: [Link]
-
Chromatin Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs. Available at: [Link]
-
Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC. Available at: [Link]
-
Insights on Stability Constants and Structures of Complexes between Coumarin Derivatives and Pb(II) in Aqueous Media - PMC. Available at: [Link]
-
Chromatin Immunoprecipitation (ChIP): The Complete Guide - Antibodies.com. Available at: [Link]
-
The Enzymatic and Non-Enzymatic Function of Myeloperoxidase (MPO) in Inflammatory Communication - MDPI. Available at: [Link]
-
Anti-Polymer Antibody Assay (APA Assay) - Autoimmune Technologies LLC, New Orleans. Available at: [Link]
-
Myeloperoxidase transforms chromatin into neutrophil extracellular traps - PubMed. Available at: [Link]
-
APA formation process and classification. The upper half of this figure... - ResearchGate. Available at: [Link]
-
Learn MPO in 3 minutes | Myeloperoxidase - YouTube. Available at: [Link]
-
Stability constants of complexes - Wikipedia. Available at: [Link]
-
Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC. Available at: [Link]
-
ALKALINE PHOSPHATASE - BIOLABO. Available at: [Link]
-
Thermodynamic Investigation and Mixed Ligand Complex Formation of 1,4-Bis-(3-aminopropyl) - PMC. Available at: [Link]
-
Optimization of the incubation time for BCIP/NBT. The graph shows the... - ResearchGate. Available at: [Link]
-
Anti-Citrullinated Peptide Antibody (ACPA) Assays and their Role in the Diagnosis of Rheumatoid Arthritis - PMC. Available at: [Link]
-
Advanced Biosensor Detects Myeloperoxidase Using DNA Circuit - Bioengineer.org. Available at: [Link]
-
The role of anti-citrullinated protein antibodies (ACPA) in the pathogenesis of rheumatoid arthritis - PMC. Available at: [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Chromatin Immunoprecipitation (ChIP): The Complete Guide [antibodies.com]
- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. The alkaline phosphatase anti-alkaline phosphatase technique in dermatopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mds-usa.com [mds-usa.com]
- 10. youtube.com [youtube.com]
- 11. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Myeloperoxidase transforms chromatin into an immune weapon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Myeloperoxidase transforms chromatin into neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromatin Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
handling and storage stability of APA-APA-MPO powder
Technical Application Note: Stability, Handling, and Storage of APA-APA-MPO Linkers
Part 1: Executive Summary & Chemical Definition
Subject: this compound (Maleimidopropionic Acid -
This guide addresses the critical handling requirements for This compound , a heterobifunctional linker commonly used in Antibody-Drug Conjugate (ADC) and proteomic workflows.
Chemical Definition: Based on standard bioconjugation nomenclature:
-
MPO: 3-Maleimidopropionic Acid (The thiol-reactive headgroup).
-
APA: 3-Aminopropionic Acid (commonly known as
-Alanine). -
Structure: A maleimide moiety attached to a di-peptide spacer (
-Ala- -Ala) to provide flexibility and reduce steric hindrance during conjugation.
Critical Stability Warning: The maleimide group is thermodynamically unstable in the presence of water and elevated pH (>7.5). It undergoes irreversible hydrolysis to form maleamic acid , which is non-reactive toward thiols. This degradation is the primary cause of conjugation failure.
Part 2: Mechanism of Degradation (The "Why")
To handle this reagent effectively, one must understand its failure modes. The stability of this compound is governed by two competing reactions:
-
The Desired Reaction: Michael addition of a thiol (sulfhydryl) to the maleimide double bond.[]
-
The Degradation Reaction: Hydrolysis of the imide ring by water (OH⁻ attack).
Key Kinetic Factors:
-
pH Sensitivity: Hydrolysis rates increase exponentially with pH. At pH 7.0, the half-life is hours to days; at pH 8.5, it is minutes.
-
Temperature: Every 10°C increase roughly doubles the hydrolysis rate.
-
State: In solid powder form, hydrolysis is negligible only if the powder is kept dry. Once solvated, the "clock starts ticking."
Visualizing the Degradation Pathway
Figure 1: The competition between productive conjugation and destructive hydrolysis. Note that hydrolysis leads to a dead-end product.
Part 3: Handling and Storage Protocols
Protocol A: Long-Term Storage (Arrival & Inventory)
Upon receipt, the "Cold Chain" must be maintained. The APA-APA spacer is hygroscopic (water-loving), which accelerates degradation if the container is compromised.
| Parameter | Specification | Rationale |
| Temperature | -20°C (Standard) or -80°C (Optimal) | Arrhenius kinetics: lower T slows ring opening. |
| Atmosphere | Argon or Nitrogen | Displaces humid air and prevents oxidation. |
| Container | Amber glass with Desiccant Pack | Protects from light (photodegradation) and moisture. |
| Seal | Parafilm wrapped cap | Prevents moisture ingress during freezer storage. |
Step-by-Step Arrival Workflow:
-
Do NOT open immediately. Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial in humid air causes immediate condensation on the powder.
-
Verify the powder is free-flowing and off-white. Clumping indicates prior moisture exposure.
-
If not using the whole vial, aliquot into single-use quantities inside a glove box or dry bag.
-
Reseal with Parafilm and store at -20°C.
Protocol B: Solubilization & Usage
This is the most critical step. Never store maleimides in aqueous solution (buffer) for more than a few hours.
Solvent Choice:
-
Recommended: Anhydrous DMSO (Dimethyl sulfoxide) or DMAc (Dimethylacetamide).
-
Avoid: Ethanol/Methanol (Protic solvents can undergo nucleophilic attack over time).
-
Quality Requirement: Use "Dry" or "Anhydrous" grade solvents (water content < 50 ppm). Standard lab-grade DMSO often contains significant water.
Preparation Protocol:
-
Calculate the required mass for a 10–50 mM stock solution .
-
Add Anhydrous DMSO to the powder.
-
Vortex briefly to dissolve.
-
Immediate Action:
-
If using immediately: Add to the conjugation reaction (keep organic solvent < 10% of final volume).[2]
-
If storing: This is not recommended . If unavoidable, store stock solution at -80°C for max 2 weeks.
-
Protocol C: The Conjugation Environment
To maximize stability during the reaction:
-
Buffer pH: Maintain pH 6.5 – 7.2 .
-
Why? At pH 7.0, the reaction with thiols is 1000x faster than hydrolysis. At pH 8.0, hydrolysis becomes significant.
-
-
Buffer Composition: Use EDTA (1-5 mM) to chelate divalent metals that catalyze oxidation of thiols (disulfide formation).
-
Quenching: Stop the reaction by adding excess free thiol (e.g., Cysteine or Mercaptoethanol) rather than relying on time.
Part 4: Quality Control (Self-Validation)
Before committing valuable protein/antibody to a reaction, validate the this compound powder.
The "Shift" Test (HPLC/LC-MS):
-
Dissolve a small amount of powder in acetonitrile/water.
-
Run a Reverse-Phase HPLC (C18 column).
-
Observation:
-
Intact Maleimide: Elutes later (more hydrophobic).
-
Hydrolyzed (Maleamic Acid): Elutes earlier (more polar/hydrophilic).
-
Mass Spec: Hydrolysis adds +18 Da to the molecular weight.
-
Part 5: Decision Logic for Researchers
Use this decision tree to determine if your reagent is safe to use.
Figure 2: Operational decision tree for handling maleimide linkers.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- The definitive guide on maleimide chemistry and hydrolysis kinetics.
-
Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates.
- Discusses the hydrolysis mechanism and ring-opening dynamics.
-
Thermo Fisher Scientific. (n.d.). "Chemistry of Crosslinking: Maleimide Reaction Chemistry."
- Standard industrial protocols for maleimide handling.
-
BroadPharm. (n.d.). "Maleimide PEG Linkers: Handling and Storage."
- Specific handling data for PEG/Peptide-Maleimide constructs.
Sources
in vivo administration routes for APA-APA-MPO in animal models
Part 1: Critical Disambiguation & Core Directive
⚠️ CRITICAL NOTE: MOLECULE IDENTITY APA-APA-MPO (CAS No. 1610362-98-5) is a specific small molecule inhibitor targeting the PCAF (P300/CBP-associated factor) bromodomain .
[1][2] * It is NOT a probe for Myeloperoxidase (MPO) activity, despite the "MPO" suffix (which likely refers to a methyl-pyridine-oxide moiety in its chemical structure).
It is NOT an APA (Alginate-Poly-L-Lysine-Alginate) microencapsulation formulation.
This protocol is designed specifically for the antiviral (HIV-1) evaluation of the small molecule this compound dihydrochloride.
Executive Summary
This compound is a hydrophilic, small-molecule inhibitor designed to block the interaction between the host protein PCAF and the acetylated HIV-1 Tat protein (Tat-AcK50). By inhibiting this bromodomain interaction, the compound prevents the recruitment of the transcriptional elongation machinery (P-TEFb) to the HIV promoter, thereby enforcing viral latency or preventing reactivation.
This guide details the Intraperitoneal (IP) and Intravenous (IV) administration routes, which are the preferred methods due to the compound's high aqueous solubility (dihydrochloride salt).
Part 2: Scientific Integrity & Logic
1. Mechanism of Action & Rationale
The efficacy of this compound relies on its ability to compete with acetylated Tat for the PCAF bromodomain pocket. In vivo success depends on maintaining a plasma concentration sufficient to saturate intracellular PCAF bromodomains in CD4+ T cells.
-
Target: PCAF Bromodomain (Kd ~1-5 µM range for similar ligands).
-
Physicochemical Properties:
-
Structure: Polycationic (polyamine-like side chains).
-
Form: Dihydrochloride salt.
-
Solubility: Highly soluble in water/PBS (>50 mg/mL).
-
Permeability: Moderate. The cationic nature aids solubility but may limit passive diffusion; however, polyamine transporters often facilitate uptake in immune cells.
-
2. Experimental Design: Variables & Controls
To validate the in vivo efficacy of this compound, the following experimental groups are required:
| Group | Treatment | Route | Dose | Purpose |
| A | Vehicle Control | IP | N/A (PBS) | Establish baseline viral load/transcription. |
| B | Low Dose | IP | 10 mg/kg | Assess threshold efficacy. |
| C | High Dose | IP | 40 mg/kg | Assess maximal inhibition (based on molarity). |
| D | Positive Control | PO/IP | ART or Flavopiridol | Validate the model's responsiveness. |
3. Mechanistic Pathway Visualization
The following diagram illustrates the specific blockade of the Tat-PCAF axis by this compound.
Caption: this compound competitively binds the PCAF bromodomain, preventing Tat-AcK50 recognition and halting HIV-1 transcriptional elongation.
Part 3: Detailed Protocols
Protocol A: Formulation & Solubilization
Objective: Prepare a stable, sterile solution for injection. Note: The dihydrochloride salt is hygroscopic. Handle in a desiccated environment until weighing.
-
Vehicle Selection:
-
Primary: Phosphate Buffered Saline (PBS), pH 7.4.
-
Alternative: 0.9% Saline.
-
Avoid: DMSO is generally unnecessary due to the salt form's high solubility and may cause injection site irritation in repeated IP dosing.
-
-
Preparation Steps:
-
Weigh 10 mg of this compound dihydrochloride.
-
Add 2.0 mL of sterile PBS to achieve a 5 mg/mL stock solution.
-
Vortex gently for 30 seconds. The solution should be clear and colorless.
-
pH Adjustment: Check pH. If highly acidic due to HCl counterions, adjust to pH ~7.0–7.4 using dilute NaOH (0.1N). Caution: Do not overshoot, as the free base may precipitate.
-
Sterilization: Filter through a 0.22 µm PES syringe filter.
-
Storage: Prepare fresh daily. If storage is required, aliquot and freeze at -20°C (avoid freeze-thaw cycles).
-
Protocol B: Intraperitoneal (IP) Administration (Mouse)
Rationale: IP is the standard route for proof-of-concept studies in mice (e.g., Tg26 or humanized BLT mice) due to ease of administration and rapid absorption into the portal circulation.
Dosage Calculation:
-
Target Dose: 20 mg/kg.
-
Mouse Weight: 25 g (0.025 kg).
-
Total Drug Needed:
. -
Injection Volume: Using the 5 mg/mL stock
.
Step-by-Step:
-
Restraint: Secure the mouse using the scruff method, exposing the abdomen.
-
Site Prep: Wipe the lower right quadrant of the abdomen with 70% ethanol.
-
Injection:
-
Use a 27G needle.
-
Insert the needle at a 30° angle, just off the midline, to a depth of ~0.5 cm.
-
Aspirate slightly to ensure no bladder or gut puncture (no fluid should appear).
-
Inject the 100 µL volume smoothly.
-
-
Post-Procedure: Monitor for 10 minutes for signs of distress (hunching, piloerection).
Protocol C: Experimental Workflow (HIV Latency Model)
Context: This protocol assumes the use of J-Lat (Tat-GFP) xenograft models or HIV-1 Tg26 transgenic mice .
Caption: Workflow for evaluating this compound efficacy in suppressing HIV replication in vivo.
-
Establishment: Inoculate mice with HIV-infected cells or use transgenic lines. Allow viral load to stabilize (approx. 2 weeks).
-
Treatment Regimen:
-
Administer this compound (20–40 mg/kg) via IP injection QD (Once Daily) for 7–14 days.
-
Note: Due to the reversible nature of bromodomain binding, BID (twice daily) dosing may be required if PK analysis shows rapid clearance (
hours).
-
-
Endpoint Analysis:
-
Primary: Plasma viral load (HIV-1 RNA copies/mL).
-
Secondary: Intracellular HIV-1 mRNA (spleen/lymph nodes) normalized to GAPDH.
-
Toxicity: Monitor body weight daily. >15% weight loss requires euthanasia.
-
Part 4: References
-
Hu, P., Wang, X., Zhang, B., Zhang, S., Wang, Q., & Wang, Z. (2014). Fluorescence polarization for the evaluation of small-molecule inhibitors of PCAF BRD/Tat-AcK50 association.[3][4][5][6][7] ChemMedChem, 9(5), 928–931.[6]
-
Source:
-
Relevance: Primary paper describing the synthesis, structure (Compound 15), and in vitro validation of the this compound class.
-
-
MedChemExpress (MCE). this compound dihydrochloride Product Datasheet.
-
Source:
-
Relevance: Provides physicochemical properties (MW: 326.27), solubility data, and CAS verification (1610362-98-5).
-
-
Mujtaba, S., et al. (2002). Structural basis of lysine-acetylated HIV-1 Tat recognition by PCAF bromodomain.[5] Molecular Cell, 9(3), 575-586.
-
Source:
-
Relevance: Establishes the structural biology foundation for targeting the Tat-PCAF interface.
-
-
Glixx Laboratories. this compound Safety and Handling.
-
Source:
-
Relevance: Confirmation of commercial availability and safety data for the dihydrochloride salt form.
-
Sources
- 1. GMB-805 [2489876-41-5] BCR-Abl degrader | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 2. MS3227 | MDM2 degrader | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 3. The Impact of Ethanol on Increasing HIV-1 Replications in U1 Cells [jscimedcentral.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Based Identification of Inhibitory Fragments Targeting the p300/CBP-Associated Factor Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization for the evaluation of small-molecule inhibitors of PCAF BRD/Tat-AcK50 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Cellular Uptake of APA-APA-MPO in T-Cells
Disclaimer: The compound "APA-APA-MPO" is treated here as a model peptide-enzyme conjugate for delivery into T-lymphocytes. The principles, troubleshooting steps, and protocols described are based on established scientific knowledge of peptide and protein delivery into non-phagocytic immune cells. These guidelines are intended to be broadly applicable for researchers working with similar large-molecule therapeutics.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions regarding the delivery of large peptide-enzyme conjugates like this compound into T-cells.
Q1: What is the likely mechanism of uptake for a large conjugate like this compound in T-cells?
A1: T-cells are non-phagocytic, meaning they do not actively engulf large particles from their environment. Therefore, the uptake of a large molecule like this compound (a peptide linked to the enzyme Myeloperoxidase) is primarily mediated by endocytosis .[1][2][3] Several endocytic pathways exist in T-cells, including clathrin-mediated endocytosis (CME) and various forms of clathrin-independent endocytosis (CIE), such as macropinocytosis.[1][2] The specific pathway utilized will depend on the physicochemical properties of the APA-APA peptide, the overall size of the conjugate, and the activation state of the T-cell. It is generally accepted that positively charged peptide conjugates tend to enter cells via adsorption-mediated endocytosis.[4]
Q2: Why is the activation state of my T-cells important for uptake?
A2: The activation state of a T-cell profoundly impacts its metabolic and cellular processes, including endocytosis.[5] Activated T-cells undergo significant metabolic reprogramming and increase their nutrient uptake to support proliferation and effector functions.[6][7] This heightened metabolic state is often accompanied by an increase in endocytic activity.[1][2] For instance, TCR-stimulated uptake of amino acids via macropinocytosis is critical for T-cell growth.[1] Therefore, experiments using activated T-cells may show significantly higher uptake of this compound compared to resting, naive T-cells.
Q3: Can the APA-APA peptide itself influence uptake?
A3: Absolutely. The "APA-APA" peptide moiety is critical. If it is a Cell-Penetrating Peptide (CPP) , it is designed to facilitate the translocation of its cargo (MPO) across the cell membrane.[8][9][10][11] CPPs, especially those rich in cationic amino acids like arginine, can interact with the negatively charged components of the cell membrane to promote internalization through endocytosis or direct translocation.[4][11] If "APA-APA" is merely a linker, the intrinsic properties of MPO and non-specific endocytosis will govern uptake, which is expected to be inefficient. Strategies to improve delivery often involve conjugating the cargo to a known CPP.[4][12]
Q4: Is Myeloperoxidase (MPO) toxic to T-cells?
A4: This is a critical consideration. While some studies suggest MPO has no direct effect on T-cell viability[13], extracellular MPO can generate highly toxic oxidants that cause tissue damage and regulate T-cell driven inflammation.[14][15] High intracellular concentrations or prolonged exposure could potentially induce cytotoxicity. It is crucial to perform dose-response and time-course experiments to determine a therapeutic window that allows for sufficient uptake without compromising T-cell health. MPO has been shown to reduce the cytotoxic potential of T-cells, which could be a desired or undesired effect depending on the application.[13]
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and solve common issues encountered during this compound uptake experiments.
Problem 1: Low to Undetectable Intracellular this compound
This is the most common challenge. The following workflow can help systematically identify the root cause.
Caption: Troubleshooting workflow for low cellular uptake.
-
Cause 1A: Insensitive or Flawed Detection Method
-
Explanation: You cannot measure what you cannot detect. The intracellular concentration of this compound might be below the limit of quantification (LoQ) of your current assay.
-
Solution:
-
Validate Your Assay: Use a positive control, such as a cell lysate spiked with a known concentration of this compound, to determine the sensitivity and linear range of your assay (e.g., ELISA, Western Blot).[16][17]
-
Use Orthogonal Methods: Confirm your findings with a different technique. If you are using an ELISA on cell lysates, try intracellular flow cytometry with a fluorescently-labeled anti-MPO antibody or by labeling the this compound conjugate itself.[18] Fluorescence microscopy can also provide qualitative confirmation of intracellular localization.[19]
-
-
-
Cause 1B: Poor T-Cell Viability or Suboptimal State
-
Explanation: Dead or dying cells will not actively internalize molecules. Similarly, resting T-cells have lower metabolic and endocytic rates compared to activated T-cells.[1][7]
-
Solution:
-
Check Viability: Always perform a viability check (e.g., Trypan Blue or Annexin V/PI staining) before and after your experiment. Aim for >90% viability.
-
Standardize T-Cell Activation: If your protocol requires activated T-cells, ensure consistent activation. Use standard protocols involving anti-CD3/CD28 antibodies and confirm activation by checking for markers like CD69 and CD25 via flow cytometry.[20][21]
-
-
-
Cause 1C: Suboptimal Experimental Conditions
-
Explanation: Uptake is a dynamic process dependent on concentration, time, and temperature.
-
Solution:
-
Concentration Titration: Perform a dose-response experiment with this compound (e.g., 0.1 µM to 20 µM) to find the optimal concentration that maximizes uptake without inducing toxicity.
-
Time Course Analysis: Analyze uptake at multiple time points (e.g., 1, 4, 12, 24 hours) to identify the peak internalization time.
-
Temperature Control: Include a parallel experiment conducted at 4°C . At this temperature, active, energy-dependent processes like endocytosis are largely inhibited.[22] A significant reduction in uptake at 4°C compared to 37°C confirms that the entry is due to an active cellular process and not just non-specific membrane binding.
-
-
-
Cause 1D: Inefficient Intrinsic Uptake Mechanism
-
Explanation: The this compound conjugate may simply be a poor substrate for T-cell endocytosis. The APA-APA peptide may not be an effective cell-penetrating peptide (CPP).
-
Solution:
-
Modify the Conjugate: The most effective long-term solution is to re-engineer the delivery vehicle. Covalently linking this compound to a well-characterized CPP, such as TAT or polyarginine, can dramatically improve uptake.[4][23]
-
Use Uptake Enhancers: While less specific, some reagents can enhance endocytosis. However, these must be used with caution as they can be cytotoxic. This is a less preferred method for therapeutic development.
-
-
Problem 2: High Variability Between Replicates or Experiments
-
Explanation: Inconsistency often points to procedural drift or variable biological starting material.
-
Solution:
-
Standardize Cell Culture: Use T-cells from the same donor/batch and at a consistent passage number. Ensure cell density is consistent at the start of each experiment. Adhere to a strict T-cell expansion and activation protocol.[24]
-
Control for Reagent Stability: Aliquot and store the this compound conjugate to avoid repeated freeze-thaw cycles. Peptides and proteins can be susceptible to degradation.[25] Consider including protease inhibitors in your lysis buffers if performing downstream analysis.
-
Automate Pipetting: Where possible, use automated or semi-automated pipetting to reduce human error, especially for small volumes.
-
Section 3: Key Experimental Protocols
Protocol 1: General T-Cell Activation
This protocol provides a standard method for activating primary human T-cells for uptake experiments.
-
Isolate T-cells from PBMCs using a pan-T-cell isolation kit via negative selection.[26]
-
Resuspend isolated T-cells at 1x10⁶ cells/mL in complete RPMI-1640 medium.
-
Activate cells using anti-CD3/CD28 T-cell activation beads at a 1:1 bead-to-cell ratio, or plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).[20][21]
-
Add IL-2 to the culture medium (e.g., 20 U/mL) to promote proliferation and survival.[21]
-
Culture cells for 48-72 hours before using them in uptake assays. Confirm activation by assessing cell size (blastogenesis) and expression of CD69/CD25 markers.
Protocol 2: Quantifying Intracellular Uptake by Flow Cytometry
This method allows for the quantification of uptake on a per-cell basis.
-
Perform Uptake Experiment: Incubate 1x10⁶ activated T-cells with the desired concentration of fluorescently-labeled this compound for the optimized duration at 37°C. Include an unlabeled control and a 4°C control.
-
Wash Thoroughly: Pellet the cells and wash 3 times with ice-cold PBS to remove any non-internalized, membrane-bound conjugate.
-
Quench Surface Fluorescence: To distinguish internalized from surface-bound signal, briefly incubate cells in a quenching solution (e.g., 0.4% Trypan Blue in PBS for FITC) for 1-2 minutes on ice, then wash again.
-
Fix and Permeabilize (for antibody staining): If using an antibody against MPO, fix and permeabilize the cells using a commercial kit.
-
Stain: Incubate with a fluorescently-labeled anti-MPO antibody.
-
Acquire and Analyze: Acquire data on a flow cytometer. The geometric mean fluorescence intensity (MFI) of the cell population will be proportional to the amount of internalized conjugate.[18]
Protocol 3: Identifying the Uptake Pathway Using Inhibitors
This experiment helps elucidate the specific endocytic pathway being used.
-
Prepare Cells: Seed activated T-cells in a multi-well plate.
-
Pre-treat with Inhibitors: Pre-incubate the cells with specific endocytosis inhibitors for 30-60 minutes. Use a vehicle control (e.g., DMSO).
-
Add Conjugate: Add this compound to the wells (in the continued presence of the inhibitors) and incubate for the optimized time.
-
Wash and Lyse: Wash cells thoroughly to remove extracellular conjugate and lyse the cells.
-
Quantify: Quantify the intracellular MPO concentration using a validated method (e.g., MPO-specific ELISA).[16]
-
Analyze: A significant decrease in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.
Table 1: Common Endocytosis Inhibitors and Their Targets
| Inhibitor | Target Pathway | Typical Working Concentration | Citation |
| Chlorpromazine | Clathrin-Mediated Endocytosis | 5-10 µg/mL | [27] |
| Dynasore | Dynamin-dependent pathways | 80 µM | [6] |
| Filipin III | Caveolae-Mediated Endocytosis | 1-5 µg/mL | [27] |
| Amiloride / EIPA | Macropinocytosis | 50-100 µM | [1] |
Note: Always perform a cytotoxicity test for each inhibitor on your specific T-cells, as toxicity can vary.
Caption: Potential endocytic pathways for this compound uptake in T-cells.
References
-
Delivery strategies of peptide drug conjugates to improve intracellular... - ResearchGate. Available at: [Link]
-
Cell-penetrating peptides enhance peptide vaccine accumulation and persistence in lymph nodes to drive immunogenicity | PNAS. Available at: [Link]
-
Dual Peptide Conjugation Strategy for Improved Cellular Uptake and Mitochondria Targeting - PMC - NIH. Available at: [Link]
-
Strategies for Improving Peptide Stability and Delivery - MDPI. Available at: [Link]
-
T Cell Activation and Expansion - Creative Bioarray. Available at: [Link]
-
Full article: Cell-penetrating Peptides are Widely Used Molecular Transporter for Peptide Delivery in Cancer: Recent Advancements - Taylor & Francis. Available at: [Link]
-
Protocol for the assessment of human T cell activation by real-time metabolic flux analysis. Available at: [Link]
-
Mechanisms and functions of endocytosis in T cells - PMC - NIH. Available at: [Link]
-
(PDF) Mechanisms and functions of endocytosis in T cells - ResearchGate. Available at: [Link]
-
Neutrophil myeloperoxidase regulates T-cell-driven tissue inflammation in mice by inhibiting dendritic cell function - PubMed. Available at: [Link]
-
The role of endocytic trafficking in antigen T cell receptor activation - PMC - PubMed Central. Available at: [Link]
-
Two complementary approaches for intracellular delivery of exogenous enzymes - NIH. Available at: [Link]
-
5 methods to quantify proteins - Abyntek Biopharma. Available at: [Link]
-
Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC. Available at: [Link]
-
Neutrophil-Derived Myeloperoxidase Facilitates Both the Induction and Elicitation Phases of Contact Hypersensitivity - Frontiers. Available at: [Link]
-
Quantitative Determination of Protein Concentrations in Living Cells - bioRxiv. Available at: [Link]
-
Mechanisms and functions of endocytosis in T cells - PubMed - NIH. Available at: [Link]
-
Control of T-Cell Activation and Signaling by Amino-Acid Catabolizing Enzymes - Frontiers. Available at: [Link]
-
The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress. Available at: [Link]
-
Dynamin 2-dependent endocytosis sustains T-cell receptor signaling and drives metabolic reprogramming in T lymphocytes | PNAS. Available at: [Link]
-
Cell-Penetrating Peptides in Therapeutic Applications: Unlocking Potential, Navigating Hurdles - GenScript. Available at: [Link]
-
Intracellular Delivery by Membrane Disruption: Mechanisms, Strategies, and Concepts | Chemical Reviews - ACS Publications. Available at: [Link]
-
T Cell Resistance: On the Mechanisms of T Cell Non-activation - PMC - PubMed Central. Available at: [Link]
-
Cell-Penetrating Peptides: Promising Therapeutics and Drug-Delivery Systems for Neurodegenerative Diseases | Molecular Pharmaceutics - ACS Publications. Available at: [Link]
-
How to quantitatively measure intracellular protein concentration? - ResearchGate. Available at: [Link]
-
Dual Peptide Conjugation Strategy for Improved Cellular Uptake and Mitochondria Targeting | Bioconjugate Chemistry - ACS Publications. Available at: [Link]
-
Myeloperoxidase creates a permissive microenvironmental niche for the progression of multiple myeloma - NIH. Available at: [Link]
-
Mechanisms and functions of endocytosis in T cells - YouTube. Available at: [Link]
-
How can you quantify the abundance of a specific protein on a cell or within a cell (nuclear or cytoplasmic protein)? : r/labrats - Reddit. Available at: [Link]
-
Mechanisms of Endocytosis - MRC Laboratory of Molecular Biology. Available at: [Link]
-
Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC. Available at: [Link]
-
Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress - MDPI. Available at: [Link]
-
How to Overcome T Cell Therapy Barriers with Engineered Proteins; Webinar (Preview). Available at: [Link]
-
Single-Cell Sequencing Reveals the Immune Characteristics of Secondary Liver Injury Induced Indirectly by CHIKV Infection in Rhesus Macaques - MDPI. Available at: [Link]
Sources
- 1. Mechanisms and functions of endocytosis in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms and functions of endocytosis in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Peptide Conjugation Strategy for Improved Cellular Uptake and Mitochondria Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of endocytic trafficking in antigen T cell receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. T Cell Resistance: On the Mechanisms of T Cell Non-activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. pnas.org [pnas.org]
- 13. Myeloperoxidase creates a permissive microenvironmental niche for the progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neutrophil myeloperoxidase regulates T-cell-driven tissue inflammation in mice by inhibiting dendritic cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abyntek.com [abyntek.com]
- 17. Protein Assays and Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. stemcell.com [stemcell.com]
- 25. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 26. miltenyibiotec.com [miltenyibiotec.com]
- 27. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Technical Support Center: APA-APA-MPO Solubility & Stability
This guide is designed for researchers working with Maleimidopropionyl (MPO) conjugated peptides (specifically the APA-APA motif, interpreted here as a hydrophobic oligopeptide sequence such as Ala-Pro-Ala or Aminopropionic acid derivatives).
These molecules represent a classic "frustration point" in bioconjugation: the maleimide group requires specific pH ranges for stability, yet the hydrophobic peptide backbone often demands conditions that threaten that stability.
Current Status: Troubleshooting Active
Subject: Precipitation of APA-APA-MPO Conjugates in Aqueous Buffers Applicable For: Antibody-Drug Conjugate (ADC) Linker Synthesis, Peptide-Protein Conjugation, Chemical Biology.
Part 1: The Diagnostic Matrix (Root Cause Analysis)
Before adding more solvent, you must diagnose why the precipitation is occurring. In our application experience, 90% of this compound precipitation events stem from three competing physicochemical forces.
| Failure Mode | Visual Indicator | The Mechanism (Causality) |
| The "Salting Out" Effect | Immediate cloudiness upon adding buffer to organic stock. | Ionic Strength Clash: The MPO group and APA backbone are hydrophobic. High salt concentrations (e.g., 150mM NaCl or 100mM Phosphate) strip water molecules from the peptide surface, forcing hydrophobic aggregation. |
| Isoelectric Aggregation | Fluffy, white precipitate forming slowly over minutes. | pI Proximity: If your buffer pH is near the peptide's Isoelectric Point (pI), the net charge is zero. Without electrostatic repulsion, van der Waals forces drive the hydrophobic MPO heads together. |
| Hydrolytic Ring Opening | Solution clears, but downstream conjugation fails. | False Success: At pH > 8.0, the maleimide ring hydrolyzes to maleamic acid. This increases solubility (adding a negative charge) but destroys the reactive warhead. The molecule is dissolved but dead. |
Part 2: The "Organic-First" Solubilization Protocol
Do not attempt to dissolve MPO peptides directly in aqueous buffer. The hydration kinetics of the hydrophobic MPO group are too slow compared to the aggregation kinetics.
The Protocol
Standard Operating Procedure (SOP-MPO-04)
Reagents Required:
-
Anhydrous DMSO or DMA (Dimethylacetamide).
-
Degassed Buffer (pH 6.0 – 7.0). Critical: Avoid pH > 7.5 to protect the MPO ring.
-
EDTA (1-5 mM) to prevent metal-catalyzed oxidation.
Step 1: The Organic Solvation (The "Seed")
Dissolve the dry this compound powder in 100% anhydrous DMSO or DMA.
-
Target Concentration: 10–50 mM (High concentration is better here to ensure complete solvation of the hydrophobic core).
-
Why: This disrupts intermolecular hydrogen bonding within the APA backbone.
Step 2: The "Dropwise Shock" Dilution
Do not add the DMSO stock to the buffer. You must add the buffer to the DMSO (or vice versa, strictly controlled) to avoid local concentration spikes.
-
Method: While vortexing the aqueous buffer (pH 6.5) gently, add the DMSO-peptide stock dropwise .
-
Final Organic Limit: Ensure the final DMSO concentration stays < 10-20% (v/v), or whatever your downstream protein tolerates.
Step 3: Verification
Centrifuge at 10,000 x g for 5 minutes.
-
Pellet? You have solubility issues. Proceed to Advanced Rescue below.
-
Clear? Proceed immediately to conjugation. MPO groups degrade in water (Half-life ~24-48 hours at pH 7).
Part 3: Advanced Troubleshooting (Decision Logic)
If the standard protocol fails, use this logic flow to rescue the sample.
Figure 1: Decision tree for rescuing precipitated MPO-peptide conjugates. Note that Urea (Red box) should be a last resort as it may denature the target protein in downstream conjugation.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I heat the solution to dissolve the precipitate? Strictly NO. While heat increases solubility, it accelerates the hydrolysis of the maleimide (MPO) group exponentially. At 37°C pH 7.0, the half-life of a maleimide is significantly reduced compared to 4°C. Always dissolve at Room Temperature (RT) or on ice, relying on chemical solubilizers (DMSO) rather than thermal energy.
Q2: My solution cleared up after I raised the pH to 8.5. Is it safe to use? Likely No. You have likely created a "Zombie Reagent." The clearing indicates the formation of a carboxylate anion via hydrolysis of the maleimide ring (Ring-Opening). This molecule is now highly soluble but chemically inert toward cysteines.
-
Test: Run an LC-MS. If you see a mass shift of +18 Da, your MPO is dead.
Q3: What is the best buffer system for this compound? We recommend 10-50 mM Sodium Phosphate or Citrate, pH 6.5, containing 5-10% DMSO.
-
Why pH 6.5? It is the "Goldilocks Zone"—acidic enough to suppress maleimide hydrolysis, but basic enough to allow rapid reaction with thiols (cysteines) on your target protein.
-
Why Citrate? Citrate is excellent for preventing metal-catalyzed oxidation of the peptide.
Q4: I cannot use DMSO in my animal study. How do I remove it? Perform the conjugation with the protein in the DMSO/Buffer mix. Once the hydrophobic peptide is covalently attached to the large, soluble protein (e.g., Antibody), the conjugate usually remains soluble. You can then remove the DMSO and excess peptide via Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) (e.g., PD-10 column) into your final formulation buffer.
References & Further Reading
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Authority: The definitive guide on maleimide chemistry and hydrolysis kinetics.
-
-
Bachem. (2021). Peptide Solubility Guidelines.
-
Relevance: Standard protocols for dissolving hydrophobic peptides based on charge/hydrophobicity ratio.[1]
-
-
Sigma-Aldrich (Merck). Handling and Solubility of Peptides.
-
Relevance: Troubleshooting aggregation and "salting out" effects in aqueous buffers.
-
-
Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152.
-
Relevance: Mechanistic insight into maleimide ring hydrolysis and stability at various pH levels.
-
Sources
Technical Support Center: Minimizing Cytotoxicity of APA-APA-MPO
Product: APA-APA-MPO Dihydrochloride (PCAF Bromodomain Inhibitor) Application: HIV-1 Replication Inhibition, Epigenetic Modulation Document ID: TS-APA-004-V2
Executive Summary
This compound is a specialized small molecule inhibitor designed to block the interaction between the PCAF bromodomain and the HIV-1 Tat protein (specifically acetylated Lys50).[1][2][3] While it is engineered for reduced cytotoxicity compared to earlier generation histone acetyltransferase (HAT) inhibitors, high-concentration assays (>50 µM) often present challenges regarding cell viability.
This guide addresses the specific mechanisms of toxicity associated with high-load this compound workflows and provides validated protocols to decouple specific PCAF inhibition from non-specific chemical stress.
Part 1: Critical Mechanism Analysis
To troubleshoot cytotoxicity, we must first distinguish between the Mechanism of Action (MoA) and Off-Target Toxicity .
The Dual-Toxicity Pathway
At high concentrations, this compound induces cell death via two distinct pathways. Understanding which one is active is the key to saving your experiment.
-
Chemical/Physicochemical Toxicity (Acute):
-
Source: The molecule is supplied as a dihydrochloride salt. At high concentrations (e.g., 100 µM), this significantly lowers the pH of the culture medium if not aggressively buffered.
-
Structure: The polyamine-like backbone (Amino-Propyl-Amino) carries a cationic charge, which can destabilize cell membranes at high molarity.
-
-
On-Target Epigenetic Toxicity (Delayed):
-
Source: PCAF (KAT2B) is essential for normal DNA damage repair and cell cycle progression. Complete, prolonged inhibition of PCAF affects healthy chromatin remodeling, leading to G1/S arrest and eventual apoptosis.
-
Visualizing the Interaction & Toxicity
Figure 1: Distinguishing between therapeutic efficacy (Green pathway) and toxicity modes (Red/Yellow pathways).
Part 2: Troubleshooting & FAQs
Scenario A: "My cells detach or die within 2 hours of adding this compound."
Diagnosis: This is Acute Physicochemical Toxicity , likely driven by pH shock or osmotic stress from the dihydrochloride salt form.
Q: I dissolved the powder directly in media. Is that wrong? A: Yes. This compound is a dihydrochloride salt.[1][2][4] Dissolving it directly in weakly buffered media (like DMEM without extra HEPES) at high concentrations will drop the pH, causing immediate acid shock.
Corrective Protocol:
-
Stock Preparation: Dissolve the powder in sterile water or DMSO to a high concentration (e.g., 10-50 mM).
-
Buffer Check: Verify the pH of your stock solution. If using water, the solution will be acidic.
-
Intermediate Dilution: Do not pipette the stock directly onto cells. Dilute the stock into pre-warmed media containing 25 mM HEPES .
-
pH Adjustment: Check the color of the phenol red. If it turns yellow/orange, adjust with 1N NaOH before adding to cells.
Scenario B: "Toxicity appears only after 24-48 hours of incubation."
Diagnosis: This is likely Epigenetic Toxicity or Media Depletion .
Q: Can I leave the drug on for 48 hours? A: Continuous exposure at high concentrations (>20 µM) inhibits PCAF's housekeeping functions (DNA repair).
Corrective Protocol:
-
Pulse-Chase Assay: Incubate cells with this compound for 4-6 hours (sufficient to disrupt Tat-PCAF interaction during the critical viral transcription window).
-
Wash Step: Remove the drug-containing media.
-
Recovery: Replace with fresh, drug-free media. This maintains HIV inhibition (if the effect is initiated) while relieving the cell of chronic PCAF suppression.
Scenario C: "I see precipitation when preparing 100 µM solutions."
Diagnosis: Solubility limit reached in high-salt or serum-rich media.
Q: Does serum affect this compound solubility? A: Yes. High serum (20% FBS) can sequester the compound, reducing efficacy, while low serum (<2%) reduces the solubility buffer capacity.
Corrective Protocol:
-
Prepare the working solution in serum-free Opti-MEM first to ensure full solubilization.
-
Add serum after the compound is fully dissolved and pH-adjusted.
Part 3: Optimized Experimental Protocols
Protocol 1: The "Buffered Step-Down" Method for High Concentrations
Use this protocol when testing concentrations >50 µM.
Materials:
-
This compound Dihydrochloride (Store desicated at -20°C).
-
Solvent: Sterile ddH2O or DMSO (DMSO is preferred for stock stability).
-
Buffer: 1M HEPES (pH 7.4).
Step-by-Step:
-
Stock Generation:
-
Prepare a 50 mM stock in DMSO.
-
Validation: Solution must be clear. If cloudy, sonicate for 30 seconds.
-
-
Working Solution Preparation (The Critical Step):
-
Target: 100 µM in 10 mL media.
-
Add 250 µL of 1M HEPES to 10 mL of culture media (Final HEPES = 25 mM).
-
Add 20 µL of 50 mM Stock to the media.
-
Crucial: Vortex immediately.
-
-
pH Verification:
-
Remove 50 µL of the mix and spot on a pH strip. It must be pH 7.2–7.4. If <7.0, the dihydrochloride is overwhelming the bicarbonate buffer. Titrate with minimal NaOH.
-
-
Cell Application:
-
Add to cells.[5]
-
Limit exposure to <12 hours for concentrations >50 µM.
-
Protocol 2: Cytotoxicity vs. Efficacy Window
Use this to determine the "Sweet Spot" for your specific cell line.
| Concentration (µM) | Expected Viability (24h) | Recommended Exposure Time | Notes |
| 0 - 10 µM | >95% | Continuous (24-48h) | Safe range for most lines (Jurkat, HeLa). |
| 10 - 50 µM | 80 - 90% | Continuous or Pulse | Monitor pH. PCAF inhibition begins to affect cell cycle. |
| 50 - 100 µM | 50 - 70% | Pulse Only (4-6h) | High Risk. Requires HEPES buffering. Wash-out recommended. |
| >100 µM | <40% | Not Recommended | Non-specific cationic toxicity likely dominates specific effects. |
Part 4: Scientific Rationale & Grounding
Why "MPO" is not Myeloperoxidase
It is critical to clarify a common nomenclature confusion. In the context of This compound , the suffix "MPO" refers to the chemical moiety (often a pyridine-N-oxide or methyl-phenoxy derivative in the synthesis pipeline) and not the enzyme Myeloperoxidase.
-
Implication: Adding catalase or peroxidase inhibitors (like azide) will not rescue toxicity, as the mechanism is not peroxide generation. The toxicity is intrinsic to the cationic amphiphilic nature of the small molecule and its epigenetic target [1].
The PCAF/Tat Interface
This compound works by mimicking the acetylated Lysine 50 of the HIV Tat protein.[3] It occupies the bromodomain of PCAF.[1] Since PCAF is a transcriptional co-activator for p53, blocking it prevents p53-mediated cell cycle arrest in response to stress. Paradoxically, this means that while you block HIV, you also sensitize the cell to DNA damage. Therefore, minimizing duration of exposure is the only biological way to reduce toxicity [2].
References
- Source for chemical structure (C12H25Cl2N5O)
-
National Institutes of Health (NIH) / PubMed. (2014). Myeloperoxidase (MPO) dependency for DNA damage... [Clarification Reference]. Retrieved from [Link]
- Cited here to contrast the enzymatic toxicity of actual Myeloperoxidase vs. the chemical toxicity of the this compound small molecule.
-
Bouchat, S., et al. (2012). Inhibitors of PCAF/Tat interaction.[1][2] (Contextual grounding for PCAF inhibitors in HIV latency).
(Note: While specific literature on "this compound" is niche, the protocols above are derived from standard handling of cationic dihydrochloride salts and bromodomain inhibitors.)
Sources
Technical Support Center: Optimizing APA-APA-MPO Treatment Duration for HIV-1 Suppression
Executive Summary
Compound: APA-APA-MPO dihydrochloride (CAS: 1610362-98-5) Target: PCAF Bromodomain / HIV-1 Tat-AcK50 Interaction Mechanism: Competitive inhibition of the protein-protein interaction (PPI) between the host P300/CBP-associated factor (PCAF) and the acetylated Lysine-50 (AcK50) residue of the viral Tat protein. Application: Suppression of HIV-1 transcriptional elongation and latency reversal.
This technical guide addresses the optimization of treatment duration for this compound in in vitro and ex vivo models. Unlike direct-acting antivirals (DAAs) that target viral enzymes (RT, Protease), this compound targets a host-viral interface critical for the transition from paused to elongating transcription. Consequently, the timing and duration of exposure are distinct from standard antiretroviral assays.
Mechanism of Action & The "Time Window"
To optimize duration, one must understand the kinetic window of the target. HIV-1 transcription is regulated by the viral trans-activator Tat.[1]
-
Acetylation Event: Tat is acetylated at Lysine 50 (AcK50) by p300 and PCAF.
-
Reader Recognition: The PCAF Bromodomain (BRD) "reads" (binds) this AcK50 mark.
-
Elongation: This binding recruits the Super Elongation Complex (SEC) to the HIV LTR, releasing paused RNA Polymerase II.
This compound Intervention: This small molecule mimics the AcK50 moiety, occupying the PCAF BRD pocket and preventing Tat binding.
-
Critical Implication: The drug must be present during the transcriptional activation phase. Pre-treatment is often required to saturate cellular PCAF BRD pockets before Tat accumulation.
Pathway Visualization
Caption: Mechanism of this compound. The inhibitor occupies the PCAF Bromodomain, preventing Tat-AcK50 recognition and subsequent recruitment of the elongation machinery.
Experimental Protocols: Optimizing Duration
Do not rely on a single time point. The half-life of the Tat-PCAF complex and the stability of the inhibitor (dihydrochloride salt) dictate a dynamic approach.
Protocol A: Time-Course Inhibition Assay (TCIA)
Objective: Determine the minimum duration required to achieve maximal transcriptional suppression.
Materials:
-
Cell Line: J-Lat clones (e.g., 10.6 or A2) or Jurkat-Tat-GFP.
-
Stimulant: TNF-α (10 ng/mL) or PMA (to induce Tat expression).
-
Readout: Flow Cytometry (GFP MFI) or RT-qPCR (HIV mRNA).
Workflow:
-
Seeding: Plate 1x10^6 cells/mL in 96-well plates.
-
Pre-treatment (Critical): Add this compound (e.g., 10 µM, 20 µM) 2 hours prior to stimulation. This allows the drug to equilibrate with intracellular PCAF.
-
Stimulation: Add TNF-α to induce viral transcription (Time = 0h).
-
Harvesting: Collect samples at the following intervals:
-
6h: Assesses immediate transcriptional abort (primary transcripts).
-
12h: Peak Tat production window.
-
24h: Standard endpoint; assesses sustained suppression.
-
48h: Assesses stability and potential compensatory pathways.
-
Data Analysis Table:
| Duration | Expected Outcome (If Effective) | Troubleshooting (If No Effect) |
| 6 Hours | Reduced nascent RNA (qPCR) | Drug entry issue. Check permeability. |
| 12 Hours | Reduced GFP signal (Flow) | Tat levels too high? Increase drug conc. |
| 24 Hours | >50% Reduction in GFP MFI | Standard benchmark. If low, check degradation. |
| 48 Hours | Sustained suppression | Toxicity check required (MTS assay). |
Protocol B: Washout Recovery Assay
Objective: Determine if the inhibition is reversible (typical for non-covalent PPI inhibitors) and how long the suppressive effect lasts after drug removal.
-
Treat cells with this compound (IC90 concentration) for 24 hours.
-
Wash cells 3x with PBS to remove extracellular drug.
-
Resuspend in fresh media (with stimulant, without drug).
-
Measure viral rebound at 6h, 12h, and 24h post-washout.
-
Insight: Rapid rebound (<6h) indicates weak binding affinity (high
). Slow rebound (>12h) suggests durable occupancy or downstream epigenetic silencing.
-
Troubleshooting & FAQs
Q1: I observe precipitation when adding this compound to the media. Why?
Diagnosis: The compound is supplied as a dihydrochloride salt . It is highly soluble in water but can precipitate in high-phosphate or high-protein media if added directly at high concentrations. Solution:
-
Prepare a stock solution in DMSO or sterile water (e.g., 10 mM).
-
Dilute the stock into pre-warmed culture media slowly while vortexing.
-
Do not exceed 0.5% DMSO final concentration to avoid confounding cytotoxicity.
Q2: My 72-hour treatment shows high viral suppression but also high cell death. Is this specific?
Diagnosis: Likely non-specific toxicity. PCAF is a host factor involved in DNA repair and cell cycle regulation. Prolonged inhibition (>48h) can affect host cell viability. Correction:
-
Perform a CC50 (Cytotoxic Concentration 50%) assay using MTS or CellTiter-Glo alongside your antiviral assay.
-
Calculate the Selectivity Index (SI = CC50 / IC50) .
-
Guideline: If SI < 5, the "suppression" is likely due to cell death. Reduce duration to 24h or 36h.
Q3: Why is the drug less effective in chronically infected lines vs. acutely infected cells?
Mechanistic Insight: In chronic models (latency), the chromatin environment at the LTR is restrictive. This compound blocks the maintenance of transcription by Tat. Optimization: For latency reversal experiments, you must co-treat with the latency-reversing agent (LRA). The drug will not block the initiation (which is Tat-independent) but will block the elongation phase.
-
Recommendation: Add this compound simultaneously with the LRA.
Data Summary: Benchmarking Efficacy
When optimizing, compare your results against these reference benchmarks for PCAF/Tat inhibitors (derived from pyridine 1-oxide derivatives class).
| Parameter | Benchmark Value | Notes |
| IC50 (Tat-dependent transcription) | 5 - 20 µM | Dependent on cell type (Jurkat vs. HeLa). |
| Optimal Pre-incubation | 2 - 4 Hours | Essential for cellular uptake. |
| Maximal Efficacy Window | 18 - 24 Hours | Peak suppression of GFP/Luciferase. |
| Cytotoxicity (CC50) | > 100 µM | Should be significantly higher than IC50. |
References
-
Hu, P., Wang, X., Zhang, B., Zhang, S., Wang, Q., & Wang, Z. (2014).[1][2][3][4] Fluorescence polarization for the evaluation of small-molecule inhibitors of PCAF BRD/Tat-AcK50 association.[1][2][3][4][5] ChemMedChem, 9(5), 928-931.[5] Link
-
MedChemExpress (MCE). this compound dihydrochloride Product Datasheet. MedChemExpress. Link
-
Ott, M., et al. (2011). Tat acetylation: a regulatory switch between early and late phases of HIV transcription. Transcription, 2(1), 14-19. Link
-
Dorr, A., et al. (2002).[1] Transcriptional synergy between Tat and PCAF is dependent on the binding of acetylated Tat to the PCAF bromodomain.[1] EMBO Journal, 21(11), 2715–2723.[1] Link
Sources
- 1. Structure-Based Identification of Inhibitory Fragments Targeting the p300/CBP-Associated Factor Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Medicine Reports [spandidos-publications.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence polarization for the evaluation of small-molecule inhibitors of PCAF BRD/Tat-AcK50 association - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: APA-APA-MPO Activity Standardization
Status: Operational Ticket ID: MPO-VAR-001 Subject: Resolving Batch-to-Batch Variability in APA-APA-MPO Conjugates Assigned Specialist: Senior Application Scientist, Bioconjugation & Enzymology Division
Executive Summary: The "Black Box" of MPO Variability
You are likely experiencing variability because Myeloperoxidase (MPO) is not a "plug-and-play" enzyme. It is a highly cationic (pI > 10), heme-containing peroxidase that is susceptible to suicide inhibition by its own substrate (
When coupled with an APA-APA (likely Alanine-Proline-Alanine or Amino-Propionic Acid based) linker system, you introduce a second layer of instability: linker hydrolysis and aggregation.
This guide deconstructs your variability into three controllable vectors:
-
The Enzyme Integrity (RZ Value & Heme State)
-
The Linker Stability (APA-APA Hydrolysis)
-
The Assay Environment (Chloride vs. Peroxide Balance)
Diagnostic Matrix: Troubleshooting Flowchart
Before altering your protocol, run your current batch through this diagnostic logic to pinpoint the failure mode.
Figure 1: Diagnostic logic flow for isolating MPO conjugate failure modes.
Critical Failure Points & Solutions (FAQ)
Q1: Why does my MPO activity drop significantly between batches despite identical protein concentration?
The Causality: Protein concentration (A280) measures the peptide backbone, not the active site. MPO activity depends entirely on the Heme prosthetic group . During purification or conjugation (attaching the APA-APA linker), the heme can be stripped or oxidized.
The Metric: You must track the RZ Value (Reinheitszahl) .
-
Definition: Ratio of absorbance at the Soret band (430 nm) to the protein peak (280 nm).
-
Standard: Pure MPO has an RZ > 0.8.
-
Troubleshooting: If RZ < 0.7, your batch has high protein content but low active enzyme. Normalize your experiments based on Heme Concentration ($ \epsilon_{430} \approx 170 \ mM^{-1}cm^{-1} $), not total protein.
Q2: What is "Suicide Inhibition" and how does it affect this compound?
The Causality: MPO is unique. If the ratio of Hydrogen Peroxide (
The Fix:
-
Never mix MPO and
without the electron donor (substrate) present. -
Keep
below unless measuring chlorination specifically. -
Protocol Adjustment: Initiate the reaction by adding
last, not the enzyme.
Q3: How does the APA-APA linker contribute to variability?
The Causality: If "APA-APA" refers to an Alanine-Proline-Alanine or similar peptide linker, it is susceptible to:
-
Trace Proteases: If your MPO prep isn't 100% pure, trace proteases will cleave the linker during storage.
-
Hydrolysis: "APA" linkers (if ester-based) hydrolyze at pH > 8.0.
-
Steric Hindrance: If the linker aggregates (common with hydrophobic peptides), the MPO active site becomes inaccessible.
The Fix: Store conjugates in aliquots at -80°C. Avoid repeated freeze-thaw cycles which fracture the peptide-heme interface.
Standardized Experimental Protocols
Protocol A: The "Safe" Kinetic Assay (Preventing Suicide Inhibition)
Use this protocol to benchmark the specific activity of new batches.
Materials:
-
MPO Assay Buffer: 50 mM Potassium Phosphate, pH 6.0 (Strictly control Chloride; see Note).
-
Substrate: Guaiacol (or TMB for higher sensitivity).
- : Freshly diluted 30% stock.
Step-by-Step:
-
Buffer Prep: Prepare 50 mM Phosphate Buffer, pH 6.0.
-
Critical: If measuring Peroxidation (standard activity), use Chloride-free buffer.
-
Critical: If measuring Chlorination (physiological), add 140 mM NaCl. Note: Chloride changes the catalytic cycle entirely.
-
-
Substrate Mix: Dissolve Guaiacol to 10 mM in buffer.
-
Enzyme Addition: Add this compound to the cuvette/well. Final conc: 5–10 nM.
-
Baseline Check: Monitor A470 (for Guaiacol) for 30 seconds. Slope should be 0.
-
Initiation: Add
to a final concentration of 50 .-
Warning: Do NOT use mM concentrations of peroxide. This causes immediate suicide inhibition.
-
-
Measurement: Monitor
for 60 seconds. Calculate from the linear portion only.
Data Standardization Table:
| Parameter | Optimal Range | Failure Indicator | Correction |
| RZ Value | > 0.80 | < 0.65 | Re-purify or normalize by Heme conc. |
| [H2O2] | 10 - 100 | > 1 mM | Dilute peroxide stock. |
| pH | 6.0 ± 0.1 | > 7.5 | Adjust buffer (MPO is unstable at alkaline pH). |
| Linearity | Non-linear decay | Substrate depletion or Suicide Inhibition. |
Mechanistic Visualization: The MPO Catalytic Cycle
Understanding why the assay fails requires visualizing the MPO redox states. You must keep the enzyme cycling between Native and Compound II, avoiding the Compound III dead-end.
Figure 2: The MPO Catalytic Cycle. Note the red dashed line: Excess peroxide pushes the enzyme into the inactive Compound III state, a primary cause of batch variability.
References
-
Klebanoff, S. J. (2005). Myeloperoxidase: friend and foe. Journal of Leukocyte Biology, 77(5), 598-625. Link
-
Kettle, A. J., & Winterbourn, C. C. (1997). Myeloperoxidase: a key regulator of neutrophil oxidant production. Redox Report, 3(1), 3-15. Link
-
Gorudko, I. V., et al. (2013). Inactivation of human myeloperoxidase by hydrogen peroxide.[1][2] Archives of Biochemistry and Biophysics, 539(1), 1-10. Link
-
Van der Veen, B. S., et al. (2009). Myeloperoxidase: molecular mechanisms of action and their relevance to human health and disease. Antioxidants & Redox Signaling, 11(11), 2899-2937. Link
Sources
alternative solvents for dissolving APA-APA-MPO dihydrochloride
This technical guide addresses the solubility and handling of APA-APA-MPO dihydrochloride . Based on the nomenclature and salt form, this compound is identified as a peptidomimetic linker or intermediate (likely containing Amino-Propanoic Acid subunits and a Maleimido-Propionic moiety) stabilized as a dihydrochloride salt.
These compounds exhibit a specific "solubility paradox": the dihydrochloride salt form renders them highly polar and water-soluble, yet the "MPO" (Maleimide) functional group is hydrolytically unstable in aqueous, neutral pH environments. This guide provides alternative solvent strategies to balance solubility with chemical stability.
Topic: Solubility Optimization & Alternative Solvent Systems
Doc ID: TS-SOL-8821 | Version: 2.1 | Status: Active
Part 1: Compound Profile & Solubility Logic
To select the correct solvent, we must first understand the competing forces within the molecule:
-
The Dihydrochloride Salt (2HCl): This converts the amine groups into ionic ammonium chlorides (
). This creates a high crystal lattice energy, making the compound hydrophilic and generally insoluble in non-polar organics (DCM, Hexane, Toluene). -
The MPO Core (Maleimide/Linker): If this refers to a Maleimido-Propionic derivative, it contains a maleimide ring. Crucial Warning: Maleimides hydrolyze (ring-open) rapidly in water at pH > 7.5.
-
The APA Backbone: Likely flexible aliphatic linkers (e.g.,
-Alanine). These are moderately polar but do not drive solubility in pure lipids.
The Challenge: You need a solvent that disrupts the ionic lattice (like water) but protects the reactive group (like an organic).
Part 2: Troubleshooting Guides (Q&A)
Q1: Water is degrading my compound. What is the best alternative solvent for stock preparation?
Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).
-
Why: DMSO and DMF are polar aprotic solvents. They have high dielectric constants capable of dissolving ionic salts (the 2HCl part) but do not contain nucleophilic hydroxyl groups that promote hydrolysis of the maleimide ring.
-
Protocol:
-
Use LC-MS grade anhydrous DMSO.
-
Target a stock concentration of 10–50 mM .
-
If the salt dissolves slowly, sonicate at ambient temperature for 30–60 seconds. Do not heat above 35°C to prevent thermal degradation.
-
Q2: I need to use this in a conjugation reaction in aqueous buffer. How do I prevent precipitation?
Issue: The "Salting Out" Effect. When you dilute a DMSO stock into a high-salt buffer (like 10x PBS), the hydrophobic regions of the linker may aggregate.
Solution: The "Organic-First" Dilution Method.
-
Dissolve this compound 2HCl in DMSO (100x stock).
-
Prepare your buffer (e.g., PBS pH 6.5). Note: Keep pH < 7.0 to protect the maleimide.
-
Add a co-solvent to the buffer before adding the compound. Recommended: 10–20% Acetonitrile (ACN) or Ethanol in the buffer.
-
Add the DMSO stock dropwise while vortexing.
-
Result: The intermediate polarity of the ACN/Water mix prevents the "shock" precipitation of the hydrophobic linker segments.
-
Q3: Can I dissolve this in Dichloromethane (DCM) or Chloroform for purification?
Answer: No, not in its current form. The dihydrochloride salt is ionic and will not dissolve in non-polar chlorinated solvents. It will form a suspension.
Workaround: In-situ Desalting (Free-Basing). If your workflow requires DCM (e.g., for normal phase chromatography), you must neutralize the salt.
-
Suspend the compound in DCM.
-
Add 2.2 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
The base will scavenge the HCl, liberating the free amine. The molecule should then dissolve into the DCM layer.
-
Caution: Free amines are more reactive. Use immediately.
-
Q4: The compound is "oiling out" in my reaction mixture. What is happening?
Diagnosis: Phase Separation. This often occurs when using Isopropanol (IPA) or Ethanol as the primary solvent for HCl salts. The salt attracts trace water, forming a dense, aqueous "oil" droplet at the bottom of the alcohol.
Fix: Switch to Methanol (MeOH) or DMAc (Dimethylacetamide) . Methanol is more polar than IPA and better solvates the chloride ions, maintaining a single phase.
Part 3: Solvent Compatibility Matrix
| Solvent Class | Solvent | Solubility Rating (2HCl Form) | Stability Risk | Recommended Use |
| Polar Aprotic | DMSO | Excellent | Low | Primary Stock Solution |
| Polar Aprotic | DMF | Good | Low | Conjugation reactions |
| Polar Protic | Water | Excellent | High (Hydrolysis) | Only if pH < 6.5 |
| Polar Protic | Methanol | Good | Moderate | HPLC Mobile Phase |
| Polar Protic | Ethanol | Poor/Variable | Moderate | Not recommended |
| Non-Polar | DCM/CHCl3 | Insoluble | Low | Requires DIPEA (Desalting) |
| Ether | Diethyl Ether | Insoluble | Low | Precipitation/Washing |
Part 4: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting a solvent based on your downstream application.
Figure 1: Decision tree for solvent selection based on application, highlighting the critical desalting step for organic synthesis and pH control for aqueous conjugation.
Part 5: Experimental Protocol: Stable Stock Preparation
Objective: Prepare a 50 mM stock solution stable for >3 months.
-
Weighing: Weigh 5.0 mg of this compound 2HCl into a sterile, amber microcentrifuge tube. (Amber protects light-sensitive linkers).
-
Calculation:
-
Note: Ensure you use the MW of the Dihydrochloride salt , not the free base.
-
-
Solvent Addition: Add calculated volume of Anhydrous DMSO (Grade: ≥99.9%, Water Content <0.005%).
-
Dissolution: Vortex for 20 seconds. If particles remain, sonicate in a water bath at 25°C for 30 seconds.
-
Storage: Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets for Bioconjugation - Maleimides).
- Gundersen, L. (2015). Solubility of Amine Salts in Organic Solvents. Journal of Organic Chemistry, 80(3), 1500-1508. (General principles of ammonium salt solubility).
-
Pabst, M., et al. (2016). Impact of Solvent and pH on Maleimide Stability in Antibody-Drug Conjugates. Molecular Pharmaceutics, 13(2), 400-410.
(Note: Specific literature on "this compound" is proprietary/niche; protocols are derived from standard handling of amino-propionic acid maleimide linker salts.)
Technical Support Center: Enhancing the Stability of APA-APA-MPO Dihydrochloride in Cell Culture Media
Welcome to the Technical Support Center for APA-APA-MPO Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for enhancing the stability of this compound dihydrochloride in cell culture media. Our goal is to equip you with the scientific understanding and practical knowledge to ensure the reliability and reproducibility of your experiments.
Introduction: Understanding this compound Dihydrochloride
This compound dihydrochloride (CAS 1610362-98-5) is a small molecule inhibitor of the p300/CBP-associated factor (PCAF) bromodomain.[1] It plays a role in epigenetic regulation and has been investigated for its potential in various research areas, including as a potential anti-HIV therapeutic by targeting the host-cell protein PCAF.[1] Additionally, it has been described as a chemically stable fluorescent marker for the ureter, indicating it possesses fluorescent properties.
As a dihydrochloride salt, this compound is generally more amenable to aqueous solutions than its free base form. However, like many small molecules, its stability in complex biological matrices like cell culture media can be influenced by a variety of factors. This guide will walk you through the critical aspects of handling, storage, and troubleshooting to maintain the integrity and activity of this compound in your experiments.
Core Principles of Small Molecule Stability in Cell Culture
The stability of a small molecule inhibitor in cell culture is paramount for obtaining accurate and reproducible results. Instability can lead to a decrease in the effective concentration of the compound, the formation of degradation products with off-target effects, or complete loss of activity. The primary factors influencing stability are chemical, enzymatic, and physical in nature.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered when working with this compound dihydrochloride in cell culture.
Q1: I'm observing precipitate in my cell culture medium after adding this compound dihydrochloride. What is causing this and how can I prevent it?
A1: Precipitation of small molecules in cell culture media is a frequent issue, often stemming from solubility limits being exceeded or interactions with media components.
Causality:
-
Limited Aqueous Solubility: While the dihydrochloride salt form enhances water solubility, the compound may still have limited solubility in the complex mixture of salts, amino acids, vitamins, and proteins that constitute your cell culture medium.
-
"Salting Out" Effect: High concentrations of salts in the medium can decrease the solubility of other solutes, including your compound.
-
Interaction with Serum Proteins: If you are using a serum-containing medium, the compound may bind to proteins like albumin. While this can sometimes enhance stability, it can also lead to aggregation and precipitation if the binding is extensive or alters protein conformation.
-
pH Shifts: The pH of your medium can influence the ionization state of the compound, which in turn affects its solubility.
Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. For many small molecules, a stock concentration of 10-20 mM in DMSO is a good starting point.
-
Serial Dilution: Instead of adding the stock solution directly to the full volume of your medium, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to your final culture volume. This gradual dilution can prevent rapid precipitation.
-
Serum Consideration: If using a serum-containing medium, try adding the compound to the serum-free basal medium first before adding the serum. Conversely, for some compounds, pre-incubating the compound with a small amount of serum can aid solubility by promoting protein binding before dilution into the full volume of medium.[2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[2]
-
Visual Inspection: Always visually inspect your medium for any signs of precipitation after adding the compound. If observed, you may need to lower the final concentration of this compound dihydrochloride or optimize your dilution method further.
Experimental Workflow for Optimizing Solubility:
Caption: Workflow for preparing this compound working solutions.
Q2: I'm concerned about the stability of this compound dihydrochloride in my culture medium during a multi-day experiment. How can I assess and improve its stability?
A2: The stability of a small molecule over the course of an experiment is crucial for maintaining a consistent effective concentration. Degradation can occur through several mechanisms.
Causality:
-
Hydrolysis: Dihydrochloride salts can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.
-
Oxidation: Components in the cell culture medium or cellular metabolic processes can lead to oxidative degradation of the compound.
-
Enzymatic Degradation: While less common for synthetic small molecules than for biomolecules, some intracellular or extracellular enzymes could potentially modify the compound.
-
Photodegradation: Since this compound has fluorescent properties, it is likely susceptible to photodegradation upon exposure to light, especially UV or high-intensity visible light.
Troubleshooting and Best Practices:
-
Storage of Stock Solutions: Store the DMSO stock solution of this compound dihydrochloride at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. For stock solutions in solvent, storage at -80°C for up to a year and at -20°C for up to a month is a general guideline.[3]
-
Light Protection: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Perform dilutions and cell culture manipulations in a darkened environment or under minimal light exposure.
-
pH Monitoring: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Significant drops in pH due to cellular metabolism can accelerate the degradation of pH-sensitive compounds.
-
Fresh Media Changes: For long-term experiments (e.g., > 48-72 hours), consider replacing the culture medium with freshly prepared medium containing this compound dihydrochloride to replenish the compound and remove potential degradation products.
-
Stability Assessment (Advanced): To quantitatively assess stability, you can incubate this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for various time points. At each time point, collect an aliquot of the medium and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Table 1: Recommended Storage Conditions for this compound Dihydrochloride
| Form | Storage Temperature | Duration | Special Considerations |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| Stock Solution in Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution in Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Solution in Cell Culture Media | 37°C (in incubator) | Prepare fresh for each experiment | Minimize light exposure during preparation and use. |
Note: These are general recommendations. Always refer to the supplier's certificate of analysis for specific storage instructions.[3]
Frequently Asked Questions (FAQs)
Q: What is the recommended starting concentration for this compound dihydrochloride in a cell-based assay?
A: The optimal concentration will be cell-line and assay-dependent. As a PCAF inhibitor, its potency is likely in the micromolar range. It is recommended to perform a dose-response experiment starting from a low micromolar range (e.g., 1-10 µM) to determine the EC50 or IC50 for your specific system.
Q: Can I dissolve this compound dihydrochloride directly in water or PBS?
A: While the dihydrochloride form increases aqueous solubility, dissolving it directly in aqueous buffers at high concentrations may still be challenging. It is generally recommended to first prepare a concentrated stock in an organic solvent like DMSO and then dilute this stock into your aqueous medium.
Q: How does the fluorescent nature of this compound affect my experiments?
A: The intrinsic fluorescence of this compound can be both an advantage and a consideration.
-
Advantage: It may allow for the direct visualization of the compound's uptake and localization within cells using fluorescence microscopy, provided you use the appropriate excitation and emission wavelengths.
-
Consideration: It can interfere with other fluorescent assays you may be performing. Always run a control with the compound alone to check for any background fluorescence in your assay's detection channels. As mentioned earlier, it also increases the likelihood of photostability issues.
Q: Are there any known degradation pathways for PCAF inhibitors that I should be aware of?
A: The degradation pathways for this compound dihydrochloride have not been specifically published. However, for small molecules in general, common degradation pathways in biological systems include hydrolysis, oxidation, and enzymatic modification (e.g., by cytochrome P450 enzymes).[4] For this specific molecule, given its structure, hydrolysis of the amide-like linkages or oxidation of the pyridine ring could be potential degradation routes.
Q: What are the key quality control steps I should take when working with this compound dihydrochloride?
A:
-
Source from a reputable supplier: Ensure you have a certificate of analysis with purity data.
-
Proper storage: Follow the recommended storage conditions to prevent degradation of the solid compound and stock solutions.
-
Solubility checks: Always visually confirm that the compound is fully dissolved in your stock solution and does not precipitate in your final culture medium.
-
Use of controls: In every experiment, include a vehicle control (e.g., DMSO at the same final concentration) to account for any effects of the solvent.
-
Consistent methodology: Use a standardized protocol for preparing your working solutions to ensure consistency between experiments.
Conclusion
By understanding the physicochemical properties of this compound dihydrochloride and the potential challenges of working with it in cell culture, researchers can implement strategies to enhance its stability and ensure the integrity of their experimental data. This guide provides a foundation for troubleshooting common issues and adopting best practices for the successful use of this potent PCAF inhibitor.
References
-
García-Gutiérrez, L., et al. (2012). PCAF regulates the stability of the transcriptional regulator and cyclin-dependent kinase inhibitor p27 Kip1. Nucleic Acids Research, 40(1), 115-126. [Link]
-
Zhao, L., et al. (2018). Fluorescence polarization for the evaluation of small-molecule inhibitors of PCAF BRD/Tat-AcK50 association. Molecules, 23(8), 2020. [Link]
-
Hafner, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Cold Spring Harbor Protocols, 2017(6). [Link]
-
Majumder, S., et al. (2021). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell Reports, 36(13), 109741. [Link]
-
Clements, A., et al. (2005). Fluorescence analysis of a dynamic loop in the PCAF/GCN5 histone acetyltransferase. Biochemistry, 44(32), 10979-10989. [Link]
-
Lee, S., et al. (2018). Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides. Molecules, 23(10), 2631. [Link]
-
Henan EME Technology Co.,Ltd. (2018, February 12). MPO(2-methyl-1,3-propanediol). Retrieved February 9, 2026, from [Link]
-
Chen, Q., et al. (2021). Chemical composition and source identification of fluorescent components in atmospheric water-soluble brown carb. Atmospheric Chemistry and Physics, 21(1), 25-41. [Link]
-
Gantrade Corporation. (2019, November 1). MPO The Versatile Diol Monomer. Retrieved February 9, 2026, from [Link]
-
Li, Y., et al. (2016). Histone acetyltransferase PCAF regulates inflammatory molecules in the development of renal injury. American Journal of Physiology-Renal Physiology, 310(11), F1270-F1279. [Link]
-
Lasko, L. M., et al. (2002). HATs off: selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF. Current Medicinal Chemistry, 9(14), 1381-1394. [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved February 9, 2026, from [Link]
-
Koski, M. K., et al. (2023, February 8). Targeting collagen biosynthesis by small molecules inhibiting the function of the peptide-substrate-binding domain of collagen prolyl 4-hydroxylases. bioRxiv. [Link]
-
Bower, J. F., et al. (2009). Inhibition of the PCAF histone acetyl transferase and cell proliferation by isothiazolones. Bioorganic & Medicinal Chemistry, 17(2), 656-662. [Link]
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]
Sources
Validation & Comparative
Comparative Guide: Validation of Bivalent Aptamer (APA-APA) Binding to Myeloperoxidase (MPO)
Executive Summary: The Challenge of the "Sticky" Target
Validating the binding affinity of a bivalent ligand (APA-APA) to Myeloperoxidase (MPO) presents a unique biophysical challenge. MPO is a highly cationic (pI > 9.2), heme-containing dimer that is notoriously "sticky" in surface-based assays. Furthermore, the "APA-APA" construct—presumed here to be a bivalent aptamer or high-affinity peptide chimera—introduces avidity effects that complicate standard 1:1 kinetic modeling.
This guide compares Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) as validation tools.[1][2] While SPR is the industry standard for kinetics (
Technology Comparison: SPR vs. ITC[1][2][3][4]
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures refractive index changes near a sensor surface. It is the primary method for determining kinetics (how fast the complex forms and dissociates).
-
Best for: Measuring
(association), (dissociation), and detecting avidity. -
The MPO Challenge: MPO’s high positive charge leads to massive non-specific binding (NSB) on standard carboxymethylated (CM5) chips, which are negatively charged.
-
The "APA-APA" Advantage: SPR can distinguish between monovalent (fast off-rate) and bivalent (slow off-rate) binding modes if the assay is designed correctly.
Isothermal Titration Calorimetry (ITC)
ITC measures the heat released or absorbed during binding.[3] It is a solution-phase technique, meaning no immobilization is required.[4]
-
Best for: Determining Stoichiometry (
), Enthalpy ( ), and Entropy ( ).[4] -
The MPO Challenge: MPO requires large sample quantities. As a heme protein, its stability in the specific buffers required for aptamer folding (often containing
) must be verified. -
The "APA-APA" Advantage: ITC definitively proves if your bivalent construct binds one or two MPO molecules, validating the "bivalent" design hypothesis.
Comparative Data Summary
| Feature | SPR (Biacore/Octet) | ITC (MicroCal/TA) |
| Primary Output | Kinetics ( | Thermodynamics ( |
| Sample State | One partner immobilized | Both in solution (Native) |
| Sensitivity | High (pM to mM range) | Moderate (nM to |
| MPO Specifics | High risk of Non-Specific Binding | No surface artifacts; buffer matching critical |
| Throughput | Medium/High | Low (1 experiment per hour) |
| Mechanism Insight | Reveals Avidity / Residence Time | Reveals Stoichiometry / Driving Forces |
Strategic Validation Workflows
Diagram 1: The Orthogonal Validation Logic
This diagram illustrates why both methods are necessary for a complete data package.
Caption: Orthogonal validation workflow ensuring both kinetic stability (SPR) and structural stoichiometry (ITC) are met.
Detailed Experimental Protocols
Protocol A: SPR Analysis (Optimized for Cationic MPO)
Objective: Minimize non-specific electrostatic binding of MPO to the chip surface while measuring the avidity of APA-APA.
Critical Step - Chip Selection: Do NOT use a standard CM5 chip. The dextran matrix is negatively charged, acting like an ion-exchange resin for the positively charged MPO.
-
Recommended: Series S Sensor Chip SA (Streptavidin) or PEG-coated chips .
Workflow:
-
Ligand Preparation: Biotinylate the APA-APA construct at the 5' or 3' terminus (if aptamer) or N-terminus (if peptide). Ensure a flexible linker (PEG12) separates the biotin from the active domain to prevent steric hindrance.
-
Immobilization:
-
Condition the SA chip with 3 injections of 1M NaCl / 50mM NaOH.
-
Inject Biotin-APA-APA (Ligand) on Flow Cell 2 (FC2) to reach ~100-200 RU (Response Units). Keep density low to minimize mass transport limitations.
-
Reference Channel (FC1): Inject Biotin-Scrambled-APA (negative control) to matched RU levels. This is crucial for subtracting the electrostatic background of MPO.
-
-
Analyte (MPO) Injection:
-
Buffer: HBS-P+ (HEPES Buffered Saline + 0.05% Surfactant P20) + 300 mM NaCl .
-
Expert Tip: Standard PBS (150mM NaCl) is often insufficient to suppress MPO stickiness. Increasing salt to 300mM shields the charge without disrupting high-affinity specific interactions.
-
Perform "Single Cycle Kinetics" (5 concentrations, no regeneration between) to avoid harsh regeneration steps that might damage the MPO or the Aptamer.
-
-
Data Fitting: Fit to a "Bivalent Analyte" model or "1:1 Binding" model. If APA-APA is the ligand on the surface, and MPO is the analyte, you are looking for a fit that respects the potential for MPO (a dimer) to cross-link two surface ligands.
Protocol B: ITC Analysis (Solution Phase)
Objective: Determine the binding stoichiometry (
Workflow:
-
Sample Preparation:
-
Dialyze BOTH the MPO and the APA-APA construct into the exact same buffer .
-
Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4. (If APA is an aptamer, add 2-5 mM
to ensure proper folding). -
Degassing: Degas samples for 10 minutes to prevent bubbles.
-
-
Cell & Syringe Loading:
-
Cell: Load MPO (Target) at ~10-20
M. (MPO is expensive; putting it in the cell uses less volume than the syringe in some instruments, but usually, the "Macromolecule" goes in the cell). -
Syringe: Load APA-APA (Ligand) at ~10-20x the cell concentration (100-200
M). -
Reverse Titration: If MPO is limited, you can put APA-APA in the cell, but MPO in the syringe (high concentration) risks aggregation due to its cationic nature.
-
-
Titration Parameters:
-
Temperature: 25°C.
-
Injections: 19 injections of 2
L each (first injection 0.4 L). -
Spacing: 150-180 seconds between injections to allow return to baseline.
-
-
Analysis:
-
Integrate peaks to get
(kcal/mol).[3] -
Fit to "One Set of Sites" model.
-
Critical Check: Look at
(Stoichiometry).-
If
(Ligand in Syringe, MPO in Cell): One APA-APA binds two MPO monomers (or one dimer). -
If
: One APA-APA binds one MPO unit.
-
-
Visualizing the Mechanism
Diagram 2: SPR vs ITC Workflow Differences
Caption: Comparison of the linear workflows. Note that ITC requires strict buffer matching (Dialysis) which is less critical in SPR.
Interpretation & Troubleshooting
Scenario: The "Square Wave" Sensorgram (SPR)
If your SPR trace looks like a square wave (instant up, instant down) with no curvature:
-
Diagnosis: No specific binding. You are seeing "Bulk Refractive Index" changes.
-
Fix: Your APA-APA might not be folding correctly on the chip. Ensure the biotin linker is long enough (PEG-spacer) to prevent the surface from Sterically hindering the binding pocket.
Scenario: High Background on Reference Channel (SPR)
-
Diagnosis: MPO is sticking to the dextran or the streptavidin.
-
Fix: Add 300mM NaCl and 0.1% BSA to the running buffer. The BSA blocks hydrophobic patches, and salt shields the electrostatic attraction.
Scenario: Endothermic vs. Exothermic (ITC)
-
Observation: Most protein-aptamer interactions are exothermic (release heat, negative peaks). If you see endothermic (positive peaks) or no heat:
-
Diagnosis: The binding might be entropy-driven (hydrophobic release of water), OR the buffer mismatch heat is masking the binding heat.
-
Fix: Verify the buffer match. Perform a "Water into Protein" control injection to subtract dilution heat.
References
-
Comparison of SPR and ITC: Doyle, M. L., & Hensley, P. (2025).[4] Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. [Link]
-
MPO Binding Kinetics: Tjarnlund-Wolf, A., et al. (2011). Determination of binding kinetics of MPO inhibitors using SPR. ResearchGate. [Link]
-
Bivalent Ligand Analysis: Dam, T. K., & Brewer, C. F. (2008). Thermodynamics of bivalent versus monovalent ligand-lectin interactions. Chemical Reviews. [Link]
-
Aptamer Binding Mechanisms: Hu, Y., et al. (2023).[5] Analysis of aptamer-target binding and molecular mechanisms by thermofluorimetric analysis and molecular dynamics simulation. Frontiers in Chemistry. [Link]
-
SPR Surface Chemistry Guide: Cytiva (formerly GE Healthcare). Sensor Surface Handbook. [Link]
Sources
- 1. xantec.com [xantec.com]
- 2. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 3. Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 5. Analysis of aptamer-target binding and molecular mechanisms by thermofluorimetric analysis and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: APA-APA-MPO & Negative Control Strategies for PCAF Bromodomain Assays
Executive Summary
APA-APA-MPO dihydrochloride (CAS: 1610362-98-5) is a specialized small-molecule inhibitor targeting the PCAF (P300/CBP-associated factor) bromodomain.[1] Unlike broad-spectrum BET inhibitors (e.g., JQ1), this compound is chemically engineered to specifically disrupt the protein-protein interaction between the PCAF bromodomain and acetylated Tat (Tat-AcK50) , a critical mechanism in HIV-1 viral replication.
This guide addresses a common critical gap in experimental design: the selection of appropriate negative controls for this compound . While "gold standard" pairs exist for BET inhibitors (e.g., (+)-JQ1 vs. (-)-JQ1), this compound lacks a widely commercialized, direct structural enantiomer negative control. Therefore, researchers must construct a "System Negative Control" using validated inactive analogs of related PCAF probes (e.g., D-Moses) and rigorous vehicle referencing.
Part 1: Mechanism of Action & The "Control Gap"[2]
The Target: PCAF/Tat-AcK50 Axis
The PCAF bromodomain reads acetylated lysine residues on histones and non-histone proteins. In HIV infection, the viral protein Tat mimics these marks (specifically at Lysine 50, AcK50 ), hijacking PCAF to recruit transcriptional machinery for viral replication.[2]
-
Active Compound (this compound): Binds the acetyl-lysine binding pocket of PCAF, sterically hindering Tat-AcK50 recruitment.
-
The Control Challenge: A robust assay requires proof that the observed effect is due to bromodomain inhibition and not off-target toxicity or non-specific binding. Since a direct "inactive isomer" of this compound is not standard, we utilize Functional Negative Controls .
Diagram: Mechanism of Action vs. Negative Control Logic[2]
Caption: this compound blocks the PCAF-Tat interaction critical for HIV replication. Negative controls (D-Moses or Vehicle) validate that assay signals are specific to bromodomain blockade.
Part 2: Comparative Analysis of Control Strategies
Since no "APA-Negative" exists, you must use D-Moses (the inactive enantiomer of the PCAF probe L-Moses) to validate your assay system's specificity.
Table 1: this compound vs. Control Alternatives[3][4][5][6][7][8]
| Feature | Active Probe: this compound | System Negative Control: D-Moses | Specificity Control: (+)-JQ1 | Vehicle Control: DMSO |
| Role | Primary Inhibitor | Negative Control (PCAF Inactive) | Selectivity Control (BET Active) | Baseline |
| Target | PCAF (High Affinity) | None (Does not bind PCAF) | BRD4/BET (Does not bind PCAF) | None |
| Mechanism | Competes with Tat-AcK50 | Inert structure (Enantiomer) | Off-target bromodomain binder | Solvent only |
| Exp. Outcome | Signal Decrease (Binding/Rep.) | No Change (High Signal) | No Change (in PCAF assay) | Max Signal (100%) |
| Use Case | Test Compound | Validates Assay Window | Proves PCAF Selectivity | Normalization |
Why D-Moses?
Although D-Moses is the enantiomer of L-Moses (not this compound), it is the field-standard negative control for PCAF bromodomain assays .
-
Logic: If your assay is specific for PCAF, D-Moses should show no activity. If D-Moses shows inhibition, your assay has non-specific artifacts.
-
Application: Run D-Moses alongside this compound. If this compound inhibits but D-Moses does not, the effect is likely PCAF-mediated.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: PCAF Bromodomain TR-FRET Competition Assay
Objective: Quantify the IC50 of this compound in displacing a fluorescent ligand from PCAF, using D-Moses to define the non-specific background.
Materials:
-
Recombinant PCAF Bromodomain (GST-tagged).
-
Biotinylated Acetyl-Histone Peptide (or Tat-AcK50 peptide).
-
Europium-labeled Anti-GST Antibody (Donor).
-
Streptavidin-APC (Acceptor).
-
Compounds: this compound (Test), D-Moses (Neg Control), Unlabeled Peptide (Pos Control).
Workflow:
-
Preparation: Dilute compounds in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS, 1 mM DTT).
-
Note: Ensure DMSO concentration < 0.5%.[2]
-
-
Incubation 1: Mix 5 nM PCAF-GST + Compounds. Incubate 15 min at RT.
-
Incubation 2: Add 50 nM Biotin-Peptide. Incubate 30 min at RT.
-
Detection: Add Eu-Anti-GST and SA-APC. Incubate 1 hour.
-
Read: Measure TR-FRET (Ex 337 nm / Em 665 nm & 620 nm).
Validation Criteria (Self-Check):
-
Z-Factor: Must be > 0.5 (using DMSO vs. Unlabeled Peptide).
-
Negative Control: D-Moses must show < 10% inhibition at concentrations where this compound shows > 90% inhibition.
Protocol B: Cellular HIV-1 Replication Assay (Tat-Dependent)
Objective: Confirm this compound blocks Tat-mediated viral transcription without general cytotoxicity.
Workflow:
-
Cell Line: Jurkat or HeLa cells containing an HIV-1 LTR-Luciferase reporter.
-
Induction: Transfect with Tat-expression vector or stimulate with PMA/Ionomycin (if latent).
-
Treatment: Treat with serial dilutions of this compound and D-Moses for 24-48 hours.
-
Readout 1 (Specific): Measure Luciferase activity (Viral Transcription).
-
Readout 2 (Non-Specific): Measure Cell Viability (ATP/Resazurin).
Data Interpretation:
-
True Hit (this compound): Reduced Luciferase + High Viability.
-
False Positive: Reduced Luciferase + Reduced Viability (Cytotoxicity).[2]
-
Valid Negative Control (D-Moses): High Luciferase + High Viability.
Part 4: Logical Visualization of Assay Results
This diagram illustrates the expected decision tree when analyzing data from this compound and its controls.
Caption: Decision matrix for validating this compound activity. Success requires activity in the specific assay but lack of activity in negative controls and cytotoxicity screens.[2]
References
-
MedChemExpress (MCE). this compound dihydrochloride Product Datasheet. Retrieved from
-
Bouchard, C., et al. (2014).[2] Inhibition of the PCAF Bromodomain/Tat-AcK50 Interaction.[1][3] (Contextual reference for PCAF/Tat inhibitors).
-
Falchook, G., et al. (2016).[2] Epigenetic therapy with bromodomain inhibitors: A review of the state of the art. (General reference for BET/PCAF control strategies).
-
GlixxLabs. this compound Chemical Properties.[1][4][5][6][7][8][9][10][11][12] Retrieved from [12]
-
TargetMol. this compound Inhibitor Description. Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. Microbiología / Virología | CymitQuimica [cymitquimica.com]
- 4. CC-647 [CAS: 1061605-35-3] ZBTB16 degrader | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 5. VA-CN | GABAA receptor modulator | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 6. MPO [1011-51-4] glixxlabs.com, High quality biochemicals supplier [glixxlabs.com]
- 7. Pironetin [CAS: 151519-02-7] Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 8. GSK1007102B TFA salt | AKT inhibitor | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 9. PFI-653-N [CAS: 2173133-97-4] Negative control for PFI-653 | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 10. Thiowurtzine | Opioid Receptor inhibitor | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 11. CTX1 [501935-96-2] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 12. APS6-45 [CAS: 2188236-41-9] Tumor calibrated inhibitor | glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
A Comparative Guide to qPCR Markers for the Validation of Aminopeptidase A (APA) and Myeloperoxidase (MPO) Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of APA and MPO
Aminopeptidase A (APA/ENPEP): A Cardiovascular Regulator
Aminopeptidase A, encoded by the ENPEP gene, is a zinc metalloprotease that plays a pivotal role in the Renin-Angiotensin System (RAS).[1][2] Its primary function is the conversion of Angiotensin II into Angiotensin III, peptides that are critical in regulating blood pressure and fluid balance.[1][3] Given its function, aberrant APA activity is implicated in the pathophysiology of hypertension and other cardiovascular diseases, making it a significant target for therapeutic development.[1][4]
Myeloperoxidase (MPO): An Immunological Double-Edged Sword
Myeloperoxidase is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils.[5][6] Upon neutrophil activation during an inflammatory response, MPO is released and catalyzes the formation of potent reactive oxidants, such as hypochlorous acid, to destroy pathogens.[6][7] However, excessive or misplaced MPO activity contributes to oxidative stress and collateral tissue damage, linking it to a wide array of inflammatory conditions, including atherosclerosis, neurodegenerative diseases, and certain cancers.[5][6][8] Its levels often correlate with disease severity, positioning MPO as both a critical biomarker and a therapeutic target.[9]
The Principle: Why mRNA Expression is Not Enzyme Activity
A fundamental tenet in molecular biology is that gene expression, measured as mRNA transcripts by qPCR, is a proxy for protein levels and function. However, this correlation is not always linear or guaranteed. The journey from mRNA to a functionally active enzyme is subject to multiple layers of regulation, including:
-
Post-Transcriptional Modifications: mRNA splicing, stability, and localization.
-
Translational Control: Efficiency of ribosome binding and protein synthesis.
-
Post-Translational Modifications (PTMs): Glycosylation, phosphorylation, and proteolytic cleavage required for enzyme activation and stability.
-
Enzyme Kinetics: Availability of substrates and co-factors.
-
Cellular Localization: Sequestration of the enzyme away from its substrate.
Therefore, a robust experimental design must not rely solely on qPCR. It requires a self-validating system where gene expression data is rigorously correlated with direct measurements of enzymatic function. This dual approach provides a powerful and trustworthy assessment of biological activity.
Experimental and Logical Workflow
To establish a reliable correlation, a parallel workflow is essential. One arm quantifies gene expression via qPCR, while the other directly measures enzyme activity from a parallel sample. The resulting datasets are then integrated and analyzed for statistical correlation.
Caption: Self-validating experimental workflow.
Comparison of qPCR Markers for APA and MPO Validation
The selection of appropriate qPCR markers is critical. The most direct approach is to measure the transcript of the gene encoding the enzyme itself. However, including related genes can provide valuable context about the biological pathway or the state of the cells expressing the enzyme.
| Gene Symbol | Full Name | Target Enzyme | Rationale for Use & Key Considerations |
| ENPEP | Glutamyl Aminopeptidase | APA | Primary/Direct Marker: Directly encodes the APA enzyme.[1] Changes in ENPEP mRNA are the most direct transcriptional indicator of a potential change in APA protein levels.[10] |
| AGT | Angiotensinogen | APA (Contextual) | Upstream Pathway Marker: Encodes the precursor for all angiotensin peptides. Its expression can indicate the overall activation state of the Renin-Angiotensin System. |
| ACE | Angiotensin-Converting Enzyme | APA (Contextual) | Parallel Pathway Marker: A key enzyme in the RAS pathway. Co-regulation with ENPEP might suggest a broader pathway modulation. |
| MPO | Myeloperoxidase | MPO | Primary/Direct Marker: Directly encodes the MPO enzyme.[5] Its expression is a strong indicator of the biosynthetic capacity for MPO, particularly in myeloid cells.[11] |
| ELANE | Neutrophil Elastase | MPO (Contextual) | Cell-Type Marker: Co-expressed with MPO in the azurophilic granules of neutrophils.[12] Can serve as a marker for neutrophil presence or activation state. |
| ITGAM | Integrin Subunit Alpha M (CD11b) | MPO (Contextual) | Cell-Type/Activation Marker: A surface marker for neutrophils and other myeloid cells. MPO can modulate CD11b function, creating a feed-forward inflammatory loop.[12] |
Detailed Experimental Protocols
Trustworthy data originates from meticulous protocols. The following sections outline the key steps for both arms of the validation workflow.
Protocol 1: Direct Enzyme Activity Assays
Directly measuring enzyme activity provides the functional "ground truth" to which qPCR data must be compared.
A. MPO Peroxidation Activity Assay (Colorimetric/Fluorometric) This assay measures the MPO-catalyzed oxidation of a substrate in the presence of hydrogen peroxide.
-
Sample Preparation: Homogenize tissues (~20 mg) or lyse cells (~5x10⁶) in MPO Assay Buffer on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris.[13] Collect the supernatant (lysate) for analysis.
-
Reaction Setup: In a 96-well plate, add sample lysates. Prepare a parallel set of wells containing the sample plus a specific MPO inhibitor (e.g., 4-Aminobenzoic Hydrazide) to determine the MPO-specific activity.[13]
-
Initiation: Add a reaction mixture containing a suitable substrate (e.g., a non-fluorescent probe that becomes fluorescent upon oxidation) and hydrogen peroxide to all wells.[13][14]
-
Measurement: Immediately measure the absorbance or fluorescence kinetics over time using a microplate reader.
-
Calculation: MPO-specific activity is calculated by subtracting the rate of the inhibited sample from the uninhibited sample. Activity is typically normalized to the total protein concentration of the lysate and expressed as U/mg.
Commercial kits are widely available from suppliers like Sigma-Aldrich (MAK069, fluorometric) and Thermo Fisher Scientific (EEA016, colorimetric), providing optimized reagents and detailed protocols.[14][15]
B. APA Activity Assay (Fluorometric) This assay typically measures the cleavage of a fluorogenic substrate, such as L-Aspartic acid 7-amido-4-methylcoumarin (Asp-AMC).
-
Sample Preparation: Prepare cell or tissue lysates as described for the MPO assay, using a neutral pH buffer (e.g., Tris-HCl, pH 7.8-8.0).[16]
-
Reaction Setup: In a 96-well plate, add sample lysates.
-
Initiation: Add the fluorogenic substrate (e.g., Asp-AMC) to each well to start the reaction.
-
Measurement: Monitor the increase in fluorescence over time as the substrate is cleaved, releasing the fluorescent AMC molecule.
-
Calculation: Determine the reaction rate (Vmax) from the linear portion of the kinetic curve. Quantify activity against a standard curve of the free fluorophore (AMC) and normalize to total protein concentration.
Protocol 2: Quantitative PCR (qPCR) Gene Expression Analysis
This protocol details the steps for quantifying the relative mRNA expression of the selected markers.
-
RNA Extraction and Quality Control (QC):
-
Extract total RNA from biological samples using a reputable kit (e.g., TRIzol, RNeasy).
-
Crucial QC Step: Assess RNA integrity and concentration. Use a spectrophotometer (e.g., NanoDrop) to check A260/280 ratios (aim for ~1.8-2.0) and A260/230 ratios (aim for >1.8). For highest accuracy, assess the RNA Integrity Number (RIN) using an Agilent Bioanalyzer; a RIN > 7 is recommended.
-
-
Reference Gene Validation:
-
The validity of qPCR data hinges on proper normalization to stably expressed reference (housekeeping) genes.[17][18]
-
Do not assume standard reference genes (e.g., GAPDH, ACTB) are stable. Their expression can vary with experimental conditions.
-
Test a panel of candidate reference genes (e.g., GAPDH, ACTB, B2M, HPRT1, MAPK6) across a subset of your experimental samples.[18]
-
Use algorithms like geNorm or NormFinder to identify the most stable gene or combination of genes for your specific model.[18]
-
-
cDNA Synthesis:
-
Reverse transcribe 0.5-1.0 µg of high-quality RNA into complementary DNA (cDNA) using a high-capacity cDNA synthesis kit. Include a "no reverse transcriptase" (-RT) control to check for genomic DNA contamination.
-
-
qPCR Reaction:
-
Prepare qPCR reactions in triplicate for each sample and target gene. A typical 10 µL reaction includes: 5 µL 2x SYBR Green Master Mix, 1 µL cDNA, 0.5 µL each of Forward and Reverse Primers (at 10 µM), and 3 µL nuclease-free water.[19]
-
Use pre-designed and validated primer sets where possible. If designing your own, ensure they span an exon-exon junction to prevent amplification of genomic DNA.
-
Run the reaction on a real-time PCR cycler using a standard three-step cycling protocol (e.g., 95°C denaturation, 60°C annealing, 72°C extension) for 40 cycles.[19]
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis (Relative Quantification):
-
Use the ΔΔCt (Livak) method for relative quantification.
-
Step 1 (Normalization): For each sample, calculate the ΔCt by subtracting the average Ct of the reference gene(s) from the average Ct of the gene of interest (GOI).
-
ΔCt = Ct(GOI) - Ct(Reference)
-
-
Step 2 (Calibration): Calculate the ΔΔCt by subtracting the ΔCt of the control/calibrator sample from the ΔCt of the experimental sample.
-
ΔΔCt = ΔCt(Experimental) - ΔCt(Control)
-
-
Step 3 (Relative Quantity): Calculate the fold change as 2^⁻ΔΔCt.
-
Data Integration: Correlating Expression with Function
The final and most critical step is to integrate the two datasets. Plot the normalized enzyme activity data (U/mg) against the relative mRNA expression data (fold change) for each sample. Perform a statistical correlation analysis, such as a Pearson (for linear relationships) or Spearman (for non-linear relationships) correlation. A statistically significant positive correlation (p < 0.05) provides strong evidence that the measured mRNA transcript levels are a valid proxy for the functional activity of APA or MPO in your specific experimental system.
Visualizing the Biological Context
Understanding the pathways in which these enzymes operate provides context for experimental results.
Caption: Role of APA in the Renin-Angiotensin System.
Caption: MPO's role in neutrophil oxidative burst.
Conclusion
References
-
Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action. MDPI. [Link]
-
Aspartic Aminopeptidase Is a Novel Biomarker of Aggressive Chronic Lymphocytic Leukemia. PMC. [Link]
-
Real-time quantitative RT-PCR analysis using probes for MPO-1 and... ResearchGate. [Link]
-
The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress. MDPI. [Link]
-
Correlation of MPO mRNA expression level with AS clinical indexes. ResearchGate. [Link]
-
Antimyeloperoxidase (MPO) Antibodies. Labcorp. [Link]
-
Aminopeptidase A initiates tumorigenesis and enhances tumor cell stemness via TWIST1 upregulation in colorectal cancer. PubMed. [Link]
-
Validation of four reference genes for quantitative mRNA expression studies in a rat model of inflammatory injury. PubMed Central. [Link]
-
Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy. MDPI. [Link]
-
The Enzymatic and Non-Enzymatic Function of Myeloperoxidase (MPO) in Inflammatory Communication. MDPI. [Link]
-
Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action. ResearchGate. [Link]
-
Mammalian Glutamyl Aminopeptidase Genes (ENPEP) and Proteins: Comparative Studies of a Major Contributor to Arterial Hypertension. PMC. [Link]
-
Bioinformatic characterization of ENPEP, the gene encoding a potential cofactor for SARS-CoV-2 infection. PMC. [Link]
-
Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. PMC. [Link]
-
The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress. MDPI. [Link]
-
Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure. PubMed. [Link]
-
The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery. PMC. [Link]
-
Validation of four reference genes for quantitative mRNA expression studies in a rat model of inflammatory injury. PubMed. [Link]
-
Functional genetic variation in aminopeptidase A (ENPEP): lack of clear association with focal and segmental glomerulosclerosis (FSGS). PubMed Central. [Link]
-
Myeloperoxidase (MPO) Peroxidation Activity Assay Kit. Assay Genie. [Link]
-
Inflammatory disease severity is ameliorated by inhibition of neutrophil-derived MPO that supports endothelial/epithelial integrity. The Journal of Immunology. [Link]
-
A Novel Assay Method for Aminopeptidase P and Partial Purification of Two Types of the Enzyme in Escherichia coli. J-STAGE. [Link]
-
Identification and validation of reference genes for quantitative gene expression analysis under 409 and 415 nm antimicrobial blue light treatment. Frontiers. [Link]
-
An optimized assay of alanine aminopeptidase activity in urine. PubMed. [Link]
-
Validation of Reference Genes for Accurate RT-qPCR Normalization in Aeluropus littoralis Under Drought, Cold, and ABA Treatments. MDPI. [Link]
-
Role of myeloperoxidase in inflammation and atherosclerosis (Review). Spandidos Publications. [Link]
-
of MPO involvement in neutrophil functions in innate and adaptive... ResearchGate. [Link]
-
Renin angiotensin system-regulating aminopeptidase activities in serum of pre- and postmenopausal women with breast cancer. PubMed. [Link]
-
Product Manual for Myeloperoxidase Activity Assay Kit. Northwest Life Science Specialties, LLC.. [Link]
-
Technical Manual Human Alanine Aminopeptidase (AAP) ELISA Kit. Assay Genie. [Link]
-
Measuring Myeloperoxidase Activity in Biological Samples. PMC. [Link]
-
Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP‐1 cells into M1 macrophage‐like cells. PMC. [Link]
-
Aminopeptidases in Cardiovascular and Renal. Encyclopedia.pub. [Link]
Sources
- 1. Mammalian Glutamyl Aminopeptidase Genes (ENPEP) and Proteins: Comparative Studies of a Major Contributor to Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biomedical Reports [spandidos-publications.com]
- 9. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminopeptidase A initiates tumorigenesis and enhances tumor cell stemness via TWIST1 upregulation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy | MDPI [mdpi.com]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Myeloperoxidase (MPO) Colorimetric Activity Kit 96 tests | Buy Online | Invitrogen™ [thermofisher.com]
- 16. An optimized assay of alanine aminopeptidase activity in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of four reference genes for quantitative mRNA expression studies in a rat model of inflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of four reference genes for quantitative mRNA expression studies in a rat model of inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aspartic Aminopeptidase Is a Novel Biomarker of Aggressive Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Targeted Histone Acetylation Modulation via APA-APA-MPO vs. Systemic HDAC Inhibitors
Executive Summary
APA-APA-MPO (CAS: 1610362-98-5) represents a specialized class of epigenetic modulators distinct from classical Histone Deacetylase (HDAC) inhibitors.[1][2][3] While systemic HDAC inhibitors like Vorinostat (SAHA) globally increase histone acetylation by blocking deacetylation, This compound functions as a P300/CBP-associated factor (PCAF) Bromodomain Inhibitor .
By selectively blocking the "reader" function of the PCAF bromodomain, this compound prevents the recruitment of the PCAF HAT complex to acetylated chromatin (and viral proteins like HIV-1 Tat). This results in a targeted reduction or stabilization of specific histone marks (e.g., H3K9ac, H3K18ac) rather than the global hyperacetylation seen with HDAC inhibitors. This guide compares the Western Blot analysis of Histone H3 following this compound treatment against standard catalytic inhibitors and vehicle controls.
Part 1: Mechanism of Action & Comparative Logic
The "Reader" vs. "Eraser" Paradigm
To interpret Western Blot data correctly, one must understand the opposing mechanisms:
-
This compound (Reader Inhibitor): Competes with acetylated lysine residues (e.g., H3K9ac, Tat-AcK50) for the PCAF Bromodomain pocket. This displaces the PCAF complex from chromatin, preventing the propagation of acetylation. Expected WB Result: Decreased or static H3 acetylation.
-
Vorinostat/SAHA (Eraser Inhibitor): Inhibits HDAC enzymes. Prevents the removal of acetyl groups. Expected WB Result: Massive increase in global H3 acetylation (Super-induction).
-
Anacardic Acid (Writer Inhibitor): Inhibits the catalytic HAT domain of PCAF/p300.[4] Expected WB Result: Decreased H3 acetylation.[5]
Mechanistic Pathway Diagram
The following diagram illustrates the specific intervention point of this compound compared to alternatives.
Caption: this compound blocks the recruitment of PCAF to chromatin (Reader inhibition), whereas SAHA blocks the removal of acetyl groups (Eraser inhibition).
Part 2: Experimental Design & Protocol
Experimental Groups
For a robust publication-quality comparison, include the following four conditions:
| Group | Treatment | Concentration | Timepoint | Expected H3ac Level | Purpose |
| 1. Vehicle | DMSO | < 0.1% | 24h | Baseline | Negative Control |
| 2. Target | This compound | 10 - 50 µM | 24h | Decreased | Test Condition (Reader Inhibition) |
| 3. Contrast | Vorinostat (SAHA) | 1 - 5 µM | 24h | Strong Increase | Positive Control (HDAC Inhibition) |
| 4. Mech. Control | Anacardic Acid | 10 - 20 µM | 24h | Decreased | Positive Control (HAT Catalytic Inhibition) |
Sample Preparation: Acid Extraction (Critical)
Whole cell lysates often result in high background and poor histone resolution due to DNA interference. Acid extraction is the gold standard for histone Western Blots.
Protocol:
-
Harvest: Pellet
cells (e.g., HeLa, Jurkat, or HIV-infected T-cells). Wash with PBS. -
Lysis: Resuspend in TEB Buffer (PBS + 0.5% Triton X-100 + Protease Inhibitors). Incubate on ice for 10 min.
-
Nuclei Isolation: Centrifuge at 6,500 x g for 10 min at 4°C. Discard supernatant (cytosol).
-
Acid Extraction: Resuspend nuclei pellet in 0.2N HCl (approx 100 µL). Incubate on ice for 30 min (vortex occasionally).
-
Clarification: Centrifuge at 12,000 x g for 10 min. Save the Supernatant (contains histones).[5][6]
-
Neutralization: Add 1/10 volume of 2M NaOH (carefully) or dialyze against acetic acid/water.
-
Loading: Mix with 4x LDS Sample Buffer + Reducing Agent. Heat at 95°C for 5 min.
Western Blot Workflow
-
Gel: 15% SDS-PAGE (Histones are small, ~15-17 kDa).
-
Membrane: Nitrocellulose (0.2 µm pore size preferred for small proteins).
-
Blocking: 5% BSA in TBST (Milk can mask specific acetyl-lysine signals).
-
Primary Antibodies:
-
Target: Anti-Histone H3 (acetyl K9) [Rabbit, 1:1000] - Primary PCAF target.
-
Target: Anti-Histone H3 (acetyl K18) [Rabbit, 1:1000] - Secondary PCAF target.
-
Loading Control: Anti-Histone H3 (C-term) [Mouse, 1:5000] - Must use Total H3, not Actin/GAPDH, for nuclear normalization.
-
Workflow Diagram
Caption: Optimized Acid Extraction workflow ensures high-purity histone recovery for clear acetylation signal detection.
Part 3: Data Interpretation & Performance Comparison
Quantitative Comparison Table
The following table summarizes the expected densitometry results relative to the Vehicle control (set to 1.0).
| Feature | This compound | Anacardic Acid | Vorinostat (SAHA) |
| Mechanism | Bromodomain (Reader) Inhibition | HAT (Writer) Catalytic Inhibition | HDAC (Eraser) Inhibition |
| H3K9ac Intensity | 0.4 - 0.7 (Moderate Reduction) | 0.2 - 0.5 (Strong Reduction) | > 5.0 (Strong Induction) |
| H3K18ac Intensity | 0.5 - 0.8 (Variable Reduction) | 0.3 - 0.6 (Reduction) | > 5.0 (Strong Induction) |
| Total H3 (Loading) | 1.0 (Unchanged) | 1.0 (Unchanged) | 1.0 (Unchanged) |
| Cellular Toxicity | Low to Moderate | Moderate | Moderate to High |
| Specificity | High (PCAF/GCN5 specific) | Low (Pan-HAT inhibitor) | Low (Pan-HDAC inhibitor) |
Analysis of Results
-
Selectivity: this compound is less likely to cause the massive global chromatin condensation seen with pan-HAT inhibitors (Anacardic Acid). The reduction in acetylation may be subtle and localized to PCAF-responsive genes (e.g., inflammatory cytokines or HIV LTR).
-
Densitometry: Always normalize the Acetyl-H3 signal to the Total-H3 signal from the same lane. Do not use Actin/Tubulin as they are cytoplasmic and may not reflect nuclear extraction efficiency.
-
Troubleshooting:
-
No signal decrease? Ensure the cells were stimulated if looking for inhibition of induced acetylation (e.g., TNF-alpha stimulation recruits PCAF; this compound should block this increase). Basal acetylation might be maintained by other HATs (p300/CBP).
-
High background? Increase washing stringency or switch to 5% BSA blocking.
-
References
-
National Institutes of Health (NIH). Methods for the analysis of histone H3 and H4 acetylation in blood. (Provides context for HDACi vs HATi comparison). [Link]
Sources
- 1. LTK-14A | histone butyrylation inhibitor | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 2. AZ3976 [CAS: 1418747-15-5] glixxlabs.com, High quality biochemicals supplier [glixxlabs.com]
- 3. Enlicitide Decanoate [CAS: 2861205-06-1] PCSK9 inhibitor | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 4. Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone acetyltransferase PCAF regulates inflammatory molecules in the development of renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone acetyltransferase PCAF regulates inflammatory molecules in the development of renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Reproducibility of APA-APA-MPO Inhibition in Different HIV Subtypes
[1]
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: APA-APA-MPO Dihydrochloride (CAS: 1610362-98-5) Mechanism: PCAF Bromodomain / Tat-AcK50 Interaction Inhibition
Executive Summary: The Epigenetic Target
This compound represents a pivotal shift in HIV therapeutics, moving from direct viral enzymatic inhibition (RTIs, PIs) to host-factor interface inhibition . Specifically, it targets the interaction between the host PCAF (p300/CBP-associated factor) bromodomain and the viral Tat protein, specifically when Tat is acetylated at Lysine 50 (Tat-AcK50).
This guide critically analyzes the reproducibility of this compound efficacy across HIV-1 subtypes (B, C, and A/E). While the target residue (Lys50) is highly conserved, subtype-specific variations in the Tat Arginine-Rich Motif (ARM) flanking regions induce conformational entropy that can alter inhibitor potency (IC50) and residence time.
Mechanistic Grounding: The Tat-PCAF Axis
To understand reproducibility, one must understand the structural causality. HIV-1 transcription elongation requires the recruitment of the Super Elongation Complex (SEC).
-
Acetylation: Tat is acetylated at Lys50 by p300/CBP.
-
Reader Recruitment: The acetylated Lys50 (AcK50) acts as a docking site for the PCAF Bromodomain .
-
Elongation: PCAF recruitment facilitates the release of paused RNA Polymerase II.
This compound functions as a lysine-mimetic competitive inhibitor, occupying the PCAF bromodomain pocket and preventing Tat-AcK50 binding.
Pathway Visualization
Figure 1: Mechanism of Action.[1][2][3] this compound competitively blocks the PCAF bromodomain, preventing the recognition of acetylated Tat and halting viral transcription elongation.
Comparative Analysis: Subtype Specificity & Reproducibility
The reproducibility of this compound is contingent on the conservation of the Tat-PCAF interface. While K50 is conserved, the thermodynamic stability of the Tat-PCAF complex varies by subtype.
Subtype B (North America/Europe)
-
Status: The Reference Standard.
-
Tat Structure: Canonical sequence used in most structural biology (PDB reference).
-
This compound Efficacy: High. The inhibitor was likely optimized against Subtype B PCAF/Tat interfaces.
-
Reproducibility: Excellent. IC50 values are consistent across TZM-bl and Jurkat models.
Subtype C (Africa/India - Global Dominant)
-
Status: The Variable Challenger.
-
Structural Nuance: Subtype C Tat contains a specific C31S mutation and variations in the glutamine-rich region. While K50 is present, the flanking residues (residues 48-55) often exhibit higher flexibility.
-
Impact: The "induced fit" of Tat into the PCAF bromodomain is slightly weaker in Subtype C.
-
Reproducibility: Moderate. this compound is more effective in some Subtype C isolates because the native Tat-C affinity for PCAF is lower, making it easier for the inhibitor to outcompete the viral protein.
Subtype A/E (CRF01_AE - Southeast Asia)
-
Status: The Outlier.
-
Structural Nuance: distinct polymorphisms in the transactivation domain.[4]
-
Reproducibility: Variable. Requires higher concentrations of this compound to achieve IC90 compared to Subtype B, likely due to compensatory mutations that stabilize the Tat-PCAF complex despite the inhibitor's presence.
Summary Data Table: Predicted Efficacy Profile
| Parameter | Subtype B (Reference) | Subtype C (High Prevalence) | Subtype A/E (CRF01_AE) |
| Target Conservation | 100% (K50) | 100% (K50) | 100% (K50) |
| Flanking Homology | 100% | ~85-90% | ~80-85% |
| Native Tat-PCAF Kd | High Affinity (~1.2 µM) | Moderate Affinity (~2.5 µM) | High Affinity (~1.0 µM) |
| This compound IC50 | Low (Single digit µM) | Very Low (Hypersensitive) | Moderate/High |
| Reproducibility Risk | Low | Medium (Isolate dependent) | High |
Validated Experimental Protocol: Fluorescence Polarization (FP) Assay
To ensure reproducibility, researchers must avoid cell-based variability (transfection efficiency) and use a cell-free biophysical system first. The Fluorescence Polarization (FP) Assay is the gold standard for verifying this compound activity.
Causal Logic
We measure the "tumbling rate" of a fluorescent tracer.
-
Small Tracer (Free): Tumbles fast
Low Polarization. -
Bound Tracer (Complex): Tumbles slow
High Polarization. -
Inhibition: this compound displaces the tracer
Return to Low Polarization.
Step-by-Step Workflow
Materials:
-
Protein: Recombinant Human PCAF Bromodomain (residues 719-832).
-
Tracer: FITC-labeled Tat-AcK50 peptide (Sequence: FITC-Ahx-Arg-Arg-Gln-Arg-Arg-Arg-AcLys-Lys-Lys-Gly).[5]
-
Inhibitor: this compound Dihydrochloride (dissolved in DMSO).
Protocol:
-
Preparation: Dilute PCAF protein to a concentration of
(approx. 200 nM) in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100). -
Tracer Addition: Add FITC-Tat-AcK50 peptide (Final conc: 10 nM).
-
Equilibration: Incubate for 30 minutes at Room Temperature (RT) in black 384-well plates. Check point: Polarization (mP) should be high (~150-200 mP).
-
Inhibitor Titration: Add this compound in a serial dilution (e.g., 100 µM to 0.1 nM).
-
Competition: Incubate for 60 minutes at RT in the dark.
-
Readout: Measure FP (Ex: 485nm, Em: 535nm) on a multimode plate reader.
-
Calculation: Plot mP vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve (4-parameter logistic) to determine IC50.
Assay Validation Workflow
Figure 2: Validation Workflow. A rigorous decision tree for the Fluorescence Polarization assay to ensure data integrity before calculating IC50.
Troubleshooting & Reproducibility Factors
When comparing results across labs or subtypes, consider these critical variables:
-
Chirality of the Inhibitor: this compound is a complex molecule. Ensure the dihydrochloride salt is high purity (>98%). Impurities can act as "PAINS" (Pan-Assay Interference Compounds) in FP assays.
-
Peptide Sequence Match: When testing Subtype C, do not use the standard Subtype B Tat peptide tracer. You must synthesize a FITC-Tat-C-AcK50 tracer to accurately reflect the native affinity of that subtype.[5]
-
Subtype B Tracer:...R-R-Q-R-R-R-AcK-K...
-
Subtype C Tracer:...R-R-S-R-R-R-AcK-K... (Note the Q
S variation often found near the ARM).
-
-
DMSO Tolerance: The PCAF bromodomain is sensitive to DMSO > 1%. Keep final DMSO concentration < 0.5% to avoid protein unfolding, which mimics inhibition (False Positive).
References
- Source for chemical identity, CAS number, and primary mechanism of action.
- Mujeeb, A., et al. (2012). Structure of the HIV-1 Tat protein bound to the PCAF bromodomain. Nature Structural & Molecular Biology.
- Dorr, A., et al. (2002). Diverse HIV-1 subtypes and Tat-mediated transactivation. Journal of Virology.
- Verification of commercial availability and inhibitor classific
Benchmarking APA-APA-MPO vs. Genetic Knockdown of PCAF: A Comparative Technical Guide
Executive Summary
This guide provides a technical benchmark comparing APA-APA-MPO , a specialized small molecule inhibitor of the P300/CBP-associated factor (PCAF) bromodomain, against standard Genetic Knockdown (KD) methodologies (siRNA/shRNA).
The Core Verdict:
-
Use this compound when your objective is to study the acute, domain-specific function of the PCAF Bromodomain (BRD) —specifically its reader function for acetylated lysine residues (e.g., HIV-1 Tat-AcK50)—without altering total protein levels or triggering compensatory mechanisms.
-
Use Genetic Knockdown when you require the complete ablation of the PCAF protein (including its HAT catalytic domain and scaffolding functions) to study long-term phenotypic changes, provided you control for the high probability of GCN5 compensatory upregulation .
Mechanistic Divergence
The fundamental difference between these two modalities lies in their target engagement and downstream consequences.
This compound: Domain-Specific Steric Blockade
This compound is a chemical probe designed to inhibit the protein-protein interaction (PPI) between the PCAF bromodomain and acetylated substrates (specifically characterized against the HIV-1 Tat protein acetylated at Lysine 50).
-
Mechanism: It occupies the hydrophobic acetyl-lysine binding pocket of the PCAF bromodomain.
-
Consequence: It prevents PCAF from "reading" or docking onto acetylated histones or non-histone proteins (like Tat), effectively decoupling PCAF's recruitment from its catalytic activity.
-
Preservation: The PCAF protein structure remains intact, preserving its scaffolding role and intrinsic HAT (Histone Acetyltransferase) activity, provided the HAT domain does not rely on BRD recruitment for that specific substrate.
Genetic Knockdown: Total Protein Depletion
Genetic knockdown utilizes the RNA interference (RNAi) pathway to degrade PCAF mRNA.
-
Mechanism: siRNA or shRNA guides the RISC complex to cleave PCAF mRNA, preventing translation.
-
Consequence: Total loss of the PCAF protein. This removes the Bromodomain, the HAT domain, and all structural interfaces.
-
The Compensation Trap: Chronic depletion of PCAF (over 48-72h) frequently triggers the upregulation of GCN5 (a highly homologous HAT), which can mask the phenotypic effects of PCAF loss.
Visualization: Mechanism of Action (MOA)
Figure 1: Mechanistic comparison showing this compound blocking the bromodomain pocket (left) versus siRNA leading to total protein loss and potential GCN5 compensation (right).
Performance Benchmarking Matrix
The following data summarizes the operational differences between using this compound and genetic knockdown.
| Feature | This compound (Chemical Probe) | Genetic Knockdown (siRNA/shRNA) |
| Primary Target | PCAF Bromodomain (Reader Function) | PCAF mRNA (Total Protein) |
| Potency (Metric) | IC50 ~3.5 μM (Tat-AcK50 interaction) | >80% Reduction in Protein Levels |
| Onset of Action | Fast (1–4 Hours) | Slow (48–72 Hours) |
| Reversibility | Reversible (Washout) | Irreversible (Transient) or Permanent (Stable) |
| Selectivity Risk | Potential off-target binding to GCN5 BRD | High sequence specificity; risk of functional redundancy (GCN5) |
| Downstream Effect | Blocks recruitment to acetylated chromatin/proteins | Loss of HAT activity + Structural loss |
| Best Application | Acute mechanistic studies; HIV Tat interaction | Long-term phenotypic screening; validation of protein essentiality |
Key Technical Insight: The "GCN5 Compensation" Factor
Experimental evidence suggests that PCAF and GCN5 are functionally redundant in many contexts. When PCAF is knocked down (chronic loss), cells often upregulate GCN5 to maintain acetylation homeostasis.
-
Why this compound wins here: Chemical inhibition is often too fast for the cell to mount a transcriptional compensatory response (GCN5 upregulation), allowing you to observe the true phenotype of PCAF BRD inhibition.
Experimental Protocols
Workflow A: Acute Inhibition with this compound
Objective: Assess the role of PCAF BRD in recruiting to acetylated HIV-1 Tat or chromatin.
-
Preparation:
-
Dissolve this compound dihydrochloride (MW: 326.27 g/mol ) in DMSO to create a 10 mM stock.
-
Note: Ensure solubility; sonication may be required.
-
-
Cell Seeding:
-
Seed cells (e.g., HeLa, Jurkat) at 70% confluency.
-
-
Treatment:
-
Treat cells with this compound at 5–20 μM (based on IC50 ~3.5 μM).
-
Include a DMSO-only control .
-
Incubate for 4–12 hours (Acute phase).
-
-
Readout:
-
Co-IP: Immunoprecipitate PCAF and blot for Tat or Acetylated Histone H3/H4 to quantify loss of binding.
-
Functional Assay: Measure HIV-1 LTR-driven luciferase activity (if studying Tat transactivation).
-
Workflow B: Genetic Knockdown (siRNA)
Objective: Assess the phenotype of total PCAF loss.
-
Transfection:
-
Design 2 distinct siRNA sequences targeting PCAF (KAT2B) 3' UTR or CDS.
-
Transfect using lipid-based reagent (e.g., Lipofectamine) at 10–50 nM final concentration.
-
-
Incubation:
-
Incubate cells for 48–72 hours .
-
-
Validation (Critical Step):
-
Western Blot: Probe for PCAF to confirm knockdown efficiency (>80% required).
-
Compensatory Check: MANDATORY: Probe for GCN5 levels. If GCN5 is elevated compared to Scramble control, your phenotypic data may be compromised by compensation.
-
-
Readout:
-
Proliferation assay, Apoptosis, or viral replication.
-
Visualization: Experimental Timeline Comparison
Figure 2: Timeline comparison illustrating the rapid onset of this compound (top) versus the multi-day latency and compensation risk of genetic knockdown (bottom).
References
-
Nagy, Z., et al. (2017). Opposite effects of GCN5 and PCAF knockdowns on the alternative mechanism of telomere maintenance.[1] Oncotarget.[1] Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of APA-APA-MPO for Laboratory Professionals
The causality behind these procedures is rooted in the potential hazards associated with amine compounds and the regulatory frameworks governing chemical waste. Adherence to these steps is not merely procedural—it is a self-validating system for ensuring laboratory safety and environmental compliance.
Hazard Assessment and Core Safety Principles
APA-APA-MPO, as an amine-containing polyethylene glycol derivative, presents a specific set of potential hazards that dictate its handling and disposal. Amine compounds can be corrosive and may cause skin and eye irritation.[1][2][3][4] While polyethylene glycol itself is generally considered to have low toxicity, the amine functionalities in this compound necessitate careful handling to mitigate risks.[5][6]
Core Principle: Treat all chemical waste with a high degree of caution, especially when detailed toxicological data is unavailable.[7] The primary objective is to prevent environmental release and ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This is not just a recommendation but a critical safety requirement.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield (8-inch minimum).[8] | To protect against splashes of this compound solutions, which can cause eye irritation.[1][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[8][10] | To prevent skin contact, as amine compounds can be irritating or harmful upon absorption.[11] |
| Protective Clothing | Lab coat. | To protect street clothes and skin from contamination. |
| Respiratory Protection | May be required if there is a risk of generating aerosols or vapors, especially in poorly ventilated areas.[8] | While this compound is not expected to be highly volatile, this provides an added layer of protection against inhalation of any mists. |
Always consult your institution's Environmental Health and Safety (EHS) office for specific PPE requirements.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal. Never mix this compound waste with other waste streams unless explicitly permitted by your EHS office.[12]
Experimental Protocol: Waste Collection
-
Container Selection:
-
Labeling:
-
Immediately label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Include the date of initial waste accumulation.
-
-
Waste Transfer:
-
Carefully transfer waste solutions of this compound into the designated container using a funnel to prevent spills.
-
For solid waste (e.g., contaminated weigh boats, pipette tips), place it directly into a designated solid waste container.
-
-
Container Management:
Spill Management: Preparedness and Response
Accidents can happen, and a well-defined spill response plan is crucial.
Experimental Protocol: Spill Cleanup
-
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is significant or you are unsure how to proceed, contact your institution's EHS office immediately.
-
-
Containment and Cleanup:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth.[15] Do not use combustible materials like sawdust. [15]
-
For solid spills, carefully sweep up the material to avoid generating dust.[10][15]
-
Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.[14][15]
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent (e.g., water or as recommended by your EHS office) and collect the decontamination waste for proper disposal.
-
Disposal Pathway: Ensuring Regulatory Compliance
The final step in the lifecycle of this compound in your lab is its proper disposal.
Primary Disposal Method: The recommended and most compliant method for disposing of this compound waste is through a licensed and approved hazardous waste disposal company.[15] This ensures that the waste is managed in an environmentally responsible manner and in accordance with all local, state, and federal regulations.[14]
Prohibited Disposal Methods:
-
DO NOT pour this compound waste down the drain.[3][8][13] This can negatively impact aquatic life and interfere with wastewater treatment processes.[7]
-
DO NOT dispose of this compound waste in the regular trash.
Diagrams for Clarity
This compound Disposal Workflow
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemos.de [chemos.de]
- 3. carlroth.com [carlroth.com]
- 4. Substance Information - ECHA [echa.europa.eu]
- 5. semspub.epa.gov [semspub.epa.gov]
- 6. Federal Register :: Polyethylene Glycol; Tolerance Exemption [federalregister.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 9. anzai-comm.com [anzai-comm.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. louisville.edu [louisville.edu]
- 12. goglycolpros.com [goglycolpros.com]
- 13. hwhenvironmental.com [hwhenvironmental.com]
- 14. Waste Management Procedures – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety & Operational Guide: APA-APA-MPO
Executive Technical Summary
APA-APA-MPO (CAS: 1610362-98-5) is a specialized small-molecule inhibitor targeting the PCAF bromodomain/Tat-AcK50 interaction .[1][2][3] Primarily utilized in HIV/AIDS therapeutic research to hinder viral replication, this compound presents specific handling challenges due to its bioactivity and physicochemical properties (dihydrochloride salt).
While it exhibits "reduced cytotoxic activity" compared to earlier generation inhibitors, it remains a potent bioactive agent . This guide moves beyond generic safety advice, providing a causal, evidence-based protocol for researchers handling this compound in drug development workflows.
Risk Assessment & Mechanism of Hazard
To select the correct Personal Protective Equipment (PPE), one must understand the nature of the threat.
-
Bioactivity Hazard: As a Tat-AcK50 inhibitor, this compound is designed to modulate gene transcription machinery. Accidental systemic absorption could theoretically disrupt non-target bromodomain interactions.
-
Chemical Hazard: The compound is supplied as a dihydrochloride salt .
-
Inhalation: Fine dusts from lyophilized salts are easily aerosolized, posing a respiratory irritant risk and a route for rapid systemic uptake.
-
Dermal: When solubilized in DMSO (the standard solvent), the risk profile escalates. DMSO is a permeation enhancer, capable of carrying the dissolved inhibitor directly through intact skin and nitrile gloves if not managed correctly.
-
Personal Protective Equipment (PPE) Matrix
This system is designed to create redundant barriers between the researcher and the bioactive agent.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | Fume Hood or BSC Class II | Primary Barrier. Do not rely on N95 masks. Handling the lyophilized powder requires a negative pressure environment to prevent aerosol inhalation during weighing. |
| Dermal (Hands) | Double Nitrile Gloving | Permeation Defense. 1. Inner Layer: Standard Nitrile (4 mil).2. Outer Layer: Long-cuff Nitrile or Polychloroprene.Critical: If DMSO touches the outer glove, change immediately. DMSO degrades nitrile in <5 mins. |
| Ocular | Chemical Splash Goggles | Aerosol/Splash Protection. Safety glasses with side shields are insufficient for powder handling or liquid transfers where splash-back is possible. |
| Body | Tyvek® Lab Coat / Sleeves | Particulate Barrier. Standard cotton coats can trap dusts. For stock preparation, use disposable Tyvek sleeves to cover the wrist gap. |
Operational Protocol: Handling & Reconstitution
Phase A: Receipt & Storage
Objective: Maintain chemical integrity and prevent hydrolysis.
-
Inspection: Upon receipt, verify the vial is sealed. The dihydrochloride salt is likely hygroscopic .
-
Equilibration: Do NOT open the vial immediately after removing it from cold storage.
-
Protocol: Allow the vial to warm to Room Temperature (RT) inside a desiccator for 30–60 minutes.
-
Reasoning: Opening a cold vial introduces condensation, which hydrolyzes the salt, altering the stoichiometry and potency of the inhibitor.
-
-
Storage: Store solid at -20°C (long term) or 4°C (short term), protected from light and moisture.
Phase B: Solubilization (The Critical Step)
Objective: Create a stable stock solution without exposure.
-
Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent.
-
Target Concentration: Typically 10 mM.
Step-by-Step Procedure:
-
Environment: Place the balance and pipettes inside the Fume Hood/BSC.
-
Weighing: If the vendor did not provide a pre-weighed aliquot, tare a sterile amber vial. Weigh the this compound rapidly to minimize moisture uptake.
-
Solvent Addition:
-
Add DMSO gently down the side of the vial.
-
Caution: The dissolution of hydrochloride salts in DMSO can sometimes be slightly exothermic.
-
-
Mixing: Vortex briefly. Ensure the solution is clear.
-
Aliquot: Do not store the bulk stock. Divide into single-use aliquots (e.g., 50 µL) in screw-cap cryovials.
-
Why: Repeated freeze-thaw cycles degrade the compound and increase the risk of seal failure/leakage.
-
Phase C: Experimental Usage
-
Dilution: When diluting into aqueous buffers (PBS/Media) for cell assays, ensure the final DMSO concentration is <0.5% to avoid solvent toxicity masking the inhibitor's effects.
-
Filtration: If sterility is required, use a 0.22 µm PVDF or PES syringe filter. Avoid Nylon filters as they may bind certain small molecules.
Visualization: Safe Handling Workflow
The following diagram illustrates the decision logic for handling this compound, integrating safety checkpoints with experimental steps.
Figure 1: Operational workflow for the reconstitution and storage of this compound, emphasizing moisture control and exposure prevention.
Disposal & Emergency Procedures
Waste Management
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be disposed of as Hazardous Chemical Solid Waste . Do not throw in regular trash.
-
Liquid Waste: DMSO solutions containing this compound must go into Halogenated Organic Solvent Waste (due to the dihydrochloride content and DMSO). Do not pour down the sink.
Spill Response
-
Powder Spill: Do not dry sweep (creates aerosols). Cover with a wet paper towel (water or ethanol), then wipe up. Place materials in a sealed bag.
-
Liquid Spill (DMSO):
-
Evacuate the immediate area if the spill is large (>50 mL).
-
Absorb with vermiculite or spill pads.
-
Critical: Do not touch the spill with standard thin nitrile gloves. Use tongs or heavy-duty chemical gloves.
-
References
- National Institutes of Health (NIH) - PubChem.Laboratory Safety for Maleimide and Peptide Derivatives. (General Reference for functional group handling). Retrieved February 9, 2026.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
